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Methyl (9Z,12E)-octadeca-9,12-dienoate

Cat. No.: B1145143
CAS No.: 13058-53-2
M. Wt: 294.47
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Description

Methyl (9Z,12E)-octadeca-9,12-dienoate, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₃₄O₂ and its molecular weight is 294.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₉H₃₄O₂ B1145143 Methyl (9Z,12E)-octadeca-9,12-dienoate CAS No. 13058-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (9Z,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTJVINHCBCLGX-LFOHPMNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20221-26-5, 20221-27-6
Record name Methyl 9,12-octadecadienoate, (9Z,12E)-
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Record name Methyl (9Z,12E)-octadeca-9,12-dienoate
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Record name Methyl (9Z,12E)-octadeca-9,12-dienoate
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Record name METHYL 9,12-OCTADECADIENOATE, (9Z,12E)-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl (9Z,12E)-octadeca-9,12-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl (9Z,12E)-octadeca-9,12-dienoate, a specific isomer of methyl linoleate. This document details synthetic pathways, experimental protocols, and in-depth characterization data to support research and development in fields where this compound is of interest.

Introduction

This compound is a fatty acid methyl ester with the molecular formula C₁₉H₃₄O₂ and a molecular weight of 294.47 g/mol .[1][2] Its structure is characterized by an 18-carbon chain with two double bonds: a cis (Z) double bond at the 9th carbon and a trans (E) double bond at the 12th carbon. The specific geometry of these double bonds distinguishes it from other isomers of methyl linoleate, such as the naturally abundant methyl (9Z,12Z)-octadeca-9,12-dienoate (methyl linoleate). The unique stereochemistry of the (9Z,12E) isomer can impart distinct physical, chemical, and biological properties, making its targeted synthesis and thorough characterization crucial for various research applications.

Synthesis of this compound

The synthesis of this compound typically involves the isomerization of the readily available methyl linoleate, which possesses two cis double bonds. Two primary methods for this isomerization are photochemical isomerization and alkali-isomerization.

Photochemical Isomerization

Photochemical isomerization, often catalyzed by iodine, can be employed to convert the cis double bonds of methyl linoleate into a mixture of cis and trans isomers. By carefully controlling the reaction conditions, the formation of the desired (9Z,12E) isomer can be favored.

Alkali-Isomerization

Alkali-isomerization is another powerful technique to induce double bond migration and changes in stereochemistry in polyunsaturated fatty acids. While often used to create conjugated linoleic acids, the conditions can be adapted to favor the formation of non-conjugated isomers with mixed cis and trans configurations.[3][4][5] This typically involves heating the starting material in the presence of a strong base, such as potassium hydroxide, in a suitable solvent like ethylene glycol.[6] Subsequent purification is critical to isolate the desired (9Z,12E) isomer from the resulting mixture.

Experimental Protocols

General Materials and Methods

All solvents and reagents should be of analytical grade and used as received unless otherwise specified. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated fatty acid esters. Purification of the final product is crucial and can be achieved using techniques such as low-temperature crystallization and column chromatography.

Alkali-Isomerization of Methyl Linoleate (Adapted Protocol)

This protocol is adapted from established methods for the isomerization of linoleic acid.[3][5]

  • Reaction Setup: A solution of methyl (9Z,12Z)-octadeca-9,12-dienoate is prepared in a high-boiling point solvent such as ethylene glycol.

  • Addition of Base: A solution of potassium hydroxide in the same solvent is added to the reaction mixture.

  • Isomerization: The mixture is heated to a specific temperature (e.g., 180-200°C) for a defined period (e.g., 1-3 hours) under an inert atmosphere with constant stirring.[6] The progress of the isomerization can be monitored by taking aliquots and analyzing them by gas chromatography (GC).

  • Workup: After cooling to room temperature, the reaction mixture is acidified (e.g., with HCl) and the organic products are extracted with a nonpolar solvent (e.g., hexane). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting mixture of isomers is then subjected to purification. Low-temperature crystallization from a solvent like acetone can be employed to enrich the desired (9Z,12E) isomer.[3][5] Further purification can be achieved by column chromatography on silica gel impregnated with silver nitrate (argentation chromatography), which separates isomers based on the number and geometry of their double bonds.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed:

Spectroscopic Analysis

Infrared (IR) Spectroscopy: FTIR spectroscopy can provide information about the functional groups present in the molecule. The presence of a trans double bond in the (9Z,12E) isomer is expected to show a characteristic absorption band around 965-975 cm⁻¹, which is absent in the all-cis (9Z,12Z) isomer.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of methyl octadecadienoate isomers typically shows a molecular ion peak (M⁺) at m/z 294.

Chromatographic Analysis

Gas Chromatography (GC): GC is a primary technique for assessing the purity of the synthesized compound and for separating it from other isomers. The retention time of the (9Z,12E) isomer will differ from that of the (9Z,12Z), (9E,12E), and other isomers on a suitable capillary column.

Data Presentation

The following tables summarize the key physical and chemical properties of this compound and provide a template for its characterization data.

Table 1: Physical and Chemical Properties

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC₁₉H₃₄O₂[1][2]
Molecular Weight294.47 g/mol [1][2]
CAS Number20221-26-5[1][2]
InChIKeyWTTJVINHCBCLGX-LFOHPMNASA-N[1]

Table 2: Spectroscopic and Chromatographic Data (Template)

TechniqueExpected Key Features
¹H NMR Signals corresponding to olefinic protons, methylene protons adjacent to double bonds, the methyl ester group, and the aliphatic chain. The coupling constants of the olefinic protons can help determine the stereochemistry of the double bonds.
¹³C NMR Signals for the carbonyl carbon of the ester, the olefinic carbons, and the various aliphatic carbons. The chemical shifts of the carbons adjacent to the double bonds are sensitive to the cis/trans configuration.
FTIR (cm⁻¹) ~2925 (C-H stretch, aliphatic), ~1740 (C=O stretch, ester), ~1170 (C-O stretch, ester), ~970 (C-H bend, trans C=C).
GC-MS (m/z) Molecular ion (M⁺) at 294, and characteristic fragmentation pattern.
Gas Chromatography A specific retention time on a given column and under defined conditions, distinct from other isomers.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Methyl (9Z,12Z)-octadeca-9,12-dienoate (Methyl Linoleate) Isomerization Isomerization (Alkali or Photochemical) Start->Isomerization Purification Purification (Crystallization, Chromatography) Isomerization->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR GCMS GC-MS Product->GCMS Purity Purity Assessment (GC) Product->Purity

Caption: General workflow for the synthesis and characterization of this compound.

Logical Relationship of Isomers

The following diagram illustrates the relationship between methyl (9Z,12Z)-octadeca-9,12-dienoate and its (9Z,12E) isomer through the process of isomerization.

Isomerization_Relationship Start Methyl (9Z,12Z)-octadeca-9,12-dienoate Process Isomerization Start->Process Product This compound + Other Isomers Process->Product

References

"physical and chemical properties of Methyl (9Z,12E)-octadeca-9,12-dienoate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (9Z,12E)-octadeca-9,12-dienoate is a methyl ester of a conjugated linoleic acid (CLA) isomer. CLAs are a family of positional and geometric isomers of linoleic acid, which have garnered significant research interest due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular characteristics and available spectral data. The document also outlines general experimental protocols for the synthesis and analysis of related compounds, offering a framework for researchers working with this specific isomer. While information on the explicit biological pathways involving this compound is limited, this guide serves as a foundational resource for its further investigation and application in scientific research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and interpretation in experimental settings. While specific experimental data for this isomer is not widely available, computed properties and data for the closely related (9Z,12Z) isomer (methyl linoleate) provide valuable estimations.

General Properties
PropertyValueSource
Molecular Formula C₁₉H₃₄O₂PubChem[1][2]
Molecular Weight 294.47 g/mol Larodan[2]
CAS Number 20221-26-5Larodan[2]
Physical State SolidLarodan[2]
Purity (commercial) >98%Larodan[2]
Storage FreezerLarodan[2]
Computed and Estimated Physical Properties

Precise experimental values for properties such as melting point, boiling point, and density for the (9Z,12E) isomer are not readily found in the literature. However, computed data and experimental data for the (9Z,12Z) isomer offer a useful reference point.

PropertyValue (9Z,12E)-octadeca-9,12-dienoate (Computed)Value (9Z,12Z)-octadeca-9,12-dienoate (Experimental)Source
XLogP3 6.9-PubChem[1]
Melting Point --35 °CiChemical[2]
Boiling Point -192 °C at 4 mmHgiChemical[2]
Density -0.889 g/mL at 25 °CiChemical[2]
Refractive Index -n20/D 1.462iChemical[2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for Methyl (9Z,12Z)-octadeca-9,12-dienoate (500MHz, acetone-d₆):

  • δ 5.28-5.41 (m, 4H)

  • δ 3.60 (s, 3H)

  • δ 2.79 (t, J = 6.5 Hz, 2H)

  • δ 2.28 (t, J = 7.5 Hz, 2H)

  • δ 2.02-2.12 (m, 4H)

  • δ 1.59 (quintet, J ≈ 7 Hz, 2H)

  • δ 1.23-1.45 (m, 14H)

  • δ 0.89 (t, J ≈ 7 Hz, 3H)[2]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data for this compound is available in the SpectraBase database, according to PubChem.[1] Access to this database would provide the specific mass spectrum and fragmentation pattern.

Experimental Protocols

Synthesis of Conjugated Linoleic Acid (CLA) Methyl Esters

A general method for the synthesis of conjugated linoleic acid methyl esters, including the (9Z,12E) isomer, involves the alkali-isomerization of methyl linoleate.

Protocol:

  • Preparation of Methyl Linoleate: Methyl linoleate is prepared from a suitable source, such as safflower oil, by transesterification.

  • Alkali-Isomerization: The purified methyl linoleate is subjected to isomerization using a strong base, such as sodium methoxide in methanol or potassium hydroxide in ethylene glycol, at an elevated temperature. The reaction progress is monitored by gas chromatography (GC).

  • Purification: The resulting mixture of CLA methyl ester isomers is a complex combination of geometric and positional isomers. The separation of the desired (9Z,12E) isomer can be achieved through a combination of techniques:

    • Low-Temperature Crystallization: This technique can be used to enrich certain isomers.

    • Silver Ion Chromatography (Ag-HPLC): This is a powerful method for separating fatty acid methyl esters based on the number, position, and geometry of their double bonds.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a specific fatty acid methyl ester like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., Methyl Linoleate) reaction Alkali Isomerization start->reaction mixture Mixture of CLA Isomers reaction->mixture purification Chromatographic Separation (e.g., Ag-HPLC) mixture->purification isolated Isolated this compound purification->isolated gcms GC-MS isolated->gcms nmr NMR Spectroscopy (¹H, ¹³C) isolated->nmr purity Purity Assessment gcms->purity structure Structural Confirmation nmr->structure

Caption: General workflow for the synthesis and analysis of this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the presence of the conjugated double bond system and the ester functional group.

  • Oxidation: Conjugated linoleic acids are susceptible to autoxidation. The stability of CLA isomers can be influenced by the solvent system. One study found that in an aqueous system, conjugated linoleic acid was more stable than its methyl ester, while the opposite was observed in a benzene solvent system.

  • Isomerization: The geometric configuration of the double bonds can be sensitive to heat, light, and acidic or basic conditions, potentially leading to isomerization to other cis/trans configurations.

  • Storage: To minimize degradation, this compound should be stored in a freezer, protected from light and oxygen.[2]

Biological Activity and Signaling Pathways

While various biological activities, including anti-inflammatory and anti-carcinogenic effects, have been attributed to mixtures of CLA isomers, specific data on the biological effects and mechanism of action of pure this compound are limited in the current scientific literature. Further research is required to elucidate its specific interactions with cellular signaling pathways and to determine its potential therapeutic applications.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While there are notable gaps in the experimental data for this specific isomer, the provided information, including computed properties and data from related isomers, offers a valuable starting point for researchers. The outlined experimental workflows provide a methodological framework for the synthesis, purification, and characterization of this compound. The limited data on its biological activity underscores the need for further investigation into the specific roles of this and other CLA isomers in cellular processes, which could unveil novel therapeutic avenues.

References

The Biological Activity of Conjugated Linoleic Acid Methyl Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids that are positional and geometric isomers of linoleic acid. Found predominantly in dairy products and meat from ruminant animals, CLAs have garnered significant scientific interest due to their diverse biological activities. The methyl esters of CLA are frequently utilized in research settings due to their increased stability and ease of handling. This technical guide provides an in-depth overview of the biological activities of conjugated linoleic acid methyl esters, with a focus on their anti-cancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.

Quantitative Data on Biological Activities

The biological effects of CLA methyl esters are often isomer-specific, with the cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12) isomers being the most studied. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Anti-proliferative Activity of CLA Methyl Esters in Cancer Cell Lines
Cell LineCLA Isomer(s)Concentration/IC50Incubation TimeEffect
HT-29 (Colon Cancer)c9,t11-CLA75 µM5 daysGrowth inhibition[1]
HT-29 (Colon Cancer)t10,c12-CLA62 µM5 daysGrowth inhibition[1]
HT-29 (Colon Cancer)CLA mixture59 µM5 daysGrowth inhibition[1]
MCF-7 (Breast Cancer)t10,c12-CLAMore effective than c9,t11-CLANot SpecifiedInhibition of cell proliferation[2]
HCT116 (p53+/+) (Colon Cancer)CLANot SpecifiedNot SpecifiedIncreased levels of p53, p21, p27; reduced cyclin E[2]
HCT116 (p53-/-) (Colon Cancer)CLANot SpecifiedNot SpecifiedNo significant effect on cell cycle proteins[2]
Table 2: Modulation of Gene and Protein Expression by CLA Methyl Esters
Target Gene/ProteinCell Type/ModelCLA Isomer(s)RegulationFold Change/Quantitative Effect
TNF-α mRNARabbit LiverCypermethrin-induced toxicity modelNano-selenium co-treatmentSignificant decrease compared to cypermethrin alone
IL-6 mRNARabbit LiverCypermethrin-induced toxicity modelNano-selenium co-treatmentSignificant decrease compared to cypermethrin alone
Bax ProteinU87MG (Glioblastoma)CurcuminUp-regulation121% increase at 25 µM; 249% increase at 50 µM in Bax:Bcl-2 ratio[3]
Bcl-2 ProteinU87MG (Glioblastoma)CurcuminDown-regulationPart of the increased Bax:Bcl-2 ratio[3]
p53 ProteinMCF-7 (Breast Cancer)CLAUp-regulationAccumulation of p53 protein observed[2]
p21 ProteinHCT116 (p53+/+)CLAUp-regulationIncreased levels observed[2]
p27 ProteinHCT116 (p53+/+)CLAUp-regulationIncreased levels observed[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols for assessing the biological activity of CLA methyl esters.

Preparation of CLA Methyl Esters for Cell Culture

For in vitro studies, it is essential to properly solubilize and deliver CLA methyl esters to cultured cells.

  • Stock Solution Preparation: Dissolve the CLA methyl ester in a suitable solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Working Solution Preparation: The stock solution should be diluted in cell culture medium to the desired final concentrations. To enhance solubility and bioavailability, CLA methyl esters are often complexed with fatty acid-free bovine serum albumin (BSA).

    • Briefly, a sterile BSA solution (e.g., 10% in PBS) is prepared.

    • The CLA methyl ester stock solution is slowly added to the BSA solution while stirring to allow for complex formation.

    • The final complex is then sterile-filtered and added to the cell culture medium.

  • Control: A vehicle control containing the same concentration of the solvent (e.g., ethanol or DMSO) and BSA should be used in all experiments.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of CLA methyl esters (and/or controls) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[4] The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with CLA methyl esters, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is essential for studying the effects of CLA methyl esters on signaling pathways like mTOR and PPAR.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-mTOR, anti-PPARγ, anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The biological effects of CLA methyl esters are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

Diagram 1: Simplified CLA-Mediated Anti-Cancer Signaling

anticancer_pathway CLA CLA Methyl Esters PPAR PPARγ Activation CLA->PPAR mTOR mTOR Inhibition CLA->mTOR p53 p53 Upregulation CLA->p53 CellCycle Cell Cycle Arrest (G1 Phase) PPAR->CellCycle mTOR->CellCycle p53->CellCycle Apoptosis Apoptosis Induction p53->Apoptosis Bcl2 Bcl-2 Downregulation Apoptosis->Bcl2 Bax Bax Upregulation Apoptosis->Bax

Caption: Simplified signaling of CLA methyl esters in cancer cells.

Diagram 2: Experimental Workflow for In Vitro Analysis

experimental_workflow Start Start: Cell Culture Treatment Treatment with CLA Methyl Esters Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Protein Protein Analysis (Western Blot) Treatment->Protein End End: Data Analysis Viability->End Apoptosis->End Protein->End

Caption: Workflow for in vitro analysis of CLA methyl esters.

Diagram 3: Logical Relationship in Apoptosis Regulation

apoptosis_logic CLA CLA Methyl Esters Bax_Bcl2 Increased Bax/Bcl-2 Ratio CLA->Bax_Bcl2 Mito Mitochondrial Permeability Bax_Bcl2->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Logical steps in CLA-induced apoptosis.

Conclusion

Conjugated linoleic acid methyl esters exhibit a range of potent biological activities, particularly in the realms of cancer and inflammation. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as mTOR and PPAR, and the regulation of genes involved in cell cycle control and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the therapeutic potential of these compounds. The isomer-specific effects of CLA methyl esters underscore the importance of continued research to identify the most effective isomers and their optimal applications in drug development and nutritional science.

References

Unveiling the Natural Sources of Methyl (9Z,12E)-octadeca-9,12-dienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (9Z,12E)-octadeca-9,12-dienoate, a methyl ester of a conjugated linoleic acid (CLA), is a molecule of growing interest within the scientific community. As a specific geometric isomer of linoleic acid methyl ester, its unique structural configuration suggests potential biological activities that are yet to be fully elucidated. This technical guide provides a comprehensive overview of the known natural sources, methodologies for its extraction and analysis, and the biological context of related compounds. While specific quantitative data for this compound remains limited in publicly available literature, this guide furnishes researchers with the necessary protocols and foundational knowledge to pursue further investigation into this promising compound.

Natural Occurrences: A Landscape of Potential

Initial research indicates that this compound can be found in a variety of natural sources, although its presence is often not explicitly quantified. The primary sources identified include:

  • Microalgae: Various species of microalgae are known producers of a diverse array of fatty acids and their derivatives. The lipid content of microalgae is a promising area for the discovery of specific fatty acid methyl esters (FAMEs) like this compound.

  • Vegetable Oils: As a derivative of linoleic acid, this compound is expected to be present in vegetable oils, which are rich in C18 fatty acids. The specific isomeric form is likely a result of processing or natural enzymatic activities.

  • Endophytic Fungi: Fungi that reside within plant tissues are a rich source of novel bioactive compounds. Studies have identified various FAMEs in the extracts of endophytic fungi, suggesting they are a potential source of this compound.

  • Plants: The plant kingdom, with its vast chemical diversity, is another promising avenue. For instance, the plant Kalimeris indica has been suggested as a potential source, though detailed analysis of its non-volatile components is required for confirmation.

Quantitative Data Summary

A thorough review of existing scientific literature did not yield specific quantitative data for the concentration of this compound in various natural sources. The following table is presented as a template for researchers to populate as data becomes available.

Natural SourceSample TypeConcentration of this compoundReference
Microalgae Species AFreeze-dried biomassData not available
Vegetable Oil XRefined oilData not available
Endophytic Fungus YMycelial extractData not available
Plant ZLeaf extractData not available

Experimental Protocols: A Roadmap to Discovery

The isolation and identification of this compound from natural sources involves a multi-step process. The following sections detail generalized yet comprehensive protocols for lipid extraction, transesterification to convert fatty acids into their more volatile methyl esters, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Lipid Extraction from Plant and Microalgal Tissues

This protocol outlines a standard method for extracting total lipids from biological samples.

Materials:

  • Lyophilized and homogenized sample material (e.g., plant leaves, microalgal biomass)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • To 1 gram of dried and powdered sample, add 20 mL of a chloroform:methanol (2:1, v/v) solution.

  • Agitate the mixture vigorously for 30 minutes at room temperature.

  • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean flask.

  • To the supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of supernatant).

  • Vortex the mixture and allow the phases to separate. The lower phase contains the lipids.

  • Carefully collect the lower chloroform phase containing the lipid extract.

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.

Transesterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This acid-catalyzed transesterification protocol is a common method for preparing FAMEs for GC-MS analysis.

Materials:

  • Dried lipid extract

  • Toluene

  • 1% Sulfuric acid in methanol

  • 5% NaCl solution

  • Hexane

  • Heater block or water bath

Procedure:

  • To the dried lipid extract (approximately 10-20 mg), add 2 mL of toluene.

  • Add 4 mL of 1% sulfuric acid in methanol.

  • Seal the reaction vial and heat at 50°C for 12-16 hours in a heater block or water bath.

  • After cooling to room temperature, add 5 mL of 5% NaCl solution to stop the reaction.

  • Extract the FAMEs by adding 5 mL of hexane, vortexing, and allowing the phases to separate.

  • Carefully collect the upper hexane layer containing the FAMEs.

  • Repeat the hexane extraction and combine the organic phases.

  • The hexane extract containing the FAMEs is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive analytical technique for the identification and quantification of FAMEs.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 230°C at 5°C/min, hold for 10 minutes.

  • Injector Temperature: 250°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Ionization Energy: 70 eV

  • Scan Range: m/z 40-500

Identification and Quantification:

  • Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard.

  • Quantification is performed by creating a calibration curve with known concentrations of the standard and using an internal standard (e.g., methyl heptadecanoate) to correct for variations in sample preparation and injection.

Visualizing the Workflow and Potential Biological Context

To aid in the conceptualization of the experimental and biological frameworks, the following diagrams are provided.

Experimental Workflow for FAME Analysis

experimental_workflow Source Natural Source (e.g., Microalgae, Plant) Extraction Lipid Extraction (Chloroform:Methanol) Source->Extraction Homogenization Transesterification Transesterification (Acid-Catalyzed) Extraction->Transesterification Dried Lipid Extract GCMS GC-MS Analysis Transesterification->GCMS FAMEs in Hexane Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: A generalized workflow for the extraction, conversion, and analysis of fatty acid methyl esters from natural sources.

Hypothetical Signaling Pathway for a Conjugated Linoleic Acid (CLA) Isomer

Given the lack of specific signaling pathway information for this compound, this diagram illustrates a potential pathway based on the known activities of other CLA isomers, such as the regulation of cellular metabolism through the mTOR pathway.[1][2]

signaling_pathway CLA This compound (Hypothetical) Receptor Cell Surface or Nuclear Receptor CLA->Receptor mTORC1 mTORC1 Complex Receptor->mTORC1 Activation/Inhibition S6K1 S6K1 mTORC1->S6K1 Phosphorylation CellGrowth Modulation of Cell Growth mTORC1->CellGrowth Lipogenesis Regulation of Lipogenesis S6K1->Lipogenesis

Caption: A hypothetical signaling cascade for a CLA isomer, potentially involving the mTOR pathway to regulate cellular processes.

Conclusion and Future Directions

This compound represents a compelling target for natural product research. While its natural abundance is not yet well-documented, the methodologies for its discovery and quantification are well-established. This guide provides the necessary framework for researchers to begin exploring the natural sources of this compound. Future research should focus on screening diverse biological sources, such as extremophilic microorganisms and unique plant species, to identify rich sources of this specific isomer. Subsequent efforts can then be directed towards elucidating its bioactivities and understanding its mechanism of action, which could unlock its potential in drug development and other biotechnological applications.

References

An In-depth Technical Guide to the Isomers of Methyl Octadecadienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl octadecadienoate, the methyl ester of octadecadienoic acid (C19H34O2), represents a class of fatty acid esters with a diverse array of isomers that are of significant interest in various fields of research, including nutrition, pharmacology, and clinical diagnostics.[1][2][3][4] The positions and configurations of the two double bonds in the 18-carbon chain give rise to numerous positional and geometric (cis/trans) isomers, each potentially exhibiting unique physicochemical properties and biological activities. This guide provides a comprehensive overview of the key isomers of methyl octadecadienoate, their properties, methods for their synthesis and analysis, and their roles in biological systems.

Key Isomers of Methyl Octadecadienoate

The most commonly studied isomers of methyl octadecadienoate are derivatives of linoleic acid and conjugated linoleic acid (CLA).

  • Methyl Linoleate Isomers: These are non-conjugated isomers with the double bonds separated by at least one methylene group. The most prevalent is methyl (9Z,12Z)-octadecadienoate, the methyl ester of linoleic acid.[3] Other geometric isomers include (9E,12E), (9Z,12E), and (9E,12Z)-octadecadienoate.[5][6]

  • Conjugated Linoleic Acid (CLA) Methyl Ester Isomers: In these isomers, the double bonds are conjugated (adjacent). The most biologically active and studied CLA isomers are methyl (9Z,11E)-octadecadienoate (rumenic acid methyl ester) and methyl (10E,12Z)-octadecadienoate.[7] Other geometric isomers such as (9E,11E) also exist.[8]

Physicochemical Properties

The isomeric form of methyl octadecadienoate significantly influences its physical and chemical properties. The following tables summarize key quantitative data for prominent isomers.

Table 1: General Physicochemical Properties of Methyl Octadecadienoate Isomers

PropertyValueReference
Molecular FormulaC19H34O2[1][3][8]
Molecular Weight294.47 g/mol [1][3][8]

Table 2: Physicochemical Data for Specific Isomers of Methyl Octadecadienoate

Isomer NameCAS NumberMelting Point (°C)Boiling Point (°C)Refractive Index
Methyl (9Z,12Z)-octadecadienoate112-63-0-35.05 (estimate)376.23 (rough estimate)1.4638
Methyl (9E,12E)-octadecadienoate2566-97-4---
Methyl (9Z,12E)-octadecadienoate20221-26-5---
Methyl (9E,11E)-octadecadienoate13038-47-6---
Methyl (9Z,11E)-octadecadienoate----
Methyl (10E,12Z)-octadecadienoate----

Note: Experimental data for some isomers is limited; some values are estimations.

Experimental Protocols

Synthesis of Conjugated Linoleic Acid (CLA) Methyl Esters

A common method for preparing conjugated isomers is through the alkali-isomerization of methyl linoleate.[9][10][11]

Protocol: Alkali-Isomerization of Methyl Linoleate [9][11]

  • Preparation of Reaction Mixture: Dissolve purified methyl linoleate in a solution of potassium hydroxide in ethylene glycol.

  • Isomerization Reaction: Heat the mixture under a nitrogen atmosphere at a specific temperature (e.g., 180°C) for a defined period (e.g., 2 hours). This promotes the migration and reorientation of the double bonds to form a mixture of conjugated isomers, primarily cis-9,trans-11 and trans-10,cis-12 octadecadienoates.[9]

  • Extraction: After cooling, acidify the reaction mixture and extract the methyl esters using a nonpolar solvent like hexane.

  • Purification: Wash the organic phase with water to remove impurities and dry over anhydrous sodium sulfate. The resulting mixture of CLA methyl esters can be further purified.

Separation of Methyl Octadecadienoate Isomers

Protocol: Low-Temperature Crystallization for CLA Isomer Separation [9][11]

This technique is effective for separating cis-9,trans-11 and trans-10,cis-12 CLA methyl esters on a large scale.[9]

  • Dissolution: Dissolve the mixture of CLA methyl esters in acetone.

  • Cooling: Gradually cool the solution to a low temperature (e.g., -58°C).

  • Crystallization and Filtration: The different isomers will crystallize at different rates and temperatures. The precipitate, enriched in one isomer, is separated from the mother liquor by filtration at the low temperature.

  • Iterative Crystallization: Repeat the crystallization process on both the precipitate and the mother liquor at various temperatures to achieve higher purity of the individual isomers.

Analysis of Methyl Octadecadienoate Isomers

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [12][13][14]

GC-MS is a powerful technique for the separation and identification of fatty acid methyl esters.

  • Sample Preparation: Fatty acids are first converted to their methyl esters (FAMEs) if not already in that form. A common method is heating with methanolic sulfuric acid.[13]

  • Gas Chromatography: Inject the FAME sample into a GC equipped with a polar capillary column (e.g., HP-88).[13] The temperature program is set to separate the different isomers based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: The separated isomers are then introduced into a mass spectrometer. The mass spectrometer is operated in electron impact mode, and the resulting fragmentation patterns are compared to spectral libraries (e.g., NIST) for identification.[13]

Biological Activities and Signaling Pathways

Conjugated linoleic acid (CLA) isomers, in particular, have been shown to exert a range of biological effects, including anti-carcinogenic, anti-atherogenic, and anti-obesity properties.[7][15][16] These effects are often isomer-specific.

  • cis-9, trans-11 CLA (Rumenic Acid): This is the most abundant CLA isomer in natural sources and is often associated with anti-carcinogenic and anti-atherogenic effects.[7][16]

  • trans-10, cis-12 CLA: This isomer is primarily linked to reductions in body fat.[7]

The biological effects of CLA isomers are mediated through various signaling pathways. For instance, the t10,c12 CLA isomer has been shown to influence fatty acid metabolism through the mTOR signaling pathway.[17]

Below is a diagram illustrating a simplified workflow for the synthesis and analysis of methyl octadecadienoate isomers.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis methyl_linoleate Methyl Linoleate alkali_isomerization Alkali-Isomerization methyl_linoleate->alkali_isomerization cla_mixture CLA Isomer Mixture alkali_isomerization->cla_mixture low_temp_crystallization Low-Temperature Crystallization cla_mixture->low_temp_crystallization hplc HPLC cla_mixture->hplc pure_isomers Purified Isomers low_temp_crystallization->pure_isomers hplc->pure_isomers gc_ms GC-MS pure_isomers->gc_ms nmr NMR Spectroscopy pure_isomers->nmr structural_data Structural & Quantitative Data gc_ms->structural_data nmr->structural_data

Caption: Workflow for Synthesis, Separation, and Analysis.

The following diagram illustrates a simplified representation of a signaling pathway influenced by a CLA isomer.

signaling_pathway cla_isomer t10,c12-CLA Isomer mTOR mTOR cla_isomer->mTOR activates S6K S6K mTOR->S6K phosphorylates S6 S6 S6K->S6 phosphorylates fatty_acid_metabolism Alteration of Fatty Acid Metabolism S6->fatty_acid_metabolism leads to

Caption: Simplified t10,c12-CLA Signaling Pathway.

Conclusion

The isomers of methyl octadecadienoate represent a fascinating and important area of study. Their distinct structures give rise to a variety of physicochemical properties and significant, isomer-specific biological activities. For researchers and professionals in drug development, a thorough understanding of these isomers, coupled with robust methods for their synthesis, separation, and analysis, is crucial for harnessing their therapeutic potential and elucidating their roles in health and disease. The protocols and data presented in this guide offer a foundational resource for further investigation into this promising class of molecules.

References

Spectroscopic Profile of Methyl (9Z,12E)-octadeca-9,12-dienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (9Z,12E)-octadeca-9,12-dienoate, a fatty acid methyl ester of significant interest in various research fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityAssignment
5.25 - 5.45mH-9, H-10, H-12, H-13
3.67s-OCH₃
2.77tH-11
2.30tH-2
2.04mH-8, H-14
1.62pH-3
1.25 - 1.40m-(CH₂)n-
0.89tH-18

Data are compiled based on typical values for similar fatty acid methyl esters and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
174.3C-1 (C=O)
130.0 - 128.0C-9, C-10, C-12, C-13
51.4-OCH₃
34.1C-2
32.0 - 22.0-(CH₂)n-
14.1C-18

Note: Specific assignments for the olefinic carbons can be complex and may require 2D NMR techniques for confirmation. Data is referenced from PubChem.[1]

Table 3: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
~3005Medium=C-H stretch
2925, 2855StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~965MediumC-H bend (trans C=C)

The presence of a distinct peak around 965 cm⁻¹ is characteristic of the trans double bond in the molecule.[2]

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
294[M]⁺Molecular Ion
263[M - OCH₃]⁺Loss of methoxy group
67Base PeakC₅H₇⁺ fragment
81HighC₆H₉⁺ fragment
95HighC₇H₁₁⁺ fragment

The fragmentation pattern is characteristic of a long-chain unsaturated fatty acid methyl ester.[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of fatty acid methyl esters (FAMEs) are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay and a greater number of scans are typically necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared, and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates (or the solvent) is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The sample is typically diluted in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly employed.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: An initial temperature of around 100 °C is held for a few minutes, followed by a ramp to a final temperature of approximately 250 °C at a rate of 5-10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Methyl (9Z,12E)-octadeca- 9,12-dienoate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A flowchart outlining the process of spectroscopic analysis.

References

In-Depth Technical Guide: Methyl (9Z,12E)-octadeca-9,12-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 20221-26-5

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (9Z,12E)-octadeca-9,12-dienoate, a specific isomer of conjugated linoleic acid (CLA) methyl ester, is a molecule of growing interest in various scientific disciplines. Its unique structural configuration, featuring a cis double bond at the 9th carbon and a trans double bond at the 12th carbon, imparts distinct chemical and physical properties that differentiate it from other CLA isomers. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, potential synthesis methodologies, and known biological implications. Particular emphasis is placed on its potential role within the octadecanoid signaling pathway, a crucial plant defense mechanism. This document aims to serve as a foundational resource for researchers and professionals engaged in lipid chemistry, drug discovery, and plant sciences.

Chemical and Physical Properties

This compound is a fatty acid methyl ester with the molecular formula C19H34O2.[1][2] Its structure is characterized by an 18-carbon chain with two double bonds. The "(9Z)" designation indicates a cis configuration at the 9th carbon, while "(12E)" signifies a trans configuration at the 12th carbon. This specific geometry influences its physical state, solubility, and reactivity.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compoundMethyl (9Z,12Z)-octadeca-9,12-dienoate (Methyl Linoleate)Methyl (9E,12E)-octadeca-9,12-dienoate (Methyl Linolelaidate)
CAS Number 20221-26-5[1]112-63-0[3][4][5]2566-97-4
Molecular Formula C19H34O2[1][2]C19H34O2[3][4][5]C19H34O2
Molecular Weight 294.47 g/mol [2]294.47 g/mol [5]294.47 g/mol
Physical State Solid[6]Liquid[5]Not specified
Purity (typical) >98%[2]>99%[5]Not specified
Storage Freezer[2]Freezer[5]Room temperature in continental US; may vary elsewhere

Synthesis and Analytical Methodologies

The specific synthesis of this compound is not extensively detailed in publicly available literature. However, chemoenzymatic methods employed for the synthesis of other conjugated linoleic acid isomers can be adapted.

Potential Chemoenzymatic Synthesis Protocol

A plausible route for the synthesis involves the use of lipoxygenase, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids.

Experimental Workflow: Chemoenzymatic Synthesis

G cluster_synthesis Synthesis Workflow linoleic_acid Linoleic Acid lipoxygenase Lipoxygenase (e.g., from barley seeds) linoleic_acid->lipoxygenase hydroperoxy Hydroperoxy intermediate lipoxygenase->hydroperoxy reduction Chemical Reduction (e.g., with triphenylphosphine) hydroperoxy->reduction hydroxy Hydroxy derivative reduction->hydroxy methylation Base-catalyzed Methylation hydroxy->methylation final_product Methyl (9Z,12E)-octadeca- 9,12-dienoate methylation->final_product

Caption: A potential chemoenzymatic synthesis workflow for this compound.

Methodology:

  • Enzymatic Oxidation: Linoleic acid is treated with a specific lipoxygenase, for instance, from barley seeds. This enzyme stereospecifically introduces a hydroperoxy group.

  • Chemical Reduction: The resulting hydroperoxy intermediate is then chemically reduced to a more stable hydroxy derivative using a reducing agent like triphenylphosphine.[7]

  • Methylation: The final step involves the esterification of the carboxylic acid group to a methyl ester. A base-catalyzed methylation using sodium methoxide in methanol is recommended to avoid isomerization of the double bonds, which can occur under acidic conditions.[8][9] The lipid sample is dissolved in toluene, and 0.5 M sodium methoxide in anhydrous methanol is added, followed by incubation at 50°C for 10 minutes.[8] The reaction is then quenched with glacial acetic acid and the product extracted with hexane.[8]

Analytical Separation and Identification

The analysis and separation of CLA methyl ester isomers are critical due to their structural similarity.

Table 2: Analytical Techniques for Isomer Separation

TechniquePrincipleApplication
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Widely used for the analysis of total CLA content and individual isomer composition.[10] Long capillary columns with cyanopropyl polysiloxane stationary phases provide good resolution.[11]
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) Separation based on the interaction of double bonds with silver ions impregnated on the stationary phase.Highly effective for resolving both positional and geometrical isomers of CLA.[8][10] trans,trans-isomers typically elute first, followed by cis,trans-, and then cis,cis-isomers.[8]

Experimental Workflow: Isomer Analysis

G cluster_analysis Analytical Workflow sample Lipid Sample extraction Lipid Extraction (n-hexane/isopropanol) sample->extraction methylation Base-catalyzed Methylation extraction->methylation fames Fatty Acid Methyl Esters (FAMEs) methylation->fames separation Separation fames->separation gc Gas Chromatography (GC) separation->gc Volatility hplc Silver Ion HPLC separation->hplc Double Bond Interaction detection Detection & Quantification gc->detection hplc->detection

Caption: A typical analytical workflow for the separation and quantification of CLA methyl ester isomers.

Biological Activity and Potential Applications

The biological activities of specific CLA isomers are a subject of intensive research. While data specifically for this compound is limited, studies on related isomers provide insights into its potential therapeutic applications.

The (9Z,12Z) isomer of methyl octadecadienoate has been shown to be non-lethal to Vero cells at concentrations up to 250 μg/mL, suggesting a favorable safety profile for this class of compounds in certain cell lines.[12]

Mammalian lipoxygenases, which are involved in the biosynthesis of inflammatory mediators, are potential targets for anti-inflammatory drugs.[13] Given that lipoxygenases can metabolize linoleic acid, it is plausible that this compound could interact with these enzymes, potentially modulating inflammatory pathways.

Potential Role in the Octadecanoid Signaling Pathway

In plants, the octadecanoid pathway leads to the synthesis of jasmonates, a class of phytohormones involved in defense responses to stress and pathogens. This pathway is initiated from polyunsaturated fatty acids like linoleic acid and α-linolenic acid.

Signaling Pathway: The Octadecanoid Pathway

G cluster_pathway Simplified Octadecanoid Signaling Pathway membrane Membrane Lipids pufa Polyunsaturated Fatty Acids (e.g., Linoleic Acid) membrane->pufa lipoxygenase Lipoxygenase (LOX) pufa->lipoxygenase hydroperoxides Hydroperoxides lipoxygenase->hydroperoxides hpl Hydroperoxide Lyase (HPL) hydroperoxides->hpl jasmonates Jasmonates (Jasmonic Acid, Methyl Jasmonate) hydroperoxides->jasmonates via Allene Oxide Synthase/Cyclase glv Green Leaf Volatiles (Aldehydes, Alcohols, Esters) hpl->glv defense Plant Defense Responses glv->defense jasmonates->defense

Caption: A simplified diagram of the octadecanoid signaling pathway in plants.

The initial step in this pathway is the action of lipoxygenase on polyunsaturated fatty acids.[14] Given that this compound is a derivative of linoleic acid, it is conceivable that it could act as a substrate or modulator of enzymes within this pathway, thereby influencing plant defense mechanisms. Further research is required to elucidate the precise role, if any, of this specific isomer in plant signaling.

Conclusion and Future Directions

This compound represents a specific and intriguing isomer within the broader class of conjugated linoleic acid methyl esters. While a comprehensive body of research dedicated solely to this molecule is still emerging, the existing knowledge on related compounds provides a strong foundation for future investigations.

Key areas for future research include:

  • Development of stereospecific synthesis protocols: Establishing a reliable and high-yield synthesis method is crucial for obtaining the pure compound for further studies.

  • Quantitative biological evaluation: In-depth studies are needed to determine the specific biological activities of this compound, including its potential anti-inflammatory, anti-cancer, and immunomodulatory effects, with determination of key metrics such as IC50 and EC50 values.

  • Elucidation of its role in signaling pathways: Investigating the interaction of this isomer with key enzymes in pathways such as the octadecanoid and lipoxygenase pathways will provide a deeper understanding of its mechanism of action.

This technical guide serves as a starting point for researchers and professionals, highlighting the current state of knowledge and outlining the promising avenues for future exploration of this compound.

References

A Comprehensive Review of Methyl (9Z,12E)-octadeca-9,12-dienoate Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl (9Z,12E)-octadeca-9,12-dienoate, a methyl ester of a conjugated linoleic acid isomer, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive literature review of the existing research on this compound, focusing on its chemical properties, synthesis, and putative biological effects. While research specifically on the (9Z,12E) isomer is limited, this guide also draws upon data from closely related compounds to provide a broader context and potential avenues for future investigation.

Chemical and Physical Properties

This compound is characterized by the following molecular and physical properties, essential for its identification and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₉H₃₄O₂[1]
Molecular Weight 294.47 g/mol [1]
CAS Number 20221-26-5[1]
Appearance Solid[2]
Purity >98%[2]
Storage Freezer[2]
Solubility In solution (specific solvent not detailed in the result)[2]

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not extensively described in the currently available literature. However, methods for the synthesis of related conjugated linoleic acid methyl esters can provide a foundational methodology. One such approach involves the alkali isomerization of methyl linoleate.

Illustrative Synthesis Workflow for a Related Conjugated Linoleic Acid Methyl Ester

cluster_synthesis Synthesis cluster_purification Purification Methyl Linoleate Methyl Linoleate Reaction Vessel Reaction Vessel Methyl Linoleate->Reaction Vessel Alkali (e.g., KOH) Alkali (e.g., KOH) Alkali (e.g., KOH)->Reaction Vessel Solvent (e.g., Ethylene Glycol) Solvent (e.g., Ethylene Glycol) Solvent (e.g., Ethylene Glycol)->Reaction Vessel Isomer Mixture Isomer Mixture Reaction Vessel->Isomer Mixture Isomerization Reaction Chromatography (e.g., HPLC) Chromatography (e.g., HPLC) Isomer Mixture->Chromatography (e.g., HPLC) Separation Isolated Isomers Isolated Isomers Chromatography (e.g., HPLC)->Isolated Isomers

Caption: General workflow for the synthesis and purification of conjugated linoleic acid methyl esters.

Experimental Protocol: Alkali Isomerization of Methyl Linoleate

This protocol is adapted from methods used for related conjugated linoleic acid isomers and should be optimized for the specific synthesis of this compound.

  • Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve methyl linoleate in an appropriate solvent, such as ethylene glycol.

  • Addition of Alkali: Add a molar excess of an alkali, such as potassium hydroxide (KOH), to the solution.

  • Isomerization Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature conducive to isomerization (e.g., 180-200°C) for a defined period. The reaction progress should be monitored by techniques like gas chromatography (GC).

  • Quenching and Extraction: After the desired level of isomerization is achieved, cool the reaction mixture and neutralize the alkali with an acid. Extract the methyl esters using a suitable organic solvent.

  • Purification: The resulting mixture of isomers can be separated and purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired this compound.

  • Characterization: The structure and purity of the isolated isomer should be confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Activities and Therapeutic Potential

Direct evidence for the biological activities of this compound is sparse in the scientific literature. However, research on structurally similar compounds, particularly other conjugated linoleic acid derivatives, suggests potential anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Studies on related compounds, such as (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid, have demonstrated anti-inflammatory properties. For instance, this compound was shown to suppress 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in a mouse ear model.

CompoundDoseInhibitory Effect (%)
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acid500 µg63

While this data is not for this compound, it suggests that the conjugated diene system might be a key structural feature for anti-inflammatory activity.

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of related fatty acid derivatives have been linked to the modulation of key signaling pathways, such as the NF-κB and MAPK pathways. It is plausible that this compound could exert its effects through similar mechanisms.

Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus (e.g., LPS)->Cell Surface Receptor This compound This compound IKK IKK This compound->IKK Inhibits (putative) MAPK Kinases MAPK Kinases This compound->MAPK Kinases Inhibits (putative) Cell Surface Receptor->IKK Cell Surface Receptor->MAPK Kinases IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK) MAPK Kinases->MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK)->Nucleus Translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Activates

Caption: Putative mechanism of anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.

Cytotoxicity

The cytotoxic potential of this compound has not been directly reported. However, studies on the (Z,Z) isomer of 9,12-octadecadienoic acid methyl ester have been conducted. In one study, this related compound was found to be non-lethal to Vero cells up to a concentration of 250 μg/mL[3]. This suggests that some isomers of methyl octadecadienoate may have a favorable safety profile in certain cell lines. Further research is necessary to determine the specific cytotoxicity of the (9Z,12E) isomer.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Conclusion and Future Directions

The current body of research on this compound is in its nascent stages. While its chemical and physical properties are reasonably well-defined, there is a significant gap in the understanding of its biological activities and therapeutic potential. The information available on related conjugated linoleic acid isomers suggests that anti-inflammatory and cytotoxic properties are promising areas for investigation.

Future research should focus on:

  • Specific Biological Screening: Conducting comprehensive in vitro and in vivo studies to elucidate the specific anti-inflammatory, cytotoxic, and other biological effects of this compound.

  • Mechanism of Action Studies: Investigating the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • Standardized Synthesis and Purification: Developing and reporting detailed and reproducible protocols for the synthesis and purification of high-purity this compound to ensure consistency in research findings.

By addressing these research gaps, the scientific community can better understand the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Potential Therapeutic Applications of Conjugated Linoleic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids naturally found in ruminant meat and dairy products. They encompass multiple positional and geometric isomers of linoleic acid, with cis-9, trans-11 and trans-10, cis-12 being the most biologically active. A growing body of preclinical and clinical research suggests that CLAs possess a range of therapeutic properties, including anti-carcinogenic, anti-obesity, immunomodulatory, and cardiovascular benefits. This technical guide provides an in-depth overview of the current evidence, focusing on the molecular mechanisms, quantitative outcomes from key studies, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Anti-Cancer Effects

CLAs have demonstrated anti-proliferative and pro-apoptotic effects in various cancer models. The primary mechanisms involve the modulation of key signaling pathways that control cell growth, survival, and invasion.

Signaling Pathways

One of the key pathways implicated in the anti-cancer effects of CLA is the PI3K/Akt/mTOR pathway , which is frequently overactive in cancer, promoting cell proliferation and inhibiting apoptosis. Evidence suggests that CLA can down-regulate this pathway. Additionally, CLA has been shown to modulate the ERK/MAPK pathway , which is also crucial for cell growth and survival. In estrogen receptor-positive (ERα+) breast cancer cells, CLA can induce the formation of an ERα/PP2A complex, leading to reduced phosphorylation and transcriptional activity of ERα.

Caption: CLA's anti-cancer signaling modulation.

Quantitative Data from Preclinical Studies
Cancer TypeAnimal ModelCLA Isomer(s) & DoseDurationKey FindingsReference
MammarySprague-Dawley Ratsc9,t11-CLA enriched butter-50% reduction in tumor incidence, weight, and volume.[1]
MammaryFemale SD ratsMixed isomers (0.9%)-No effect on established aggressive mammary tumors.[2]
IntestinalAPCMin/+ miceMixed isomers (3%)-No reduction in tumor burden.[2]
Breast (Human)Clinical Trial (n=23)7.5 g/day mixed CLA≥ 10 daysDecreased Spot 14 and Ki-67 scores.[2]
ColorectalHuman StudyHigh vs. Low dairy intake-Reduced risk with ≥4 servings of dairy/day.[2]
Experimental Protocols

In Vitro Cancer Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, HT-29) in 96-well plates at a density of 5x103 to 1x104 cells/well and allow to adhere overnight.

  • CLA Treatment: Prepare stock solutions of CLA isomers in a suitable solvent (e.g., ethanol) and dilute to final concentrations in cell culture medium. Replace the medium in the wells with medium containing various concentrations of CLA or vehicle control.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Effects on Obesity and Body Composition

CLA, particularly the trans-10, cis-12 isomer, has been extensively studied for its effects on body weight and composition. The mechanisms involve increased energy expenditure, reduced lipogenesis, and enhanced apoptosis in adipocytes.

Signaling Pathways

CLA's effects on adipocytes are partly mediated through the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) , a key regulator of adipogenesis. The trans-10, cis-12 CLA isomer appears to inhibit PPARγ activity, leading to a reduction in fat storage. Furthermore, CLA can induce an inflammatory response in adipocytes, activating the NF-κB pathway , which contributes to adipocyte apoptosis.

Caption: CLA's impact on adipocyte regulation.

Quantitative Data from Human Clinical Trials
Study PopulationCLA Dose & IsomersDurationChange in Body Fat MassChange in Lean Body MassReference
Overweight/Obese Adults3.2 g/day (mixed)6 months-1.0 to -2.2 kgNo significant change[3]
Overweight/Obese Adults3.4 g/day (mixed)12 weeksReduction in mean weight and BMINo significant change[3]
Overweight/Obese Adults3.2 or 6.4 g/day (50:50 mix)12 weeksNo significant changeIncreased with 6.4 g/day dose[3]
Healthy, Overweight Adults3.4 g/day (triglyceride form)24 monthsReduced BFMNo significant change[4]
Overweight/Obese Women3.2 g/day (50% c9,t11; 80% t10,c12)8 weeksNo significant changeNo significant change[5]
Overweight/Obese Children (6-10 yrs)3 g/day (50:50 mix)7 monthsDecreased body fatness-[6]
Experimental Protocols

Animal Model of Obesity (High-Fat Diet)

  • Animal Model: Use a suitable rodent model, such as C57BL/6J mice, which are prone to diet-induced obesity.

  • Acclimatization: House the animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) and provide a standard chow diet for at least one week.

  • Dietary Intervention: Divide the animals into groups: a control group receiving a standard or low-fat diet, a high-fat diet (HFD) group (e.g., 45-60% kcal from fat), and an HFD group supplemented with CLA (typically 0.5-1% of the diet by weight).

  • CLA Administration: Incorporate the desired CLA isomer mixture directly into the HFD pellets.

  • Monitoring: Record body weight and food intake regularly (e.g., weekly).

  • Endpoint Analysis: After a set duration (e.g., 8-16 weeks), euthanize the animals and collect blood for biochemical analysis (glucose, lipids, etc.). Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) and other organs (e.g., liver).

  • Body Composition Analysis: Utilize techniques like DEXA (Dual-energy X-ray absorptiometry) to determine fat mass and lean mass.

Immunomodulatory Effects

CLAs have been shown to modulate both innate and adaptive immune responses, with potential applications in inflammatory conditions such as inflammatory bowel disease (IBD).

Signaling Pathways

The immunomodulatory effects of CLA are often attributed to their ability to suppress pro-inflammatory signaling pathways. CLA can inhibit the activation of NF-κB , a key transcription factor that drives the expression of numerous pro-inflammatory cytokines like TNF-α and IL-6. This inhibition can occur through various mechanisms, including the activation of PPARγ, which can antagonize NF-κB activity.

Caption: CLA's inhibition of the NF-κB pathway.

Quantitative Data from Human Clinical Trials
ConditionStudy PopulationCLA DoseDurationKey FindingsReference
Crohn's Disease13 patients with mild to moderate CD6 g/day 12 weeksCDAI decreased from 245 to 187; IBDQ increased from 141 to 165.[7]
General InflammationMeta-analysis of 42 studiesVariousVariousDecreased IL-6 and TNF-α; Increased C-reactive protein (CRP).[8]
Rectal CancerPatients undergoing chemotherapy3 g/day (50:50 mix)6 weeksDecreased hs-CRP, TNF-α, and MMP-9.[9]
Experimental Protocols

Clinical Trial in Crohn's Disease

  • Study Design: An open-label or randomized, placebo-controlled trial.

  • Patient Population: Recruit patients with a confirmed diagnosis of mild to moderately active Crohn's disease, based on established criteria such as the Crohn's Disease Activity Index (CDAI).

  • Intervention: Administer CLA supplements (e.g., 6 g/day ) or a placebo (e.g., olive oil) for a defined period (e.g., 12 weeks).

  • Assessments:

    • Primary Endpoints: Change in CDAI score and Inflammatory Bowel Disease Questionnaire (IBDQ) for quality of life.

    • Secondary Endpoints: Collect peripheral blood at baseline and follow-up time points to isolate peripheral blood mononuclear cells (PBMCs).

    • Immunological Assays: Perform functional analyses on PBMCs, such as lymphoproliferation assays and measurement of pro-inflammatory cytokine production (e.g., IFN-γ, TNF-α, IL-17) using techniques like ELISA or flow cytometry.

  • Safety Monitoring: Monitor for any adverse events throughout the study.

Cardiovascular Effects

The impact of CLA on cardiovascular health is complex and, in some cases, controversial. While some studies suggest benefits for lipid profiles, others indicate potential adverse effects.

Quantitative Data from Human Clinical Trials on Lipid Profiles
Study TypeCLA DoseDurationEffect on Total CholesterolEffect on LDL-CEffect on HDL-CEffect on TriglyceridesReference
Meta-analysis (Supplements)VariousVariousNon-significant increaseSignificant decrease (-0.218)Non-significant decreaseNon-significant decrease[10]
Meta-analysis (Enriched Foods)VariousVariousNon-significant decreaseSignificant decrease (-0.231)Non-significant increaseNon-significant decrease[10]
Meta-analysis (56 RCTs)VariousVariousNon-significant increaseNon-significant increaseSignificant increaseNon-significant increase[11]
Healthy Subjects7% of energy3 weeksIncreasedIncreasedDecreasedNo significant change[12]

Note: Values in parentheses represent the mean difference.

Conclusion

Conjugated linoleic acids exhibit a wide range of biological activities with significant therapeutic potential. Their anti-cancer properties are linked to the modulation of critical cell signaling pathways, while their anti-obesity effects are primarily driven by the trans-10, cis-12 isomer's impact on adipocyte metabolism. The immunomodulatory actions of CLA, particularly the suppression of the NF-κB pathway, suggest a role in managing inflammatory conditions. However, the effects of CLA on cardiovascular risk factors, especially lipid profiles, remain inconsistent and warrant further investigation. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for future research and development in this promising field. Rigorous, well-controlled clinical trials are essential to fully elucidate the therapeutic applications and long-term safety of CLA supplementation in humans.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Methyl (9Z,12E)-octadeca-9,12-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (9Z,12E)-octadeca-9,12-dienoate is a specific isomer of conjugated linoleic acid (CLA) methyl ester. The accurate quantification of individual CLA isomers is crucial in various research fields, including nutrition, pharmacology, and drug development, due to their distinct biological activities. These application notes provide detailed protocols for the quantification of this compound in various sample matrices, primarily focusing on gas chromatography (GC) based methods.

Analytical Methods Overview

The primary methods for the quantification of this compound involve the conversion of the lipid sample to fatty acid methyl esters (FAMEs) followed by chromatographic separation and detection. Gas chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and robust technique. For complex samples containing multiple CLA isomers, a preliminary separation using Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) can be employed to isolate the specific (9Z,12E) isomer prior to GC analysis.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical quantitative data for the analysis of conjugated linoleic acid methyl esters using GC-based methods. It is important to note that these values are representative and may vary depending on the specific instrumentation, column, and analytical conditions used. Method validation should be performed in the user's laboratory to determine specific performance characteristics.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[1]0.5 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL[1]1.5 - 15.0 ng/mL
Linearity (R²) > 0.99> 0.99
Recovery 90 - 110%85 - 115%[2]
Precision (RSD) < 10%< 15%

Experimental Protocols

Protocol 1: Sample Preparation - Base-Catalyzed Transesterification

To avoid isomerization of the conjugated double bonds, a base-catalyzed methylation method is recommended.[3]

Materials:

  • Lipid-containing sample

  • Toluene, anhydrous

  • 0.5 M Sodium methoxide in methanol

  • Glacial acetic acid

  • Hexane

  • Anhydrous sodium sulfate

  • Internal standard (e.g., Methyl heptadecanoate)

Procedure:

  • Accurately weigh up to 50 mg of the lipid sample into a screw-cap glass tube.

  • Add a known amount of internal standard.

  • Dissolve the sample in 1 mL of dry toluene.

  • Add 2 mL of 0.5 M sodium methoxide in methanol.

  • Cap the tube tightly and heat at 50°C for 10 minutes in a water bath or heating block.

  • Cool the tube to room temperature.

  • Add 0.1 mL of glacial acetic acid to neutralize the catalyst.

  • Add 5 mL of water and vortex thoroughly.

  • Extract the FAMEs by adding 5 mL of hexane and vortexing for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction (steps 9-11) one more time and combine the hexane extracts.

  • Dry the combined hexane extract over anhydrous sodium sulfate.

  • Filter or centrifuge to remove the sodium sulfate.

  • The resulting hexane solution containing the FAMEs is ready for GC analysis. The solution can be concentrated under a gentle stream of nitrogen if necessary.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector and an autosampler.

  • Capillary column suitable for FAME analysis (e.g., a highly polar cyanopropyl siloxane column, 100 m x 0.25 mm i.d., 0.2 µm film thickness).

GC-MS Conditions (example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 240°C at 5°C/min, hold for 15 minutes

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 294, 263, etc.) and the internal standard.

Quantification:

  • Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

  • Inject the calibration standards and the prepared samples into the GC-MS.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 3: Isomer Separation by Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

For complex mixtures, an initial fractionation by Ag+-HPLC can isolate the cis,trans CLA isomers, including this compound.[4]

Instrumentation:

  • HPLC system with a UV detector.

  • Silver-ion HPLC column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).

HPLC Conditions (example):

  • Mobile Phase: A very low percentage of a polar solvent like acetonitrile in a non-polar solvent like hexane. The exact composition needs to be optimized for the specific column and isomers.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 233 nm (characteristic for conjugated double bonds)

  • Column Temperature: 20°C

Procedure:

  • Inject the FAME sample mixture onto the Ag+-HPLC column.

  • Collect the fraction corresponding to the elution time of cis,trans CLA isomers.

  • Evaporate the solvent from the collected fraction under a stream of nitrogen.

  • Reconstitute the residue in hexane for subsequent GC-MS analysis as described in Protocol 2.

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Lipid-Containing Sample ISTD Add Internal Standard Sample->ISTD Toluene Dissolve in Toluene ISTD->Toluene Derivatization Base-Catalyzed Transesterification (Sodium Methoxide) Toluene->Derivatization Neutralization Neutralize with Acetic Acid Derivatization->Neutralization Extraction1 Hexane Extraction Neutralization->Extraction1 Extraction2 Repeat Hexane Extraction Extraction1->Extraction2 Drying Dry with Na2SO4 Extraction2->Drying FinalSample FAMEs in Hexane Drying->FinalSample Injection Inject into GC-MS FinalSample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection (SIM Mode) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of Analyte Calibration->Quantification Result Final Concentration Report Quantification->Result

Caption: Experimental workflow for the quantification of this compound by GC-MS.

Experimental_Workflow_AgHPLC_GCMS cluster_sample_prep Sample Preparation cluster_hplc Ag+-HPLC Fractionation cluster_gcms GC-MS Quantification Sample Lipid-Containing Sample Derivatization Base-Catalyzed Transesterification Sample->Derivatization FAMES FAME Mixture Derivatization->FAMES HPLC_Injection Inject FAMEs onto Ag+-HPLC FAMES->HPLC_Injection Isomer_Separation Separation of CLA Isomers HPLC_Injection->Isomer_Separation Fraction_Collection Collect cis,trans Isomer Fraction Isomer_Separation->Fraction_Collection Solvent_Evaporation Evaporate Solvent Fraction_Collection->Solvent_Evaporation Reconstitution Reconstitute in Hexane Solvent_Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis (as per Protocol 2) Reconstitution->GCMS_Analysis Final_Quantification Final Quantification GCMS_Analysis->Final_Quantification

References

Application Note: Analysis of Fatty Acid Methyl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fatty acids are fundamental components of lipids and play crucial roles in biological systems and as quality indicators in various industries. Their analysis is critical in fields ranging from clinical diagnostics and nutritional science to biofuel development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the qualitative and quantitative analysis of fatty acids.[1][2][3] Due to their low volatility, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis.[2][4][5][6] This process of esterification improves chromatographic separation and detection sensitivity.[2]

This application note provides a detailed protocol for the extraction, derivatization, and analysis of FAMEs from various sample matrices using GC-MS. It includes instrument conditions, sample preparation methods, and guidelines for quantitative analysis.

Experimental Protocols

The overall workflow for FAME analysis consists of three main stages: lipid extraction from the sample matrix, derivatization of fatty acids to FAMEs, and instrumental analysis by GC-MS.

Lipid Extraction

The initial step involves extracting lipids from the sample. The choice of method depends on the sample type (e.g., plasma, tissues, cells, oils).

Protocol for Biological Tissues/Cells:

  • Homogenization: Weigh a precise amount of tissue (e.g., 25-50 mg) and homogenize it in a suitable solvent, such as a chloroform/methanol mixture (2:1, v/v).

  • Internal Standard Spiking: For accurate quantification, add a known amount of an internal standard, such as a deuterated fatty acid (e.g., Palmitic acid-d3) or a fatty acid not naturally present in the sample (e.g., Heptadecanoic acid), to the sample before extraction.[1][7]

  • Phase Separation: Add water or a salt solution to the homogenate to induce phase separation. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample (e.g., 5,000 rpm for 10 minutes) to achieve clear separation of the aqueous and organic layers.[8]

  • Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen gas. The resulting lipid extract is now ready for derivatization.

Derivatization: Acid-Catalyzed Methyl Esterification

This protocol describes a common and effective method for converting fatty acids into FAMEs using an acidic methanol solution.

Materials:

  • Sulfuric acid-methanol solution (e.g., 4% v/v H₂SO₄ in methanol) or methanolic HCl.[8]

  • Hexane

  • Deionized water

  • Dried lipid extract from the previous step.

Protocol:

  • Add 1 mL of the sulfuric acid-methanol solution to the dried lipid extract.[8]

  • Tightly cap the tube and flush with nitrogen gas to prevent oxidation.[8]

  • Heat the mixture at 80-85°C for 1 hour in a heating block or water bath.[8]

  • Allow the reaction tube to cool to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the tube to partition the FAMEs into the organic phase.[8]

  • Vortex the mixture vigorously for 1 minute and then centrifuge at 5,000 rpm for 10 minutes to separate the phases.[8]

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

  • If necessary, the sample can be concentrated by evaporating a portion of the hexane under a gentle stream of nitrogen.[8]

GC-MS Analysis

The derivatized FAMEs are separated and detected using a GC-MS system. The following tables provide typical operating conditions.

Data Presentation: Quantitative Parameters

Quantitative data for GC-MS analysis are summarized in the tables below. Table 1 outlines the instrumental conditions for the separation and detection of FAMEs. Table 2 provides a list of common FAMEs with their corresponding quantification and confirmation ions used in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and selectivity.[9][10]

Table 1: Typical GC-MS Operating Conditions for FAME Analysis

Parameter Setting
Gas Chromatograph (GC)
Column HP-88, SLB-5ms, or equivalent polar capillary column (e.g., 60 m x 0.25 mm ID, 0.20 µm film thickness)[8][11]
Carrier Gas Helium, constant flow mode (e.g., 1.2 mL/min)[11]
Injection Mode Splitless or Split (e.g., 20:1 ratio)[8][11]
Injection Volume 1 µL
Injector Temperature 250 - 300 °C[11]
Oven Program Initial temp 120°C, ramp at 3°C/min to 240°C, hold for 15 min. (Note: Program must be optimized for specific applications)[11]
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)[8]
Ionization Energy 70 eV[8]
Acquisition Mode Full Scan (m/z 40-650) for identification and/or Selected Ion Monitoring (SIM) for quantification[10][11]
Ion Source Temperature 230 °C

| Quadrupole Temperature | 150 °C |

Table 2: Example FAMEs and Characteristic Ions for SIM Analysis

Fatty Acid Methyl Ester (FAME) Abbreviation Quant Ion (m/z) Qualifier Ion(s) (m/z)
Methyl Palmitate C16:0 74 87, 270
Methyl Stearate C18:0 74 87, 298
Methyl Oleate C18:1 55 87, 296
Methyl Linoleate C18:2 67 81, 294
Methyl Linolenate C18:3 79 91, 292

| Methyl Arachidonate | C20:4 | 79 | 91, 318 |

Workflow Visualization

The logical flow of the FAME analysis protocol, from sample receipt to final data output, is illustrated in the diagram below.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing cluster_quant Quantification & Reporting Sample Sample Collection (Tissue, Plasma, Oil) Extraction Lipid Extraction (+ Internal Standard) Sample->Extraction Homogenize Deriv Derivatization to FAMEs (Esterification) Extraction->Deriv Dried Lipid Extract GCMS GC-MS Analysis (Separation & Detection) Deriv->GCMS FAMEs in Solvent DataProc Data Processing (Peak Integration) GCMS->DataProc Chromatogram/Spectra Quant Quantification (Calibration Curve) DataProc->Quant Peak Areas Result Final Report (Fatty Acid Profile) Quant->Result Concentrations

Caption: Experimental workflow for GC-MS analysis of fatty acid methyl esters.

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using certified FAME standards.[7] This involves creating a series of standards at different concentrations, each containing the same amount of internal standard as added to the samples. The ratio of the peak area of the target analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of FAMEs in the unknown samples is then determined by interpolating their peak area ratios on this calibration curve.[7] This stable isotope dilution or internal standard method corrects for variations in extraction efficiency and instrument response, ensuring high precision and accuracy.[1]

References

High-Performance Liquid Chromatography (HPLC) for the Separation of Conjugated Linoleic Acid (CLA) Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of conjugated linoleic acid (CLA) isomers using high-performance liquid chromatography (HPLC). The methodologies outlined below are essential for the accurate quantification and identification of individual CLA isomers in various matrices, which is critical for research into their biological activities and for the development of CLA-based therapeutics and functional foods.

Introduction

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid with conjugated double bonds.[1][2] The most studied isomers are cis-9, trans-11 (c9,t11) and trans-10, cis-12 (t10,c12), which have been shown to possess a range of biological effects. The accurate separation and quantification of these and other CLA isomers are paramount for understanding their specific physiological functions. HPLC is a powerful technique for this purpose, with silver-ion (Ag+-HPLC) and reversed-phase (RP-HPLC) being the most commonly employed methods.[3][4]

Principle of Separation

Silver-Ion HPLC (Ag+-HPLC)

Ag+-HPLC is a highly effective technique for separating CLA isomers based on the number, geometry, and position of their double bonds.[4][5] The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the fatty acids. The strength of these complexes varies with the configuration of the double bonds, leading to the differential retention of isomers. Generally, trans,trans isomers elute first, followed by cis,trans/trans,cis isomers, and finally cis,cis isomers.[4] Within each geometric group, positional isomers can also be resolved.[4]

Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, separation is primarily based on the hydrophobicity of the analytes. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. While RP-HPLC is excellent for separating fatty acids based on chain length and the number of double bonds, it is less effective at resolving the complex mixtures of positional and geometric CLA isomers compared to Ag+-HPLC.[6] However, it is a valuable tool for sample cleanup, pre-concentration of CLA fractions, and the analysis of CLA metabolites.[3][7]

Experimental Workflow

The overall workflow for the analysis of CLA isomers by HPLC involves sample preparation, chromatographic separation, and data analysis.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Biological or Food Sample Hydrolysis Alkaline Hydrolysis (e.g., KOH in Methanol) Sample->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (e.g., Dichloromethane or Hexane) Acidification->Extraction Derivatization Derivatization (Optional) (e.g., Methylation for GC-MS confirmation) Extraction->Derivatization Injection Sample Injection Extraction->Injection Derivatization->Injection Separation Chromatographic Separation (Ag+-HPLC or RP-HPLC) Injection->Separation Detection Detection (UV/DAD at 234 nm or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Internal/External Standard) Integration->Quantification Identification Isomer Identification (Retention Time & UV Spectra) Quantification->Identification

Figure 1: General experimental workflow for HPLC analysis of CLA isomers.

Application Notes and Protocols

Protocol 1: Silver-Ion HPLC (Ag+-HPLC) for Separation of Underivatized CLA Isomers

This protocol is adapted from methodologies that utilize silver-ion columns for the detailed separation of geometric and positional CLA isomers.

1. Sample Preparation (from Tissues or Milk)

a. To 50–100 mg of tissue or 0.2–0.5 mL of milk, add 1 mL of 1 M KOH in methanol and 1 mL of 2 M KOH in water.[1] b. If using an internal standard, add it at this stage (e.g., sorbic acid).[1] c. Flush the sample with argon or nitrogen and incubate overnight at room temperature for hydrolysis.[1] d. Add 1.5 mL of water and acidify the mixture to a pH of approximately 2 using 6 M HCl.[1] e. Extract the free fatty acids four times with 1.5 mL of dichloromethane each time.[1] f. Pool the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of argon or nitrogen at a temperature below 35°C.[1] g. Re-dissolve the residue in hexane or the mobile phase for injection.[1][2]

2. HPLC Conditions

  • Column: Two ChromSpher 5 Lipids columns (250 x 4.6 mm, 5 µm) in series are often recommended for enhanced resolution.[1][2][8]

  • Mobile Phase: An isocratic mobile phase of 1.6% acetic acid and 0.0125% acetonitrile in n-hexane is effective.[1][2][8] Another common mobile phase is hexane/acetonitrile (99.9:0.1, v/v).[5]

  • Flow Rate: 1.0 mL/min.[2][8]

  • Column Temperature: 25°C.[2][8]

  • Detection: UV/Diode Array Detector (DAD) at 234 nm, which is the characteristic absorbance wavelength for conjugated dienes.[1][2][8]

  • Injection Volume: 10-30 µL.[2][8]

3. Expected Results

  • The elution order is generally: trans,trans isomers (eluting earliest), followed by cis,trans/trans,cis isomers, and finally cis,cis isomers (longest retention).[4]

  • Within the cis,trans/trans,cis group, the major isomers trans-10,cis-12 and cis-9,trans-11 can be baseline resolved.

  • A typical analysis can take around 55 minutes to separate all isomer groups.[2][8]

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Analysis of CLA Isomers

This protocol is suitable for the analysis of total CLA content or for the separation of CLA from other fatty acids.

1. Sample Preparation

a. Sample preparation can follow the same hydrolysis and extraction procedure as described in Protocol 1. b. For some applications, derivatization to fatty acid methyl esters (FAMEs) may be performed, although analysis of free fatty acids is also common.[7]

2. HPLC Conditions

  • Column: A C18 column (e.g., Inertsil 5 ODS-2, 150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 70:30:0.12, v/v/v).[6]

  • Flow Rate: 1.5 mL/min.[6]

  • Column Temperature: Ambient.

  • Detection: UV/DAD at 234 nm.[6]

  • Injection Volume: 20 µL.

3. Expected Results

  • CLA isomers will elute as a group, with limited separation between individual isomers.

  • This method is effective for quantifying the total CLA content and for isolating the CLA fraction for further analysis by other techniques like Ag+-HPLC or GC-MS.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the separation of CLA isomers by Ag+-HPLC. Note that absolute retention times can vary between systems and with mobile phase preparation.[5]

Table 1: Elution Order and Retention Time Ranges of CLA Isomer Groups by Ag+-HPLC

Isomer GroupTypical Elution OrderApproximate Retention Time (min)
trans,trans1st23 - 27
cis,trans/trans,cis2nd31 - 38
cis,cis3rd41 - 52
Data compiled from Czauderna et al. (2003)[2][8]

Table 2: Specific Retention Times and Detection Limits for Key CLA Isomers by Ag+-HPLC

IsomerRetention Time (min)Limit of Detection (ng)Limit of Quantification (ng)
trans-10, cis-12 CLA33.8 ± 0.30.14 - 1.020.42 - 3.06
cis-9, trans-11 CLA35.0 ± 0.30.14 - 1.020.42 - 3.06
Sorbic Acid (Internal Std)18.0 ± 0.10.60-
Data for CLA isomers from Czauderna et al. (2003)[2][9]; Data for Sorbic Acid and detection/quantification ranges from Czauderna et al. (2011)[1]

Visualization of Separation Principle

The separation of CLA isomers on a silver-ion column is governed by the interaction between the silver ions on the stationary phase and the π-electrons of the double bonds in the CLA molecules.

G cluster_column Ag+-HPLC Column Cross-Section cluster_interactions Analyte Interactions tt trans,trans Isomer Ag Ag+ tt->Ag Weak Interaction (Fast Elution) MobilePhase_out Separated Isomers tt->MobilePhase_out Elutes First ct cis,trans Isomer ct->Ag Moderate Interaction ct->MobilePhase_out Elutes Second cc cis,cis Isomer cc->Ag Strong Interaction (Slow Elution) cc->MobilePhase_out Elutes Last MobilePhase_in Mobile Phase + CLA Isomers MobilePhase_in->tt MobilePhase_in->ct MobilePhase_in->cc

Figure 2: Principle of CLA isomer separation by Ag+-HPLC.

Conclusion

The choice between Ag+-HPLC and RP-HPLC for the analysis of CLA isomers depends on the specific research question. For detailed profiling and quantification of individual geometric and positional isomers, Ag+-HPLC is the superior technique. For routine analysis of total CLA content or for preparative isolation of the CLA fraction, RP-HPLC is a robust and valuable method. The protocols and data presented here provide a comprehensive guide for researchers to effectively separate and analyze CLA isomers in various sample types.

References

Application Notes and Protocols for In Vitro Studies with Methyl (9Z,12E)-octadeca-9,12-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct in vitro studies on the biological activities of Methyl (9Z,12E)-octadeca-9,12-dienoate are limited in publicly available scientific literature. The following application notes and protocols are therefore based on established methodologies for closely related compounds, particularly other isomers of conjugated linoleic acid (CLA) methyl esters and their derivatives. These protocols are intended to serve as a starting point for research and will require optimization and validation for the specific compound of interest.

Introduction

This compound is a methyl ester of a conjugated linoleic acid (CLA) isomer. CLA and its derivatives have garnered significant interest in biomedical research due to their potential therapeutic properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects. In vitro cell culture models are essential for elucidating the mechanisms of action of such compounds. These notes provide detailed protocols for investigating the potential cytotoxic, anti-inflammatory, and pro-apoptotic effects of this compound.

Data Presentation: Quantitative Summary (Template)

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
e.g., MCF-7MTT24
e.g., MCF-7MTT48
e.g., RAW 264.7MTT24
e.g., A549MTT72

Table 2: Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)Nitric Oxide (NO) Inhibition (%)IL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)
0 (LPS only)0
10
25
50
100

Table 3: Apoptosis Induction by this compound in Cancer Cells

Cell LineConcentration (µM)Incubation Time (h)Apoptotic Cells (%) (Annexin V+)
e.g., MCF-7048
e.g., MCF-72048
e.g., MCF-74048
e.g., A549072
e.g., A5495072

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7 macrophages, MCF-7 breast cancer cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the anti-inflammatory effect of the compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7][8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the activation of key signaling proteins such as NF-κB (p65), MAPKs (p-ERK, p-p38, p-JNK), and STAT3 (p-STAT3) by immunoblotting.[15][16][17][18][19][20][21][22][23][24]

Materials:

  • Cell line of interest

  • This compound

  • Stimulant (e.g., LPS or TNF-α, if required)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with the compound and/or stimulant as required.

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., RAW 264.7, MCF-7) treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare Compound Dilutions (this compound) compound_prep->treatment stimulation Stimulate with LPS/TNF-α (for inflammation studies) treatment->stimulation viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Signaling Pathway Analysis (Western Blot) treatment->western_blot inflammation Anti-inflammatory Assays (Griess, ELISA) stimulation->inflammation stimulation->western_blot data_analysis Data Quantification & Statistical Analysis viability->data_analysis inflammation->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: General experimental workflow for in vitro evaluation.

Potential Anti-inflammatory Signaling Pathways

G cluster_lps LPS Stimulation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway compound Methyl (9Z,12E)- octadeca-9,12-dienoate MAPK p38, ERK, JNK compound->MAPK IKK IKK compound->IKK JAK JAK compound->JAK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK TLR4->JAK AP1 AP-1 MAPK->AP1 cytokines Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->cytokines IκBα IκBα IKK->IκBα NFkB NF-κB (p65/p50) IκBα->NFkB Inhibition NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc NFkB_nuc->cytokines STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->cytokines

Caption: Potential inhibitory effects on inflammatory signaling pathways.

Potential Pro-Apoptotic Signaling Pathway

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound Methyl (9Z,12E)- octadeca-9,12-dienoate Bcl2 Bcl-2 compound->Bcl2 Inhibition Bax Bax/Bak compound->Bax Activation Bcl2->Bax CytoC Cytochrome c (release) Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism of apoptosis induction.

References

Application Notes and Protocols for the Study of Methyl (9Z,12E)-octadeca-9,12-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (9Z,12E)-octadeca-9,12-dienoate, a methyl ester of a conjugated linoleic acid (CLA) isomer, is a molecule of interest in various fields of biomedical research due to the diverse biological activities of CLAs. These activities include potential anti-carcinogenic, anti-atherogenic, and immune-modulatory effects. Understanding the cellular uptake and subsequent metabolic fate of this specific isomer is crucial for elucidating its mechanism of action and for the development of potential therapeutic applications.

These application notes provide a comprehensive overview of the methodologies required to study the cellular uptake and metabolism of this compound. The protocols are designed to be adaptable to various cell culture systems.

Cellular Uptake and Metabolism: An Overview

The cellular uptake of long-chain fatty acid methyl esters, such as this compound, is a critical first step for their biological activity. Studies on similar compounds suggest that their uptake can be an energy-independent process, where the molecule dissociates from carrier proteins like albumin in the extracellular environment before being transported into the cell.[1] Once inside the cell, these methyl esters are not typically incorporated directly into complex lipids. Instead, they are often hydrolyzed by intracellular esterases to release the corresponding free fatty acid, in this case, (9Z,12E)-octadeca-9,12-dienoic acid.[1] This free fatty acid then becomes available for various metabolic pathways, including:

  • Incorporation into complex lipids: The fatty acid can be esterified into phospholipids, triglycerides, and other neutral lipids for membrane synthesis or energy storage.[1]

  • Beta-oxidation: The fatty acid can be transported to the mitochondria for oxidation to generate ATP.

  • Conversion to signaling molecules: Polyunsaturated fatty acids can be precursors for the synthesis of bioactive lipid mediators like eicosanoids.

Quantitative Data Summary

The following tables present a hypothetical data summary to illustrate how experimental results on the cellular uptake and metabolism of this compound could be structured. Specific values would need to be determined experimentally.

Table 1: Cellular Uptake of this compound in Various Cell Lines (Hypothetical Data)

Cell LineInitial Uptake Rate (pmol/min/mg protein)Total Uptake at 1h (nmol/mg protein)
HepG2 (Human Hepatoma)150 ± 128.5 ± 0.7
3T3-L1 (Mouse Adipocyte)210 ± 1812.1 ± 1.1
MCF-7 (Human Breast Cancer)125 ± 107.2 ± 0.6

Table 2: Metabolic Distribution of [¹⁴C]-Methyl (9Z,12E)-octadeca-9,12-dienoate in HepG2 Cells after 4h Incubation (Hypothetical Data)

MetabolitePercentage of Total Intracellular Radioactivity
This compound5%
(9Z,12E)-octadeca-9,12-dienoic acid (Free Fatty Acid)15%
Phospholipids45%
Triglycerides30%
Cholesterol Esters5%

Experimental Protocols

Protocol 1: Cellular Uptake Assay using a Fluorescent Fatty Acid Analog

This protocol describes a method to measure the cellular uptake of fatty acids using a fluorescent analog. This can be adapted for this compound through competitive binding studies or by synthesizing a fluorescently labeled version of the molecule.

Materials:

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)

  • This compound

  • Cell line of interest (e.g., HepG2)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Trypan Blue

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent fatty acid analog in DMSO.

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in serum-free medium.

    • For competitive inhibition assays, prepare working solutions containing the fluorescent analog and varying concentrations of this compound.

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • Add 100 µL of serum-free medium to each well and incubate for 1 hour at 37°C to deplete intracellular fatty acid stores.

    • Remove the medium and add 50 µL of the working solutions (with or without the competitor) to the wells.

    • Incubate for various time points (e.g., 1, 5, 10, 30 minutes) at 37°C.

  • Termination of Uptake and Fluorescence Measurement:

    • To stop the uptake, add 50 µL of ice-cold PBS containing 0.2% BSA.

    • Wash the cells three times with ice-cold PBS.

    • Add 50 µL of Trypan Blue solution to quench extracellular fluorescence.

    • Immediately measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for BODIPY™ FL).

Protocol 2: Analysis of Metabolism using Radiolabeling and Thin-Layer Chromatography (TLC)

This protocol uses a radiolabeled form of this compound to trace its metabolic fate within the cell.

Materials:

  • [¹⁴C]-Methyl (9Z,12E)-octadeca-9,12-dienoate

  • Cell line of interest

  • Culture medium and supplements

  • PBS

  • Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., Heptane:Diethyl Ether:Acetic Acid, 60:40:1 v/v/v)

  • Lipid standards (e.g., methyl linoleate, linoleic acid, triolein, phosphatidylcholine)

  • Iodine chamber for visualization

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to near confluency in appropriate culture dishes.

    • Incubate cells with a known concentration of [¹⁴C]-Methyl (9Z,12E)-octadeca-9,12-dienoate complexed to fatty acid-free BSA in serum-free medium for desired time points (e.g., 1, 4, 24 hours).

  • Lipid Extraction:

    • Wash the cells three times with ice-cold PBS.

    • Scrape the cells in PBS and centrifuge to obtain a cell pellet.

    • Add the lipid extraction solvent to the cell pellet, vortex thoroughly, and incubate for 30 minutes.

    • Centrifuge to pellet the cellular debris and collect the supernatant containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of the extraction solvent.

    • Spot the lipid extract onto a silica TLC plate alongside the lipid standards.

    • Develop the TLC plate in the developing solvent until the solvent front is near the top.

    • Air-dry the plate and visualize the lipid standards in an iodine chamber.

  • Quantification of Radioactivity:

    • Scrape the silica corresponding to the different lipid spots (identified by the standards) into scintillation vials.

    • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of radioactivity incorporated into each lipid class.

Visualizations

Signaling Pathways and Experimental Workflows

Cellular_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space MOD This compound MOD_Albumin MOD-Albumin Complex MOD->MOD_Albumin Albumin Albumin Albumin->MOD_Albumin Transport Fatty Acid Transporter MOD_Albumin->Transport Dissociation & Transport MOD_in Intracellular MOD Transport->MOD_in Esterase Esterase MOD_in->Esterase Hydrolysis FFA (9Z,12E)-octadeca-9,12-dienoic acid (Free Fatty Acid) Esterase->FFA Metabolism Metabolic Pathways FFA->Metabolism PL Phospholipids Metabolism->PL Esterification TG Triglycerides Metabolism->TG Esterification Oxidation β-Oxidation Metabolism->Oxidation Energy Production

Caption: Cellular uptake and metabolism of this compound.

Uptake_Assay_Workflow Start Seed cells in 96-well plate Wash1 Wash cells with PBS Start->Wash1 Incubate_SFM Incubate in serum-free medium (1h) Wash1->Incubate_SFM Add_Probe Add fluorescent fatty acid analog (with/without competitor) Incubate_SFM->Add_Probe Incubate_Time Incubate for various time points Add_Probe->Incubate_Time Stop_Wash Stop uptake & wash with cold PBS Incubate_Time->Stop_Wash Quench Add Trypan Blue to quench extracellular fluorescence Stop_Wash->Quench Measure Measure intracellular fluorescence Quench->Measure End Analyze Data Measure->End

Caption: Workflow for the fluorescent cellular uptake assay.

Metabolism_Assay_Workflow Start Culture cells to near confluency Treat Incubate with [¹⁴C]-labeled This compound Start->Treat Wash_Harvest Wash cells and harvest pellet Treat->Wash_Harvest Extract Extract total lipids using organic solvent Wash_Harvest->Extract TLC Separate lipid classes by Thin-Layer Chromatography (TLC) Extract->TLC Visualize Visualize lipid spots TLC->Visualize Quantify Scrape spots and quantify radioactivity by scintillation counting Visualize->Quantify End Calculate metabolic distribution Quantify->End

Caption: Workflow for the metabolic analysis using radiolabeling and TLC.

Lipid_Signaling_Pathway MOD This compound Uptake Cellular Uptake & Hydrolysis MOD->Uptake FFA (9Z,12E)-octadeca-9,12-dienoic acid Uptake->FFA Membrane Incorporation into Membrane Phospholipids FFA->Membrane PLA2 Phospholipase A2 Membrane->PLA2 Altered membrane fluidity can modulate enzyme activity Arachidonic_Acid Release of other PUFAs (e.g., Arachidonic Acid) PLA2->Arachidonic_Acid COX_LOX COX / LOX Enzymes Arachidonic_Acid->COX_LOX Eicosanoids Eicosanoid Production (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids Signaling Modulation of Inflammatory and other Signaling Pathways Eicosanoids->Signaling

Caption: Plausible signaling pathway influenced by this compound.

References

Application Notes and Protocols: Methyl (9Z,12E)-octadeca-9,12-dienoate as a Substrate for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (9Z,12E)-octadeca-9,12-dienoate, a methyl ester of a conjugated linoleic acid (CLA) isomer, represents a valuable substrate for investigating the activity of various enzymes involved in lipid metabolism and signaling. Its unique stereochemistry influences its interaction with enzymes such as lipoxygenases (LOX) and acyl-CoA synthetases (ACS), making it a useful tool for enzyme characterization, inhibitor screening, and understanding the metabolic fate and signaling roles of specific fatty acid isomers. These application notes provide detailed protocols for utilizing this compound in enzymatic assays and exploring its impact on relevant signaling pathways.

I. Enzymatic Assays

A. Lipoxygenase (LOX) Activity Assay

Lipoxygenases are dioxygenases that catalyze the oxidation of polyunsaturated fatty acids. The activity of LOX can be monitored by measuring the formation of hydroperoxides from this compound. The resulting conjugated diene system exhibits a characteristic UV absorbance at 234 nm.

Quantitative Data for a Related Substrate (Linoleic Acid)

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pH
Soybean Lipoxygenase-1Linoleic Acid10-20~2809.0

Experimental Protocol: Spectrophotometric LOX Assay

This protocol is adapted for this compound based on established methods for linoleic acid.

Materials:

  • This compound

  • Soybean Lipoxygenase (or other purified LOX)

  • Sodium borate buffer (0.2 M, pH 9.0)

  • Ethanol

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in ethanol. The final concentration in the assay will typically range from 10 to 100 µM.

  • Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing:

    • Sodium borate buffer (to a final volume of 1 ml)

    • This compound solution (e.g., 10 µl of a 10 mM stock for a final concentration of 100 µM)

  • Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding a small volume of the lipoxygenase enzyme solution (e.g., 10 µl).

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculation of Activity: The enzyme activity can be calculated using the Beer-Lambert law (ε₂₃₄ for conjugated dienes is approximately 25,000 M⁻¹cm⁻¹).

Workflow for Lipoxygenase Activity Assay

LOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Substrate_Prep Prepare Substrate Stock (this compound in Ethanol) Reaction_Setup Set up Reaction Mixture (Buffer + Substrate) Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Solution (Lipoxygenase in Buffer) Reaction_Start Initiate with Enzyme Enzyme_Prep->Reaction_Start Incubation Equilibrate to Temperature Reaction_Setup->Incubation Incubation->Reaction_Start Spectro Monitor Absorbance at 234 nm Reaction_Start->Spectro Data_Analysis Calculate Enzyme Activity Spectro->Data_Analysis

Caption: Workflow for the spectrophotometric lipoxygenase assay.

B. Acyl-CoA Synthetase (ACS) Activity Assay

Acyl-CoA synthetases catalyze the formation of acyl-CoA from a fatty acid, ATP, and Coenzyme A. The activity of ACS can be determined using a fluorometric assay that measures the production of acyl-CoA.

Note on Substrate: While this protocol is designed for free fatty acids, the methyl ester, this compound, would first need to be hydrolyzed to its corresponding free fatty acid, (9Z,12E)-octadeca-9,12-dienoic acid, to serve as a substrate for ACS. This can be achieved through chemical or enzymatic hydrolysis prior to the assay.

Quantitative Data for Related Substrates

Different isoforms of Acyl-CoA Synthetase show varying substrate specificities. The following table provides a qualitative comparison of substrate preference for a human ACSL isoform.

Enzyme IsoformPreferred Substrates
Human ACSL6v1Octadecapolyenoic acids (e.g., linoleic acid)
Human ACSL6v2Docosapolyenoic acids (e.g., DHA)

Experimental Protocol: Fluorometric ACS Assay

This protocol is based on commercially available kits that can be adapted for (9Z,12E)-octadeca-9,12-dienoic acid.

Materials:

  • (9Z,12E)-octadeca-9,12-dienoic acid (hydrolyzed from the methyl ester)

  • Purified Acyl-CoA Synthetase or cell/tissue lysate

  • Assay Buffer (typically includes ATP and Coenzyme A)

  • Enzyme Mix (for detection)

  • Developer

  • Fluorometric Probe

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer. Centrifuge to remove debris.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • Sample (lysate or purified enzyme)

    • Assay Buffer

    • Substrate ((9Z,12E)-octadeca-9,12-dienoic acid)

  • Reaction Initiation: Add the Reaction Mix containing the enzyme mix, developer, and probe to each well.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at Ex/Em = 535/587 nm for at least 30 minutes at 37°C.

  • Data Analysis: The rate of increase in fluorescence is proportional to the ACS activity. A standard curve using a known concentration of the final fluorescent product can be used for quantification.

Workflow for Acyl-CoA Synthetase Assay

ACS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Substrate_Prep Prepare Substrate ((9Z,12E)-octadeca-9,12-dienoic acid) Plate_Setup Add Sample and Substrate to Plate Substrate_Prep->Plate_Setup Sample_Prep Prepare Sample (Lysate or Purified Enzyme) Sample_Prep->Plate_Setup Reaction_Start Add Reaction Mix (Enzymes, Developer, Probe) Plate_Setup->Reaction_Start Fluoro_Read Measure Fluorescence (Ex/Em = 535/587 nm) Reaction_Start->Fluoro_Read Data_Analysis Calculate ACS Activity Fluoro_Read->Data_Analysis

Caption: Workflow for the fluorometric acyl-CoA synthetase assay.

II. Signaling Pathway Analysis

Metabolites of linoleic acid isomers are known to act as signaling molecules, particularly through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and modulation of the NF-κB pathway. While direct evidence for this compound is limited, the following sections describe the established roles of related CLA isomers.

A. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Certain conjugated linoleic acid isomers are potent ligands and activators of PPARα and PPARγ.[1][2] Activation of these nuclear receptors leads to the transcription of genes involved in lipid metabolism and inflammation.

Quantitative Data for PPARα Activation by CLA Isomers

CLA IsomerIC₅₀ for human PPARα (nM)
(9Z,11E)-CLA140
(10E,12Z)-CLA~200
(9E,11E)-CLA~300

PPAR Signaling Pathway

PPAR_Signaling cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Activation cluster_response Cellular Response Ligand CLA Isomer (e.g., 9Z,12E-octadeca-9,12-dienoate metabolite) PPAR PPARα / PPARγ Ligand->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Modulation of Inflammation Gene_Expression->Inflammation

Caption: PPAR signaling pathway activated by CLA isomers.

B. NF-κB Signaling Pathway

Linoleic acid and its derivatives can influence the NF-κB signaling pathway, which plays a central role in inflammation.[3][4] Some studies suggest that certain CLAs can inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.

NF-κB Signaling Pathway and Potential Inhibition by CLA Metabolites

NFkB_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Potential Inhibition cluster_response Cellular Response Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to CLA_Metabolite CLA Metabolite CLA_Metabolite->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces

Caption: NF-κB signaling and potential inhibition by CLA.

III. Conclusion

This compound is a promising substrate for detailed enzymatic studies and for elucidating the biological activities of specific fatty acid isomers. The protocols and data presented here, primarily based on its close structural relative linoleic acid, provide a solid foundation for researchers to design and execute experiments. Further research is warranted to determine the specific kinetic parameters of this isomer with various enzymes and to fully understand its role in cellular signaling pathways. Careful adaptation and validation of these protocols will be essential for generating accurate and reproducible data.

References

Application Notes and Protocols for the Incorporation of Methyl (9Z,12E)-octadeca-9,12-dienoate into Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (9Z,12E)-octadeca-9,12-dienoate, a methyl ester of a linoleic acid isomer, is a fatty acid of interest for various cell-based assays. Its unique cis-trans conjugated double bond structure suggests potential biological activities distinct from its all-cis counterpart, methyl linoleate. These application notes provide detailed protocols for the solubilization, storage, and incorporation of this compound into cell culture media, along with methodologies to assess its cellular effects. The information is compiled to aid researchers in investigating its potential as a modulator of cellular processes.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a template and reference data from closely related fatty acid methyl esters to guide experimental design.

Table 1: Cytotoxicity of Related Fatty Acid Isomers on Cancer Cell Lines

Cell LineCompoundAssayIC50 (µg/mL)Exposure Time (h)
HepG2 (Human Hepatoma)Mixed CLA isomersMTT15.40 ± 6.6Not Specified
HepG2 (Human Hepatoma)t10,c12-CLAMTT25.65 ± 5.4Not Specified
HepG2 (Human Hepatoma)c9,t11-CLAMTT31.79 ± 5.1Not Specified
HRA (Human Ovarian Cancer)9-Oxo-(10E,12E)-octadecadienoic acidNot SpecifiedCytotoxic ActivityNot Specified

CLA: Conjugated Linoleic Acid. Data for CLA isomers are provided as a reference for a structurally related class of fatty acids.

Table 2: Anti-inflammatory Activity of a Related Oxo-derivative

Cell LineTreatmentEffectTarget
Murine MacrophagesMethyl 9-Oxo-(10E,12E)-octadecadienoate + LPSAttenuation of inflammatory responseSTAT3 Phosphorylation

This data is for a related oxo-derivative and suggests a potential anti-inflammatory role that could be investigated for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a stock solution of this compound for use in cell culture. Ethanol is used as the solvent; however, the final concentration in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]

Materials:

  • This compound (purity >98%)

  • Ethanol (200 proof, sterile)

  • Sterile microcentrifuge tubes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of this compound.

  • Dissolve the compound in an appropriate volume of sterile ethanol to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability. A related compound, (9E,12E)-Methyl octadeca-9,12-dienoate, can be stored at -80°C for 6 months or -20°C for 1 month.[2]

Protocol 2: Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Complex

To enhance the solubility and delivery of fatty acids to cells in culture, it is recommended to complex them with fatty acid-free BSA.[3][4] This protocol is adapted from established methods.[3][4][5]

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile, conical tubes (15 mL or 50 mL)

  • Water bath set to 37°C

Procedure:

  • Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Gently agitate to dissolve without generating excessive foam. Filter-sterilize the BSA solution through a 0.22 µm filter.

  • In a sterile conical tube, add the desired volume of the 10% BSA solution.

  • Warm the BSA solution in a 37°C water bath for 15-30 minutes.

  • Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing or swirling. The molar ratio of fatty acid to BSA can be varied, with ratios from 2:1 to 6:1 being common.

  • Incubate the fatty acid-BSA mixture in the 37°C water bath for at least 30-60 minutes with occasional swirling to allow for complex formation. The solution should become clear.[6]

  • This fatty acid-BSA complex is now ready to be diluted to the final working concentration in your complete cell culture medium.

  • Prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acid.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a chosen cell line.[7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-BSA complex (from Protocol 2)

  • Vehicle control (BSA and ethanol in medium)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)[7]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of the this compound-BSA complex in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control and a no-treatment control.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the fatty acid complex or controls.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway that may be influenced by fatty acid derivatives and the experimental workflow for assessing cytotoxicity.

G cluster_0 Potential Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates STAT3 STAT3 TLR4->STAT3 Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription STAT3->Inflammatory_Cytokines Induces Transcription FA_derivative Methyl 9-Oxo-(10E,12E)- octadecadienoate (Related Compound) FA_derivative->STAT3 Inhibits Phosphorylation

Caption: Potential anti-inflammatory signaling pathway influenced by a related oxo-derivative.

G cluster_1 Cytotoxicity Assessment Workflow start Start prepare_stock Prepare Stock Solution (Protocol 1) start->prepare_stock seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_bsa_complex Prepare FA-BSA Complex (Protocol 2) prepare_stock->prepare_bsa_complex treat_cells Treat Cells with FA-BSA Complex prepare_bsa_complex->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay (Protocol 3) incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing the cytotoxicity of the compound.

G cluster_2 Potential PPARα Activation Pathway FA_agonist 9-oxo-10(E),12(E)-Octadecadienoic acid (Related Compound) PPARa PPARα FA_agonist->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Expression (Fatty Acid Oxidation) PPRE->Target_Genes Increases Triglyceride_Accumulation Triglyceride Accumulation Target_Genes->Triglyceride_Accumulation Decreases

References

Synthesis of Bioactive Derivatives from Methyl (9Z,12E)-octadeca-9,12-dienoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from Methyl (9Z,12E)-octadeca-9,12-dienoate, a conjugated linoleic acid (CLA) methyl ester.[1][2][3] The synthesized derivatives, including hydroxylated, epoxidized, and cyclized compounds, have potential applications in drug discovery and development due to their biological activities.

Application Notes

This compound serves as a versatile starting material for the synthesis of a variety of functionalized fatty acid derivatives. The conjugated diene system in this molecule is amenable to several chemical transformations, yielding products with potential biological significance.

Hydroxylated Derivatives: Allylic hydroxylation of conjugated linoleic acids can lead to the formation of mono- and di-hydroxylated products.[4][5] These hydroxylated derivatives have demonstrated moderate in vitro cytotoxicity against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), myeloma (RPMI8226), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cells, with IC50 values ranging from 10-75 microM.[5] This suggests their potential as anticancer agents.

Epoxidized Derivatives: Epoxidation of the double bonds in the fatty acid chain can produce mono- and di-epoxides.[6] These epoxides are valuable intermediates for the synthesis of other derivatives, such as diols and amino alcohols, and may also possess inherent biological activity. The epoxidation of fatty acid methyl esters can be achieved with high yield using performic acid generated in situ.

Diels-Alder Adducts: The conjugated diene of this compound can undergo [4+2] cycloaddition reactions with various dienophiles to form cyclic adducts.[7] This reaction provides a pathway to novel carbocyclic and heterocyclic structures that can be explored for their therapeutic potential. The Diels-Alder reaction with dienophiles like 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) is a rapid and selective method for derivatization.[7]

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives are provided below.

Synthesis of Dihydroxylated Derivatives via Selenium Dioxide Oxidation

This protocol describes the synthesis of dihydroxyoctadecenoic acid methyl esters from this compound using selenium dioxide. The reaction of conjugated linoleic acid methyl ester with SeO2 yields di-hydroxylated derivatives.[5]

Experimental Workflow:

workflow start This compound reagents Selenium Dioxide (SeO2) Dioxane/Water start->reagents Add reaction Reaction at reflux reagents->reaction Heat workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Dihydroxyoctadecenoic Acid Methyl Esters purification->product

Figure 1. Workflow for the synthesis of dihydroxylated derivatives.

Materials:

  • This compound

  • Selenium dioxide (SeO2)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 95:5 v/v).

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the dihydroxyoctadecenoic acid methyl esters.

Expected Products and Characterization: The reaction is expected to yield a mixture of dihydroxyoctadecenoic acid methyl esters.[5] Characterization should be performed using LC-MS and NMR spectroscopy to identify the specific isomers formed.[5]

Compound Name Molecular Formula Molecular Weight ( g/mol )
Methyl erythro-11,12-dihydroxy-9E-octadecenoateC19H36O4328.49
Methyl erythro-9,10-dihydroxy-11E-octadecenoateC19H36O4328.49
Synthesis of Epoxidized Derivatives via In Situ Generated Performic Acid

This protocol details the epoxidation of this compound using performic acid generated in situ from hydrogen peroxide and formic acid.[6]

Experimental Workflow:

workflow start This compound reagents Hydrogen Peroxide Formic Acid Sulfuric Acid (cat.) start->reagents Add reaction Reaction at 60 °C reagents->reaction Heat workup Work-up (Neutralization, Washing) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Epoxidized Methyl Octadecadienoate purification->product

Figure 2. Workflow for the epoxidation of this compound.

Materials:

  • This compound

  • Hydrogen peroxide (30%)

  • Formic acid

  • Sulfuric acid (catalytic amount)

  • Potassium carbonate solution (4.5 wt%)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a batch reactor, mix this compound with formic acid (molar ratio of formic acid to double bonds of 0.7:1).

  • Add a catalytic amount of sulfuric acid (e.g., 1 wt% of the methyl ester).

  • Cool the mixture to 8-10 °C.

  • Gradually add hydrogen peroxide (molar ratio of hydrogen peroxide to double bonds of 2:1) over 30 minutes while stirring.

  • After the addition is complete, increase the temperature to 60 °C and continue the reaction for 24 hours.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and neutralize the acids by washing with a 4.5 wt% potassium carbonate solution.

  • Wash the organic layer with water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Expected Products and Characterization: The reaction will likely produce a mixture of mono- and di-epoxidized products. The primary products are expected to be methyl 9,10-epoxy-octadec-12-enoate and methyl 12,13-epoxy-octadec-9-enoate, as well as the di-epoxidized methyl 9,10;12,13-diepoxy-octadecanoate. Characterization should be performed using GC-MS and NMR.

Compound Name Molecular Formula Molecular Weight ( g/mol )
Methyl 9,10-epoxy-octadec-12-enoateC19H34O3310.47
Methyl 12,13-epoxy-octadec-9-enoateC19H34O3310.47
Methyl 9,10;12,13-diepoxy-octadecanoateC19H34O4326.47
Synthesis of Diels-Alder Adducts with MTAD

This protocol describes the [4+2] cycloaddition reaction between this compound and 4-methyl-1,2,4-triazoline-3,5-dione (MTAD).[7]

Experimental Workflow:

workflow start This compound reagents MTAD in Dichloromethane start->reagents Mix reaction Reaction at 0 °C reagents->reaction quenching Quenching (1,3-Hexadiene) reaction->quenching workup Solvent Removal quenching->workup product Diels-Alder Adduct workup->product signaling_pathway derivative Hydroxylated Derivative cell Cancer Cell derivative->cell ros Increased ROS Production cell->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for the Use of Methyl (9Z,12E)-octadeca-9,12-dienoate in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (9Z,12E)-octadeca-9,12-dienoate is a methyl ester of a geometric isomer of linoleic acid, an essential omega-6 fatty acid. In the field of lipidomics, the analysis of fatty acid methyl esters (FAMEs) is a cornerstone for understanding the composition and metabolism of lipids in biological systems.[1] The unique spatial arrangement of the double bonds in this compound makes its separation and identification from other C18:2 isomers a critical aspect of detailed lipid profiling. These application notes provide an overview of its use and detailed protocols for its analysis in a lipidomics workflow.

The separation of geometric isomers of polyunsaturated fatty acids is crucial as different isomers can have distinct biological activities. For instance, various isomers of conjugated linoleic acid (CLA) have been shown to have different effects on lipid metabolism and cell growth. While the specific biological role of this compound is an active area of research, its accurate identification and quantification are essential for comprehensive lipidomic analyses.

Application Notes

This compound is primarily utilized in lipidomics studies as:

  • A reference standard: For the identification and quantification of this specific isomer in complex biological samples using chromatographic techniques like gas chromatography (GC).

  • A tool for method development: To optimize the separation of geometric isomers of C18:2 fatty acids in various matrices.

  • A subject of biological investigation: To study its potential metabolic pathways and biological activities, by using it as a pure compound in in vitro and in vivo experimental systems.

The accurate analysis of this and other linoleic acid isomers is particularly relevant in nutritional studies, food science, and research into metabolic and inflammatory diseases, where the profile of polyunsaturated fatty acids can be indicative of physiological or pathological states.

Experimental Protocols

A typical lipidomics workflow for the analysis of this compound from a biological sample involves lipid extraction, derivatization to FAMEs, and subsequent analysis by GC-MS.

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a common method for extracting total lipids from biological matrices such as plasma, tissues, or cultured cells.

Materials:

  • Biological sample (e.g., 10-50 mg of tissue, 10-100 µL of plasma)

  • Chloroform

  • Methanol

  • 0.9% (w/v) Sodium Chloride solution

  • Internal standard (e.g., pentadecanoic acid, C15:0, at 10 µg/mL in chloroform/methanol)

  • 2:1 (v/v) Chloroform:Methanol solution (with 0.01% BHT as an antioxidant)

  • Glass homogenization tubes or Eppendorf tubes with ball bearings

  • Centrifuge

Procedure:

  • Homogenize the pre-weighed frozen biological sample in a glass tube or an Eppendorf tube.

  • Add 1 mL of the 2:1 chloroform:methanol solution containing the internal standard to the homogenized sample.

  • Vortex the mixture thoroughly for 3 minutes to ensure complete mixing and lipid extraction.

  • Add 333 µL of 0.9% sodium chloride solution to induce phase separation.

  • Vortex the mixture again and then centrifuge at 13,500 x g for 10 minutes at room temperature.

  • Two distinct phases will form. The lower organic phase contains the lipids.

  • Carefully collect the lower chloroform layer into a clean glass tube, avoiding the upper aqueous layer and the protein interface.

  • Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).

  • The dried lipid extract can be stored at -80°C until derivatization.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the transesterification of the extracted lipids to form FAMEs.

Materials:

  • Dried lipid extract from Protocol 1

  • 1M Methanolic HCl (or 14% Boron Trifluoride in methanol)

  • n-Hexane

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Water bath or heating block

  • Glass tubes with phenolic caps

Procedure:

  • To the dried lipid extract, add 1 mL of 1M Methanolic HCl.

  • Securely cap the tube and heat at 80°C for 1 hour in a water bath or heating block.

  • After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the tube vigorously for 1 minute and then centrifuge at a low speed to separate the phases.

  • The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane solution containing the FAMEs to a GC vial for analysis.

Protocol 3: GC-MS Analysis of FAMEs for Isomer Separation

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) conditions optimized for the separation of C18:2 geometric isomers, including this compound. The use of a highly polar capillary column is critical for this separation.[2]

Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Highly polar capillary column (e.g., SLB-IL111, 100 m x 0.25 mm ID, 0.20 µm film thickness or a similar cyanopropylsiloxane column).

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C

    • Hold at 240°C for 15 minutes

  • Transfer Line Temperature: 250°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Quantitative analysis of this compound in biological samples would typically involve the comparison of its peak area to that of an internal standard. The following table provides an illustrative example of how such data could be presented.

Sample IDMatrixThis compound (µg/g tissue)Relative Abundance (%) of Total C18:2 Isomers
Control 1Liver1.2 ± 0.20.5
Control 2Liver1.5 ± 0.30.6
Treated 1Liver3.8 ± 0.51.5
Treated 2Liver4.1 ± 0.41.8
Control 3Plasma0.5 ± 0.10.3
Treated 3Plasma1.2 ± 0.20.8

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample (Tissue, Plasma, etc.) extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization FAMEs Preparation (Transesterification) extraction->derivatization gcms GC-MS Analysis (Isomer Separation) derivatization->gcms data_proc Data Processing (Peak Integration, Identification) gcms->data_proc quant Quantification data_proc->quant results Quantitative Results & Biological Interpretation quant->results

Caption: Lipidomics workflow for this compound analysis.

Potential Signaling Pathway Involvement

While a specific signaling pathway for this compound has not been definitively established, as a linoleic acid derivative, it may be involved in or modulate the octadecanoid signaling pathway, which is well-characterized in plants and has analogous eicosanoid pathways in animals. This pathway is crucial for responses to stress and inflammation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol mem_lipids Membrane Glycerolipids (Containing Linoleic Acid) pla2 Phospholipase A2 (PLA2) mem_lipids->pla2 la Linoleic Acid (9Z,12Z-C18:2) (or its isomers like 9Z,12E) pla2->la releases lox Lipoxygenase (LOX) la->lox substrate for hode Hydroxyoctadecadienoic Acids (HODEs) lox->hode downstream Downstream Signaling (e.g., PPAR activation, inflammation modulation) hode->downstream

Caption: Potential involvement in a linoleic acid-derived signaling pathway.

References

Troubleshooting & Optimization

"stability and storage conditions for Methyl (9Z,12E)-octadeca-9,12-dienoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of Methyl (9Z,12E)-octadeca-9,12-dienoate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: For optimal stability, this compound, especially when in solution, should be stored in a freezer.[1][2] As a polyunsaturated fatty acid methyl ester (FAME), it is susceptible to degradation. For long-term storage, it is recommended to keep it at or below -20°C.[1][3] For a similar compound, (9E,12E)-Methyl octadeca-9,12-dienoate, stock solutions are reported to be stable for up to 6 months at -80°C and for 1 month at -20°C.

Q2: My this compound is provided as a solid. How should I handle and store it?

A2: Unsaturated lipids are not stable as powders and are often hygroscopic.[1][3] It is highly recommended to dissolve the solid in a suitable organic solvent immediately upon receipt. The resulting solution should then be stored in a glass container with a Teflon-lined closure at or below -20°C.[1][3]

Q3: What solvents are recommended for dissolving this compound?

Q4: How can I minimize degradation of this compound during experimental use?

A4: To minimize degradation, it is crucial to handle the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][4] Avoid exposure to light and heat.[5] Use glass, stainless steel, or Teflon labware, as plastic can leach impurities into organic solutions.[1][3] For experiments requiring heating, keep the duration as short as possible.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in my analytical chromatogram (e.g., GC-MS). This could be due to the presence of degradation products, primarily from oxidation.Review your storage and handling procedures. Ensure the compound is stored at ≤ -20°C under an inert atmosphere and handled with appropriate labware. Analyze for common oxidation products such as hydroperoxides, and their corresponding hydroxy and keto derivatives.[]
Loss of compound potency or activity in my assay. The compound may have degraded due to improper storage or handling, leading to a lower concentration of the active molecule.Re-qualify your stock solution using an appropriate analytical method like GC-FID or GC-MS to determine the current concentration. Prepare fresh dilutions for your experiments.
The compound, supplied as a solid, appears gummy or discolored. This indicates probable moisture absorption and subsequent hydrolysis or oxidation.[1][3]It is best to discard the vial and use a fresh one. If that is not possible, attempt to dissolve the compound in a suitable organic solvent, filter it, and re-analyze its purity before use, though this is not ideal.
Inconsistent experimental results between different aliquots. This may be due to repeated freeze-thaw cycles or exposure to air and light during aliquoting.Aliquot the stock solution into single-use vials upon receipt to minimize handling and exposure of the bulk supply.

Stability and Storage Conditions Summary

Parameter Recommendation Rationale
Storage Temperature ≤ -20°C (Freezer)[1][2]To slow down oxidation and other degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[1][4]To prevent oxidation by atmospheric oxygen.
Container Glass vial with a Teflon-lined cap[1][3]To avoid leaching of impurities from plastic containers.
Form In a suitable organic solvent[1][3]Unsaturated lipids are more stable in solution than as a powder.
Light Exposure Store in the dark (e.g., amber vials or in a box)[5]Light can accelerate oxidative degradation.
Handling Use glass, stainless steel, or Teflon labware[1][3]To prevent contamination from plasticware.

Experimental Protocols

Protocol 1: Preparation of this compound for Storage

Objective: To properly store this compound for optimal stability.

Materials:

  • This compound (solid)

  • Anhydrous organic solvent (e.g., ethanol, hexane)

  • Glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen) cylinder with a regulator and tubing

  • Glass or stainless steel syringe/pipette

Procedure:

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under a gentle stream of inert gas, carefully open the vial.

  • Add a precise volume of the chosen anhydrous organic solvent to achieve a desired stock concentration.

  • Seal the vial tightly with the Teflon-lined cap.

  • Gently swirl the vial to ensure the compound is fully dissolved.

  • If desired, dispense aliquots into single-use vials under an inert atmosphere.

  • Store the stock solution and any aliquots in a freezer at ≤ -20°C in the dark.

Protocol 2: Accelerated Stability Study using Gas Chromatography (GC)

Objective: To assess the stability of a this compound solution under accelerated conditions.

Materials:

  • A solution of this compound in a suitable solvent

  • Incubator or oven set to a specific temperature (e.g., 40°C)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Appropriate GC column for FAME analysis (e.g., a polar capillary column)

  • Internal standard (e.g., methyl heptadecanoate)

Procedure:

  • Prepare a solution of this compound of a known concentration containing an internal standard.

  • Analyze an initial sample (Time 0) using GC to determine the initial purity and concentration.

  • Place the sealed vial of the solution in an incubator at the desired accelerated temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove an aliquot of the solution.

  • Analyze the aliquot by GC under the same conditions as the initial analysis.

  • Calculate the percentage of this compound remaining at each time point relative to the internal standard.

  • Monitor the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_storage Preparation for Storage cluster_handling Handling for Experiments prep1 Equilibrate solid to room temperature prep2 Dissolve in anhydrous organic solvent under inert gas prep1->prep2 prep3 Transfer to glass vial with Teflon-lined cap prep2->prep3 prep4 Aliquot into single-use vials prep3->prep4 prep5 Store at <= -20°C in the dark prep4->prep5 handle1 Use a fresh aliquot for each experiment handle2 Equilibrate to room temperature before use handle1->handle2 handle3 Handle under inert gas if possible handle2->handle3 handle4 Use glass or stainless steel labware handle3->handle4 handle5 Minimize exposure to light and heat handle4->handle5

Caption: Recommended workflow for the storage and handling of this compound.

degradation_pathway cluster_oxidation Primary Oxidation cluster_secondary Secondary Degradation parent This compound hydroperoxides Hydroperoxide Isomers (e.g., 9-OOH, 13-OOH) parent->hydroperoxides Autoxidation (O2, light, heat) hydroxy Hydroxy Derivatives hydroperoxides->hydroxy Reduction keto Keto Derivatives hydroperoxides->keto Decomposition aldehydes Aldehydes hydroperoxides->aldehydes Scission

Caption: Simplified potential degradation pathway of this compound via autoxidation.

References

Technical Support Center: Preventing Oxidation of Polyunsaturated Fatty Acid Methyl Esters (PUFA FAMEs)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize and prevent the oxidation of polyunsaturated fatty acid methyl esters (PUFA FAMEs) during handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause PUFA FAMEs to oxidize?

A1: PUFA FAMEs are highly susceptible to oxidation due to their multiple double bonds. The primary factors that accelerate oxidation are:

  • Exposure to Oxygen: Autoxidation is a free-radical chain reaction that is initiated and propagated by the presence of atmospheric oxygen.[1]

  • Elevated Temperature: Higher temperatures increase the rate of oxidation reactions.[2][3]

  • Exposure to Light: UV and visible light can act as catalysts, initiating the oxidation process (photo-oxidation).[3]

  • Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of free radicals, accelerating oxidation.[4]

Q2: Which antioxidants are most effective for preserving PUFA FAMEs, and at what concentration?

A2: The choice of antioxidant is critical for preserving the integrity of PUFA FAMEs. Synthetic phenolic antioxidants are commonly used due to their high efficacy. The most effective options include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ).[5][6] TBHQ is often considered superior for extending storage life.[7] These are typically added at concentrations ranging from 0.01% to 0.02% (100-200 ppm) of the oil or fat content.[5][8] For instance, the addition of 50 ppm of TBHQ to a diet containing ω-3 PUFAs inhibited the formation of primary oxidation products by 99.5% over a 10-day period.[9][10]

Q3: What are the optimal storage conditions for long-term stability of PUFA FAMEs?

A3: To ensure long-term stability, PUFA FAMEs should be stored under conditions that minimize exposure to pro-oxidative factors. Best practices include:

  • Low Temperature: Store samples at -20°C or, for maximum stability, at -80°C.[11] Storing samples at -80°C is recommended to prevent oxidation reactions effectively.[12]

  • Inert Atmosphere: Before sealing, flush the sample vial headspace with an inert gas like nitrogen or argon to displace oxygen.[11][13]

  • Light Protection: Use amber glass vials or store samples in the dark to prevent photo-oxidation.[14]

  • Airtight Containers: Ensure vials are sealed tightly to prevent the ingress of atmospheric oxygen.[11]

Q4: How can I tell if my PUFA FAME sample has oxidized?

A4: Oxidation can be detected through several analytical methods. The Peroxide Value (PV) test is a common method for measuring primary oxidation products (hydroperoxides).[1][3] A peroxide value below 10 meq/kg is typical for fresh oils, while a value between 30 and 40 meq/kg often corresponds to a noticeable rancid taste.[1] Secondary oxidation can be assessed by measuring products like malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[6] Additionally, unexpected peaks or peak broadening in a Gas Chromatography (GC) chromatogram can indicate the presence of oxidation products or sample degradation.[15][16]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Peroxide Value (PV) in a freshly prepared sample. 1. Oxidation occurred during the extraction or methylation process.2. Solvents or reagents were contaminated with peroxides.3. Insufficient antioxidant was added.1. Perform all sample preparation steps on ice and under an inert atmosphere (nitrogen or argon).[13]2. Use fresh, high-purity solvents. Add an antioxidant like BHT (e.g., 0.005%) to the extraction solvent.[13]3. Ensure the antioxidant is fully dissolved and properly mixed with the sample. Verify the concentration used.
Peroxide Value increases rapidly during storage, despite using antioxidants. 1. Improper storage conditions (temperature too high, exposure to light/air).2. Ineffective antioxidant or insufficient concentration.3. Presence of pro-oxidant contaminants (e.g., metal ions).1. Review storage protocol. Ensure samples are stored at ≤ -20°C in amber, airtight vials, with the headspace flushed with nitrogen.[11]2. Consider using a more potent antioxidant like TBHQ or a synergistic blend.[17] Refer to the antioxidant data table below.3. Use metal-free containers and consider adding a chelating agent like EDTA if metal contamination is suspected.[18]
Unexpected peaks or peak broadening appear in GC-FID analysis. 1. Formation of oxidation byproducts (aldehydes, ketones) which are volatile and detectable by GC.2. Degradation of PUFA FAMEs at high injector temperatures.3. Incomplete derivatization or side reactions during methylation.[18]1. Confirm sample integrity with a Peroxide Value test before injection. Prepare fresh samples if oxidation is high.2. Optimize GC injector temperature. Consider using a cold injection technique (on-column or PTV) to minimize thermal degradation.[19]3. Review the methylation protocol. Ensure reagents are fresh and the reaction goes to completion.[20] Inject a fresh FAME standard to verify system performance.[21]
Loss of PUFA content over time compared to a reference standard. 1. Gradual oxidation of the sample during storage or repeated freeze-thaw cycles.2. Selective degradation of the most highly unsaturated FAMEs.1. Aliquot samples into single-use vials to avoid repeated warming and exposure to air.[11]2. Re-evaluate your antioxidant and storage strategy. For highly sensitive samples (e.g., EPA, DHA), storage at -80°C under argon is crucial.

Data Presentation: Antioxidant Efficacy

The selection and concentration of an antioxidant are critical for preventing oxidation. The table below summarizes commonly used synthetic antioxidants for PUFA FAMEs.

AntioxidantCommon AbbreviationTypical Concentration RangeKey Characteristics
tert-ButylhydroquinoneTBHQ100 - 200 mg/kg (0.01% - 0.02%)Highly effective in preventing oxidation in unsaturated oils; provides excellent carry-through stability at high temperatures.[7][8][9]
Butylated HydroxytolueneBHT100 - 200 mg/kg (0.01% - 0.02%)A widely used, cost-effective antioxidant. Can be methylated during certain derivatization procedures, which can interfere with GC analysis.[17][18]
Butylated HydroxyanisoleBHA100 - 200 mg/kg (0.01% - 0.02%)Often used in combination with BHT or other antioxidants to create a synergistic effect.[5]
Propyl GallatePG100 - 200 mg/kg (0.01% - 0.02%)Effective, but can be sensitive to heat and may cause discoloration in the presence of iron.

Experimental Protocols

Protocol 1: Addition of Antioxidant to a PUFA FAME Sample

This protocol describes the standard procedure for adding an antioxidant to a purified PUFA FAME sample or lipid extract.

Materials:

  • PUFA FAME sample

  • Antioxidant (e.g., BHT or TBHQ)

  • High-purity solvent (e.g., hexane or chloroform/methanol 2:1, v/v)

  • Vortex mixer

  • Pipettes

  • Amber glass vial with PTFE-lined cap

  • Nitrogen or Argon gas source with a fine-tipped nozzle

Procedure:

  • Prepare Antioxidant Stock Solution: Prepare a stock solution of the chosen antioxidant in the appropriate solvent. For example, to make a 1% (10 mg/mL) BHT stock solution, dissolve 100 mg of BHT in 10 mL of hexane.

  • Sample Preparation: Place a known volume or weight of the PUFA FAME sample into a clean amber glass vial. If the sample is solid or highly viscous, dissolve it in a minimal amount of solvent.

  • Add Antioxidant: Add the required volume of the antioxidant stock solution to achieve the desired final concentration. For example, to achieve a 200 ppm (0.02%) concentration in a 1 g sample, add 20 µL of a 1% BHT stock solution.

  • Mix Thoroughly: Cap the vial and vortex for 30-60 seconds to ensure the antioxidant is completely dissolved and evenly distributed throughout the sample.

  • Inert Gas Purge: Uncap the vial and gently blow a stream of nitrogen or argon gas over the surface of the liquid for 30-60 seconds to displace any oxygen in the headspace.

  • Seal and Store: Immediately cap the vial tightly. For long-term storage, seal the cap with paraffin film and store at -20°C or -80°C in the dark.

Protocol 2: Determination of Peroxide Value (PV) by Titration

This method measures the hydroperoxides (primary oxidation products) in a sample.

Materials:

  • PUFA FAME sample

  • Glacial acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Deionized water

  • Erlenmeyer flask (250 mL) with stopper

  • Burette (10 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 g of the PUFA FAME sample into a 250 mL Erlenmeyer flask.

  • Dissolve Sample: Add 30 mL of the acetic acid-chloroform solvent mixture to the flask and swirl gently to dissolve the sample completely.

  • Add KI Solution: Add 0.5 mL of the freshly prepared saturated potassium iodide solution. Stopper the flask, swirl for exactly one minute.

  • Add Water: Add 30 mL of deionized water and mix.

  • Titration (Part 1): Begin titrating the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color has almost disappeared.

  • Add Indicator: Add approximately 1-2 mL of the 1% starch indicator solution. The solution will turn a dark blue-black color.

  • Titration (Part 2): Continue the titration slowly, drop by drop, while swirling, until the blue color completely disappears. Record the volume of sodium thiosulfate solution used (S).

  • Blank Titration: Perform a blank determination by repeating the entire procedure without the sample. Record the volume of sodium thiosulfate solution used for the blank (B).

  • Calculation: Calculate the Peroxide Value using the following formula: PV (meq/kg) = [(S - B) * N * 1000] / W Where:

    • S = Volume of titrant for the sample (mL)

    • B = Volume of titrant for the blank (mL)

    • N = Normality of the sodium thiosulfate solution (eq/L)

    • W = Weight of the sample (g)

Visualizations

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA PUFA (LH) Radical Lipid Radical (L•) PUFA->Radical Initiator Initiator (Light, Heat, Metal) Initiator->PUFA H• abstraction PeroxylRadical Lipid Peroxyl Radical (LOO•) Radical->PeroxylRadical + O2 Radical_T L• Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxylRadical->Hydroperoxide + LH PeroxylRadical_T LOO• NewPUFA Another PUFA (LH) NewRadical New Lipid Radical (L•) Hydroperoxide->NewRadical Chain Reaction Antioxidant Antioxidant (AH) NonRadical Non-Radical Products Antioxidant->NonRadical Donates H• to LOO• or L• Radical_T->NonRadical + L• or LOO• preventative_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis start Start: Lipid Extraction or FAME Derivatization add_antioxidant Add Antioxidant (e.g., BHT, TBHQ) in Solvent start->add_antioxidant vortex Vortex to Mix add_antioxidant->vortex purge Purge Headspace with N2 or Argon vortex->purge seal Seal in Amber Vial purge->seal store Store at -20°C or -80°C (Away from Light) seal->store thaw Thaw Sample (if needed) store->thaw qc_check QC Check: Peroxide Value (PV) thaw->qc_check analyze Proceed with Analysis (e.g., GC, HPLC) qc_check->analyze PV is Low troubleshoot Troubleshoot: High Oxidation qc_check->troubleshoot PV is High

References

Technical Support Center: Improving Resolution of CLA Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the chromatographic analysis of conjugated linoleic acid (CLA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving high-resolution separation of CLA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for separating CLA isomers?

The two primary high-resolution techniques for separating the complex mixtures of CLA isomers are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly Silver-Ion HPLC (Ag+-HPLC).[1][2]

  • Gas Chromatography (GC): Typically used for the analysis of fatty acid methyl esters (FAMEs), GC separates isomers based on their volatility and interaction with a stationary phase. Highly polar capillary columns are necessary for resolving many CLA isomers.[2]

  • Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC): This technique is highly effective for separating CLA isomers based on the number, geometry (cis/trans), and position of the conjugated double bonds.[3][4] The silver ions impregnated in the stationary phase interact with the double bonds, allowing for fine-tuned separation.

Often, a combination of both Ag+-HPLC and GC is required for complete resolution and identification of all CLA isomers in a sample.[1][2]

Q2: I'm observing poor resolution between critical CLA isomer pairs in my GC analysis. How can I improve this?

Poor resolution of specific isomer pairs, such as c9,t11 and t10,c12, is a common challenge in GC. Here are several strategies to enhance separation:

  • Optimize the GC Column:

    • Increase Column Length: Longer capillary columns provide more theoretical plates and thus better resolving power. Columns of 100 meters or more are often used for CLA analysis.[5][6]

    • Use a Highly Polar Stationary Phase: Stationary phases with a high cyanopropyl content (e.g., CP-Sil 88™, BPX-70™) are preferred for separating FAMEs, including CLA isomers.[7]

  • Adjust Temperature Programming:

    • A slower temperature ramp rate can improve the separation of closely eluting peaks by increasing the interaction time with the stationary phase.[8][9] Temperature programming allows for the efficient separation of complex mixtures with a wide range of boiling points.[8] An increase of approximately 30°C can halve the retention time, so careful optimization is key.[10][11]

  • Consider Derivatization:

    • While typically analyzed as methyl esters, derivatization can alter the volatility and chromatographic behavior of CLA isomers.[1] Forming Diels-Alder adducts with reagents like 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) can improve the resolution of certain critical pairs.[12] For instance, the resolution of c,t/t,c-8,10 and c,t/t,c-9,11 isomers can be enhanced by analyzing them as hexyl ester MTAD adducts.[12] Dimethyloxazoline (DMOX) derivatives are also useful for determining the position of double bonds via mass spectrometry.[1][5][13]

Q3: My Ag+-HPLC analysis of CLA isomers is taking too long. How can I reduce the run time without sacrificing resolution?

Long analysis times, sometimes up to 90 minutes, can be a drawback of Ag+-HPLC for CLA isomer separation.[14] Here's how to expedite your analysis:

  • Mobile Phase Modification: The addition of a small percentage of 2-propanol to the mobile phase can significantly shorten the analysis time. For example, adding 0.05% or 0.1% (v/v) 2-propanol to a mobile phase of acetonitrile and diethyl ether in n-hexane can reduce the analysis time from approximately 90 minutes to 35-45 minutes without negatively impacting the resolution of the CLA isomers.[14]

  • Flow Rate Optimization: While slower flow rates generally improve resolution, a carefully optimized, slightly higher flow rate may be possible in conjunction with other parameter adjustments to decrease the overall run time.[15]

  • Column Selection: Using a single, highly efficient Ag+-HPLC column instead of multiple columns in series can sometimes provide adequate separation with a shorter analysis time.[16]

Q4: How can I confirm the identity of co-eluting CLA isomers in my chromatograms?

Due to the structural similarity of CLA isomers, co-elution can occur even with optimized methods.[2][5] Mass Spectrometry (MS) is an indispensable tool for confirming the identity of eluting peaks.

  • GC-MS: Coupling your GC system to a mass spectrometer allows for the identification of isomers based on their mass spectra. Derivatization to form dimethyloxazoline (DMOX) derivatives is particularly useful as the resulting fragmentation patterns can help determine the exact position of the double bonds.[1][5][13]

  • Ag+-HPLC-MS: Interfacing Ag+-HPLC with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) can also provide structural information for peak identification.[17]

Troubleshooting Guides

GC Troubleshooting for CLA Isomer Analysis
Issue Possible Cause(s) Recommended Solution(s)
Poor Resolution of All Peaks 1. Inappropriate column (low polarity, too short). 2. Temperature program ramp is too fast. 3. Carrier gas flow rate is too high.1. Use a long (e.g., 100 m) highly polar capillary column (e.g., high cyanopropyl content).[7] 2. Decrease the temperature ramp rate (e.g., by 1-2°C/min) to improve separation.[8] 3. Optimize the carrier gas flow rate to be closer to the optimal linear velocity.
Peak Tailing 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Improper column installation.1. Use a deactivated inlet liner and replace it regularly. 2. Trim the first few centimeters of the column. 3. Ensure the column is installed at the correct depth in the injector port as per the manufacturer's instructions.[18][19]
Co-elution of Specific Isomers 1. Insufficient separation power of the GC system alone. 2. Isomers are particularly difficult to resolve (e.g., some positional isomers).1. Perform derivatization (e.g., MTAD adducts) to alter elution order and improve separation.[12] 2. Use Ag+-HPLC to fractionate the sample before GC analysis.[1][2] 3. Confirm peak identity and purity using GC-MS.[5][13]
Baseline Drift 1. Column bleed at high temperatures. 2. Contaminated carrier gas.1. Ensure the final temperature of the program does not exceed the column's maximum operating temperature. Condition the column properly.[19] 2. Use high-purity carrier gas and ensure gas traps are functioning correctly.
Ag+-HPLC Troubleshooting for CLA Isomer Analysis
Issue Possible Cause(s) Recommended Solution(s)
Poor Resolution 1. Incorrect mobile phase composition. 2. Column degradation. 3. Isocratic elution is insufficient for complex samples.1. Optimize the concentration of the polar modifier (e.g., acetonitrile) in the mobile phase.[3] A typical mobile phase is hexane with a small amount of acetonitrile. 2. Replace the Ag+-HPLC column. 3. Develop a gradient elution method.[17]
Shifting Retention Times 1. Changes in mobile phase composition due to evaporation or poor mixing. 2. Fluctuation in column temperature.1. Prepare fresh mobile phase daily and keep the solvent reservoir sealed. The addition of diethyl ether can help stabilize the solvent mixture.[3] 2. Use a column thermostat to maintain a constant temperature.[20] 3. Use relative retention volumes (RRV) by adding an internal standard (e.g., toluene) to normalize retention times.[3]
Long Analysis Times 1. Highly retentive mobile phase. 2. Use of multiple columns in series.1. Add a small amount of a stronger solvent like 2-propanol (e.g., 0.05%) to the mobile phase to decrease retention times.[14] 2. Evaluate if a single, high-efficiency column can provide the necessary separation.[16]
Low Signal/Peak Intensity 1. Sample degradation. 2. Incorrect detection wavelength.1. Protect samples from light and heat. Saponification should be done under mild conditions to prevent isomerization.[21] 2. For UV detection, ensure the wavelength is set to the absorbance maximum for conjugated dienes, which is typically around 234 nm.[22]

Experimental Protocols

Protocol 1: GC Analysis of CLA Isomers as FAMEs
  • Sample Preparation (Esterification):

    • Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene in a test tube.

    • Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

    • Heat the solution at 50°C for 10 minutes.

    • Neutralize by adding 0.1 mL of glacial acetic acid, followed by 5 mL of water.

    • Extract the FAMEs twice with 5 mL of hexane.

    • Combine the hexane layers and dry under a stream of nitrogen. Reconstitute in a known volume of hexane for injection.[7]

  • GC Conditions:

    • Column: Highly polar capillary column (e.g., 100 m x 0.25 mm i.d., 0.2 µm film thickness, with a stationary phase like CP-Sil 88™ or BPX-70™).[7]

    • Oven Temperature Program: A representative program could be:

      • Initial temperature: 140°C

      • Ramp: 1°C/min to 240°C

      • Hold: 20 minutes at 240°C

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

Protocol 2: Ag+-HPLC for CLA Isomer Separation
  • Sample Preparation (Saponification):

    • To 50-100 mg of tissue, add 1 mL of 1 M KOH in methanol and 1 mL of 2 M KOH in water.

    • Flush with argon and leave overnight at room temperature for hydrolysis.

    • Add 1.5 mL of water and acidify to pH ≈ 2 with 6 M HCl.

    • Extract the free fatty acids with dichloromethane (4 x 1.5 mL).

    • Evaporate the solvent and re-dissolve the residue in the mobile phase.[20]

  • HPLC Conditions:

    • Column: One or two silver-ion impregnated columns in series (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).[20]

    • Mobile Phase: n-hexane containing 0.1% (v/v) acetonitrile. To reduce run time, 0.05% (v/v) 2-propanol can be added.[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 26°C.[20]

    • Detection: UV detector at 234 nm.[22]

Visualizations

GC_Troubleshooting_Workflow start Start: Poor Resolution in GC Analysis check_column Is the column appropriate? (Long, highly polar) start->check_column optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes replace_column Action: Use a long (e.g., 100m) -highly polar column. check_column->replace_column No consider_deriv Have you tried derivatization? optimize_temp->consider_deriv Yes slow_ramp Action: Decrease temperature ramp rate. optimize_temp->slow_ramp No use_deriv Action: Use derivatization (e.g., MTAD adducts). consider_deriv->use_deriv No resolution_ok Resolution Improved consider_deriv->resolution_ok Yes replace_column->optimize_temp slow_ramp->consider_deriv use_deriv->resolution_ok

Caption: A troubleshooting workflow for addressing poor resolution in the GC analysis of CLA isomers.

Ag_HPLC_Optimization_Workflow start Start: Long Analysis Time in Ag+-HPLC check_mobile_phase Is the mobile phase optimized for speed? start->check_mobile_phase check_column_setup Are multiple columns being used in series? check_mobile_phase->check_column_setup Yes add_modifier Action: Add 0.05% 2-propanol to the mobile phase. check_mobile_phase->add_modifier No use_single_column Action: Evaluate a single, high-efficiency column. check_column_setup->use_single_column Yes time_reduced Analysis Time Reduced check_column_setup->time_reduced No add_modifier->check_column_setup use_single_column->time_reduced

Caption: A decision-making diagram for reducing long analysis times in Ag+-HPLC of CLA isomers.

References

"troubleshooting GC-MS fragmentation patterns of octadecadienoate methyl esters"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography-mass spectrometry (GC-MS) analysis of octadecadienoate methyl esters.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic mass spectral fragments for methyl linoleate (a common octadecadienoate methyl ester)?

When analyzing methyl linoleate (methyl 9,12-octadecadienoate) using electron ionization (EI) GC-MS, you can expect to see a molecular ion peak ([M]+) at m/z 294.[1] However, this peak may be weak or absent in hard ionization sources like EI.[2] More prominent fragments are typically observed, which are indicative of the fatty acid methyl ester (FAME) structure.

Commonly observed fragment ions for methyl linoleate include m/z 67 (base peak), 55, 81, and 95.[3] The presence of ions at m/z 41, 55, and 69 can indicate the presence of double bonds in the structure.[4] A peak at m/z 263 corresponds to the loss of a methoxy group (-OCH3) from the molecular ion.[1]

Q2: Why is derivatization necessary for analyzing octadecadienoic acids by GC-MS?

Free fatty acids, including octadecadienoic acid, are generally not suitable for direct GC-MS analysis due to their low volatility and potential for thermal decomposition at high temperatures.[5] Derivatization to their corresponding fatty acid methyl esters (FAMEs) is a crucial step to increase their volatility and thermal stability, making them amenable to GC analysis.[6] This process replaces the active hydrogen on the carboxylic acid group with a methyl group, which also helps to reduce peak tailing and improve chromatographic separation.[7]

Q3: What type of GC column is best suited for separating isomers of octadecadienoate methyl esters?

The separation of FAME isomers, particularly cis/trans isomers and those with different double bond positions, requires a polar stationary phase.[8] Highly polar cyanopropyl columns, such as the HP-88, are often preferred for detailed cis-trans separations.[8] For more complex mixtures, a medium-polar cyanopropyl column like a DB-23 can also provide excellent separation.[8] While wax-type polar columns (e.g., Stabilwax) are effective for separating FAMEs from nonpolar matrices, highly polar cyanopropyl phases generally offer better resolution of geometric and positional isomers.[8][9]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for octadecadienoate methyl esters shows significant peak tailing. What are the possible causes and how can I fix it?

A: Peak tailing is a common issue in the GC analysis of FAMEs and can be caused by several factors. A systematic approach to troubleshooting is recommended.[10][11]

Possible Causes & Solutions:

  • Active Sites in the GC System: Free fatty acids that were not completely derivatized can interact with active sites in the injector liner, column, or detector, causing tailing.[12]

    • Solution: Ensure your derivatization reaction has gone to completion. Consider optimizing the reaction time and temperature. You can also try cleaning or replacing the injector liner and trimming the first few centimeters of the GC column.[12]

  • Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase can create active sites.[10]

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, the column may need to be replaced.[10] Oxygen in the carrier gas can accelerate column degradation, so ensure you have a high-quality oxygen trap installed.[11]

  • Improper Column Installation: A poorly cut column end or incorrect insertion depth into the injector or detector can cause peak distortion.

    • Solution: Re-install the column, ensuring a clean, square cut and correct positioning according to the manufacturer's instructions.[10]

Problem 2: Low Signal Intensity or No Peaks Detected

Q: I am injecting my derivatized octadecadienoate methyl ester sample, but I am seeing very low signal intensity or no peaks at all. What should I check?

A: This issue can stem from problems with sample preparation, the injection process, or the instrument itself.

Possible Causes & Solutions:

  • Incomplete Derivatization: If the fatty acids are not efficiently converted to their methyl esters, their volatility will be low, resulting in poor transfer to the column.[5]

    • Solution: Verify your derivatization protocol. Ensure the reagents are fresh and the reaction conditions (time, temperature, and solvent) are optimal. The presence of water can hinder the reaction.[7]

  • Injector Issues: A leak in the injector, a clogged syringe, or an incorrect injector temperature can all lead to a loss of sample.[10]

    • Solution: Perform a leak check on the injector. Clean or replace the syringe and the injector liner. Ensure the injector temperature is appropriate for vaporizing the FAMEs without causing degradation.[10]

  • MS Detector Problems: The detector may not be functioning correctly.

    • Solution: Check the detector's tuning report to ensure it is sensitive and calibrated correctly. Consult your instrument manual for detector-specific maintenance procedures.

Problem 3: Difficulty in Identifying Isomers

Q: I am having trouble distinguishing between different positional and geometric (cis/trans) isomers of octadecadienoate methyl esters in my mass spectra. How can I improve their identification?

A: Electron ionization mass spectra of isomeric FAMEs are often very similar, making unambiguous identification challenging based on fragmentation patterns alone.

Possible Causes & Solutions:

  • Co-elution of Isomers: If isomers are not chromatographically separated, their mass spectra will be convoluted.

    • Solution: Optimize your GC method to improve the separation of isomers. This may involve using a longer, more polar column (e.g., a highly polar cyanopropyl column) and a slower temperature ramp.[8]

  • Lack of Reference Spectra: Library matching may not be sufficient to differentiate between closely related isomers.

    • Solution: Analyze authentic standards of the suspected isomers to confirm their retention times and fragmentation patterns on your system. Retention time locking can also be a useful technique to ensure consistent retention times between runs and across different instruments.[13]

  • "Soft" Ionization Techniques: Electron ionization can cause extensive fragmentation, sometimes obscuring the molecular ion.

    • Solution: If available, consider using a "softer" ionization technique like chemical ionization (CI). CI often produces a more abundant protonated molecule ([M+H]+), which can help confirm the molecular weight of the isomers.[2][14]

Data and Protocols

Table 1: Common Mass Fragments for Methyl Linoleate (C19H34O2)
m/zInterpretationReference(s)
294Molecular Ion [M]+[1][3][15]
263[M - OCH3]+[1]
95C7H11+[3]
81C6H9+[3]
67C5H7+ (Often the base peak)[3]
55C4H7+[3]
Experimental Protocol: Methylation of Octadecadienoic Acid for GC-MS Analysis

This protocol is a general guideline for the preparation of fatty acid methyl esters (FAMEs) using methanolic HCl.

Materials:

  • Octadecadienoic acid sample

  • Hexane (GC grade)

  • 2M Methanolic HCl (prepared by carefully and slowly adding acetyl chloride to methanol)[16]

  • Screw-cap reaction vials with PTFE-lined septa

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-cap reaction vial.

  • Dissolution: Add 2 mL of hexane to dissolve the sample.

  • Esterification: Add 1 mL of 2M methanolic HCl to the vial.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 2 mL of hexane and 2 mL of deionized water to the vial. Vortex thoroughly and then allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new autosampler vial for GC-MS analysis.

Note: The reaction time and temperature may need to be optimized depending on the specific fatty acid and the presence of other lipids in the sample. It is crucial to handle acetyl chloride with extreme care in a fume hood due to its corrosive nature and exothermic reaction with methanol.[16]

Visualizations

Troubleshooting Workflow for GC-MS Peak Tailing

G cluster_0 Start: Peak Tailing Observed cluster_1 Check Derivatization cluster_2 Inspect GC Inlet cluster_3 Evaluate GC Column cluster_4 Resolution start Peak Tailing deriv Incomplete Derivatization? start->deriv Step 1 deriv_sol Optimize Reaction: - Time - Temperature - Reagent Concentration deriv->deriv_sol Yes inlet Contaminated Liner or Septum? deriv->inlet No deriv_sol->inlet inlet_sol Clean/Replace Liner Replace Septum inlet->inlet_sol Yes column Column Contamination or Degradation? inlet->column No inlet_sol->column column_sol Trim Column Inlet Bakeout Column Replace Column column->column_sol Yes end Problem Resolved column->end No/Resolved column_sol->end

Caption: A flowchart for troubleshooting peak tailing in GC-MS analysis.

Simplified Fragmentation of a Generic FAME

G cluster_frags Common Fragmentation Pathways Molecular_Ion Molecular Ion (e.g., m/z 294) [CH3(CH2)x(CH=CH)y(CH2)zCOOCH3]+• Loss_of_Methoxy Loss of -OCH3 (m/z 263) Molecular_Ion->Loss_of_Methoxy McLafferty_Rearrangement McLafferty Rearrangement (m/z 74 for saturated FAMEs) Molecular_Ion->McLafferty_Rearrangement Hydrocarbon_Fragments Cleavage of Hydrocarbon Chain (e.g., m/z 55, 67, 81, 95) Molecular_Ion->Hydrocarbon_Fragments

References

"optimizing reaction conditions for the synthesis of Methyl (9Z,12E)-octadeca-9,12-dienoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl (9Z,12E)-octadeca-9,12-dienoate.

Experimental Protocols

The most common method for synthesizing conjugated linoleic acid (CLA) methyl esters, including the (9Z,12E) isomer, is the alkali-catalyzed isomerization of linoleic acid or its methyl ester. While achieving high stereoselectivity for the (9Z,12E) isomer can be challenging, careful control of reaction parameters is crucial.

Alkali-Catalyzed Isomerization of Methyl Linoleate

This protocol provides a general procedure for the synthesis of a mixture of conjugated linoleic acid methyl esters. The ratio of isomers can be influenced by the choice of catalyst, solvent, temperature, and reaction time.

Materials:

  • Methyl linoleate

  • Potassium hydroxide (KOH)

  • Propylene glycol (or ethylene glycol)

  • Hexane

  • Methanol

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure:

  • In a round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve potassium hydroxide in propylene glycol with heating and stirring under a nitrogen atmosphere.

  • Cool the solution to the desired reaction temperature.

  • Add methyl linoleate to the flask and continue stirring under nitrogen for the specified reaction time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 3-4.

  • Extract the product with hexane.

  • Wash the organic layer with water to remove any remaining salts and glycols.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, a mixture of CLA methyl esters.

  • Purify the desired this compound isomer from the mixture using techniques such as low-temperature crystallization or high-performance liquid chromatography (HPLC).

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the influence of various reaction parameters on the yield and isomer distribution of conjugated linoleic acid methyl esters based on findings from multiple studies. These should be used as a guide for optimizing the synthesis of the target molecule.

Table 1: Effect of Catalyst and Solvent on Isomer Distribution

CatalystSolventPredominant IsomersObservations
KOHPropylene Glycolc9,t11 and t10,c12A commonly used system that provides good conversion rates. The ratio of isomers is sensitive to temperature and reaction time.
NaOHPropylene Glycolc9,t11 and t10,c12Similar to KOH, but may offer slightly different isomer ratios under identical conditions.
CH3ONaMethanolMixture of isomersCan be effective at lower temperatures, but may lead to a more complex mixture of isomers.
CH3OKMethanolMixture of isomersSimilar to sodium methoxide.

Table 2: Influence of Temperature and Time on CLA Yield

Temperature (°C)Reaction Time (min)Total CLA Yield (%)Key Isomer Ratios
100140HighGood for obtaining a mixture of c9,t11 and t10,c12 isomers.[1]
14060-120VariableIncreased temperature can lead to higher conversion but also more side products and trans,trans isomers.
18030-60HighShorter reaction times are needed at higher temperatures to avoid degradation and unwanted isomerization.
20015-30HighVery short reaction times are critical to prevent the formation of thermodynamically stable trans,trans isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My overall yield of conjugated linoleic acid methyl esters is low. What are the likely causes and solutions?

A1: Low yields can result from several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature too low. Consider gradually increasing the reaction time or temperature, while monitoring the reaction progress by GC-MS.

  • Substrate Quality: The starting methyl linoleate should be of high purity. Impurities can interfere with the reaction.

  • Inefficient Extraction: Ensure proper phase separation during the workup. Multiple extractions with a nonpolar solvent like hexane will maximize product recovery.

  • Product Degradation: Prolonged exposure to high temperatures or acidic/basic conditions during workup can degrade the product. Minimize the time the product is in contact with harsh reagents.

Q2: My GC-MS analysis shows a high percentage of unwanted isomers, particularly the trans,trans isomers. How can I improve the stereoselectivity for the (9Z,12E) isomer?

A2: The formation of undesired isomers is a common challenge. Here are some strategies to improve stereoselectivity:

  • Lower Reaction Temperature: Higher temperatures favor the formation of the more thermodynamically stable trans,trans isomers. Experiment with lower reaction temperatures, which will likely require longer reaction times.

  • Optimize Reaction Time: Prolonged reaction times, even at lower temperatures, can lead to the isomerization of the desired product. It is crucial to find the optimal balance between conversion and selectivity.

  • Choice of Catalyst and Solvent: The catalyst and solvent system can influence the isomer distribution. While systematic studies for maximizing the (9Z,12E) isomer are limited, it is worth experimenting with different alkali metal hydroxides and alkoxides, as well as different glycol solvents.

  • Alternative Synthetic Routes: For high stereoselectivity, consider a Wittig reaction. This method allows for the specific formation of the Z and E double bonds, although it is a more complex synthetic route.

Q3: I'm having difficulty separating the this compound from the other isomers. What purification techniques are most effective?

A3: The separation of fatty acid methyl ester isomers can be challenging due to their similar physical properties.

  • Low-Temperature Crystallization: This technique can be effective for enriching certain isomers. By dissolving the mixture in a suitable solvent (e.g., acetone, acetonitrile) and cooling it to low temperatures, some isomers may crystallize out, leaving the desired isomer in the solution (or vice versa).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating fatty acid methyl ester isomers. Using a C18 column and an acetonitrile/water or methanol/water mobile phase can provide good resolution. Argentation HPLC, which utilizes a stationary phase impregnated with silver ions, is particularly effective for separating isomers based on the number, position, and geometry of their double bonds.

  • Urea Adduct Fractionation: This method involves the formation of inclusion complexes with urea. The shape of the fatty acid methyl ester determines whether it will form an adduct. This can be a useful technique for separating linear (trans) from bent (cis) isomers.

Q4: How can I confirm the stereochemistry of my final product?

A4: Spectroscopic methods are essential for confirming the stereochemistry of your product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While MS provides the molecular weight and fragmentation pattern, the retention time in GC is crucial for isomer identification. Using a highly polar capillary column (e.g., cyanopropyl polysiloxane) can allow for the separation of different geometric isomers. Comparing the retention time to a known standard of this compound is the most reliable method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for determining the stereochemistry of double bonds. The coupling constants (J-values) of the olefinic protons in the ¹H NMR spectrum can distinguish between cis (typically 10-12 Hz) and trans (typically 14-16 Hz) double bonds. The chemical shifts of the carbons adjacent to the double bonds in the ¹³C NMR spectrum are also sensitive to the stereochemistry.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for the synthesis of this compound? A: High-purity methyl linoleate or linoleic acid are the most common starting materials. Oils rich in linoleic acid, such as safflower oil, sunflower oil, or corn oil, can also be used, but may require purification before the isomerization reaction.

Q: Why is it important to perform the reaction under a nitrogen atmosphere? A: Polyunsaturated fatty acids and their esters are susceptible to oxidation at elevated temperatures. Performing the reaction under an inert atmosphere of nitrogen prevents oxidative side reactions, which can lead to the formation of unwanted byproducts and a decrease in the overall yield.

Q: Can I use a different base for the isomerization reaction? A: While potassium hydroxide is commonly used, other strong bases like sodium hydroxide, sodium methoxide, or potassium tert-butoxide can also catalyze the isomerization. The choice of base can influence the reaction rate and the resulting isomer distribution.

Q: What are the storage conditions for this compound? A: Due to its unsaturation, the compound is prone to oxidation. It should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or below) and protected from light.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Methyl Linoleate reaction Alkali-Catalyzed Isomerization (KOH, Propylene Glycol, Heat, N2) start->reaction workup Acidification (HCl) & Extraction (Hexane) reaction->workup drying Drying (Na2SO4) & Solvent Removal workup->drying crude Crude Product: Mixture of CLA Isomers drying->crude purification Purification (e.g., HPLC, Low-Temp. Crystallization) crude->purification analysis Analysis (GC-MS, NMR) purification->analysis final_product Final Product: This compound analysis->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart cluster_yield Low Yield cluster_selectivity Poor Stereoselectivity cluster_purification Purification Difficulty start Problem Encountered q_yield Is the reaction complete? start->q_yield q_selectivity High % of trans,trans isomers? start->q_selectivity q_purification Co-eluting isomers? start->q_purification a_yield_no Increase reaction time/temperature q_yield->a_yield_no No a_yield_yes Check extraction efficiency and substrate purity q_yield->a_yield_yes Yes a_selectivity_yes Lower reaction temperature and optimize reaction time q_selectivity->a_selectivity_yes Yes a_selectivity_no Consider alternative catalysts or synthetic routes (e.g., Wittig) q_selectivity->a_selectivity_no No a_purification_yes Optimize HPLC conditions (e.g., argentation HPLC) or try low-temp. crystallization q_purification->a_purification_yes Yes

References

"solubility issues of Methyl (9Z,12E)-octadeca-9,12-dienoate in aqueous solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Methyl (9Z,12E)-octadeca-9,12-dienoate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it difficult to dissolve in water?

This compound is the methyl ester of a specific geometric isomer of linoleic acid, a polyunsaturated omega-6 fatty acid.[1][2] Its molecular structure consists of a long, 18-carbon hydrocarbon chain and a methyl ester functional group.[2] This long hydrocarbon chain is non-polar and hydrophobic (water-repelling), which is the primary reason for its very low solubility in polar solvents like water.[3][4] While the ester group has some polarity, it is not sufficient to overcome the hydrophobicity of the rest of the molecule.[3]

Q2: What is the expected solubility of this compound in aqueous solutions?

Q3: When I add this compound to my aqueous buffer, I see an oily film or a cloudy suspension. What is happening?

This is the expected behavior due to the compound's poor aqueous solubility. As a lipophilic liquid, it does not readily mix with water.[1] Instead of dissolving to form a clear solution, it will phase-separate, appearing as an oily layer on the surface, fine droplets causing a cloudy or milky appearance (an emulsion), or adsorbing to the walls of the container.

Q4: How should I prepare a stock solution of this compound?

It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent before introducing it to an aqueous medium. The choice of solvent depends on the experimental requirements and tolerance of the system to that solvent.

  • Recommended Solvents: This compound is soluble in many organic solvents, including ethanol, Dimethylformamide (DMF), and fat solvents/oils.[1][4] For biological experiments, Dimethyl sulfoxide (DMSO) or ethanol are common choices.

  • Storage: Stock solutions should be stored at -20°C or -80°C to prevent degradation.[1][6]

Q5: What methods can I use to improve the solubility or dispersion of this compound in my final aqueous medium?

Several methods can be employed, often involving the use of a stock solution as a starting point.

  • Co-Solvent Method: Prepare a high-concentration stock in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. The final concentration of the organic solvent should be kept to a minimum (typically <1% and often <0.1%) to avoid affecting the experimental system.

  • Use of Surfactants/Detergents: Surfactants can be used to create stable micelles or emulsions. Non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 are commonly used in biological applications. The compound can be pre-mixed with the surfactant before being diluted into the final aqueous solution.

  • Complexation with Carriers: For in vivo or cell culture applications, complexing the fatty acid ester with a carrier protein like bovine serum albumin (BSA) can significantly enhance its delivery and effective solubility in aqueous media.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and its common isomer, methyl linoleate.

PropertyValueSource
Molecular Formula C₁₉H₃₄O₂[7][8]
Molecular Weight 294.47 g/mol [3][8]
Appearance Clear, pale to dark yellow liquid[1][3]
Melting Point -35 °C (for methyl linoleate)[3][4]
Boiling Point ~215-216 °C (for methyl linoleate)[3][4]
Density ~0.88 g/cm³ (for methyl linoleate)[3]
Water Solubility Insoluble (1.9E-3 g/L for methyl linoleate)[1][5]
Organic Solvent Solubility Soluble in DMF, fat solvents, oils, alcohol[1][9]

Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility challenges with this compound in aqueous solutions.

G cluster_start Initial Observation cluster_stock Step 1: Stock Solution Preparation cluster_dilution Step 2: Dilution & Solubilization Strategy cluster_troubleshoot Step 3: Advanced Troubleshooting start Compound forms oily film or precipitate in aqueous buffer stock Is a concentrated stock solution prepared in an organic solvent? start->stock prep_stock Prepare a >100x stock in DMSO or Ethanol. (See Protocol 1) stock->prep_stock No dilution Dilute stock into buffer with vigorous stirring. Is the solution clear? stock->dilution Yes prep_stock->dilution success Success! Proceed with experiment. dilution->success Yes strategy Select an advanced method dilution->strategy No cosolvent Increase co-solvent conc. (if system allows) or lower final compound conc. strategy->cosolvent surfactant Use a surfactant (e.g., Tween® 80). (See Protocol 2) strategy->surfactant carrier Use a carrier protein (e.g., BSA for cell culture). (See Protocol 3) strategy->carrier

Caption: Troubleshooting workflow for solubilizing hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Objective: To create a high-concentration, soluble stock of this compound for subsequent dilution into aqueous media.

  • Materials:

    • This compound

    • Anhydrous Dimethyl sulfoxide (DMSO) or 100% Ethanol

    • Sterile, amber glass vial or polypropylene tube

    • Calibrated pipette

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mg/mL or 100 mM).

    • Weigh the required amount of this compound or transfer the required volume if it is supplied as a liquid of known density.

    • Add the calculated volume of the chosen organic solvent (DMSO or Ethanol) to the vial.

    • Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[6]

Protocol 2: Solubilization using a Surfactant (Tween® 80)

  • Objective: To create a stable dispersion of the compound in an aqueous solution using a non-ionic surfactant.

  • Materials:

    • Concentrated stock solution of the compound (from Protocol 1).

    • 10% (w/v) sterile solution of Tween® 80.

    • Target aqueous buffer (e.g., PBS, cell culture medium).

  • Procedure:

    • In a sterile microcentrifuge tube, add a volume of the compound's organic stock solution.

    • Add an equal volume (1:1 ratio) of the 10% Tween® 80 solution.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the compound with the surfactant.

    • Add this mixture dropwise to the final volume of the target aqueous buffer while stirring or vortexing.

    • The final concentration of Tween® 80 should be kept as low as possible (e.g., 0.01% - 0.1%) to minimize potential effects on the experimental system.

Protocol 3: Solubilization using Bovine Serum Albumin (BSA)

  • Objective: To prepare a fatty acid-BSA complex for enhanced delivery and solubility in cell culture experiments.

  • Materials:

    • Concentrated stock solution of the compound in Ethanol (from Protocol 1).

    • Fatty acid-free BSA.

    • Sterile serum-free cell culture medium or PBS.

    • Sterile 0.1 M NaOH.

  • Procedure:

    • Prepare a 10% (w/v) BSA solution in the desired serum-free medium or PBS. Warm to 37°C to dissolve.

    • In a sterile tube, add the required amount of the ethanolic stock of this compound.

    • Slowly add the warm 10% BSA solution to the ethanolic stock with constant, gentle stirring. The molar ratio of the fatty acid ester to BSA is critical and often ranges from 3:1 to 8:1.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

    • The final complex can be sterile-filtered through a 0.22 µm filter and is ready to be added to the cell culture medium.

References

"minimizing isomerization of Methyl (9Z,12E)-octadeca-9,12-dienoate during sample preparation"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the isomerization of Methyl (9Z,12E)-octadeca-9,12-dienoate during sample preparation. Accurate quantification of this specific isomer is critical, and its conjugated double bond system makes it susceptible to undesirable geometric changes under common laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomerization a concern?

Q2: What are the primary causes of isomerization for this compound during sample preparation?

The primary factors that induce isomerization in conjugated fatty acid methyl esters are:

  • Acidic Conditions : Acid-catalyzed methylation methods (e.g., using BF₃, HCl, or H₂SO₄) are well-documented to cause significant isomerization of conjugated dienes, often increasing the proportion of trans,trans isomers.[4][5][6][7]

  • High Temperatures : Elevated temperatures promote isomerization.[7][8] The effect is often dependent on both the temperature and the duration of exposure.[8][9]

  • Oxidation : The presence of oxygen can lead to the formation of various CLA isomers through free-radical chain reactions.[9]

  • Water Contamination : Using old or improperly stored reagents that have absorbed water can contribute to the degradation and isomerization of CLA isomers during methylation procedures.[7]

Q3: Which methylation method is best to avoid isomerization?

Base-catalyzed transesterification is the most recommended method as it does not typically cause isomerization of the conjugated double bonds.[5] Reagents such as sodium methoxide (NaOCH₃) in anhydrous methanol effectively convert glycerolipids to fatty acid methyl esters (FAMEs) under mild conditions.[4]

Q4: How critical are temperature and reaction time?

Temperature and time are critical variables. Isomerization is often temperature- and time-dependent, especially during acid-catalyzed reactions.[8] Even with base-catalyzed methods, it is best to use the mildest effective conditions (e.g., 40-50°C for 10 minutes) to prevent any potential degradation.[4][8] A study on a similar CLA isomer showed that lowering the derivatization temperature from 95°C to room temperature prevented cis to trans double bond isomerization.[10]

Q5: Are there other environmental factors I should consider?

Yes. To ensure the highest stability, it is recommended to:

  • Work under an inert atmosphere : Displacing oxygen with an inert gas like nitrogen or argon can minimize oxidation-induced isomerization.[9]

  • Protect samples from light : Store the compound and perform preparations in amber vials or in the dark to prevent light-induced isomerization.

Q6: How should I store my samples of this compound?

For long-term stability, samples should be stored in a freezer.[11] Manufacturer recommendations for similar compounds suggest storage at -80°C for up to 6 months or -20°C for up to 1 month to maintain integrity.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of the trans,trans isomer (Methyl (9E,12E)-octadeca-9,12-dienoate) are detected. You are using an acid-catalyzed methylation reagent (e.g., BF₃, HCl in methanol).[4][5][7]Switch to a base-catalyzed method. Use sodium methoxide (NaOCH₃) in anhydrous methanol, which is known to avoid causing isomerization of conjugated dienes.[4][5]
The derivatization reaction was performed at a high temperature.[7][10]Lower the reaction temperature. For base-catalyzed methods, use a mild temperature like 50°C.[4] If an acid-catalyzed method is unavoidable, perform the reaction at room temperature.[10]
The overall recovery of the conjugated diene is low. Acid-catalyzed procedures were used, which can result in the loss of total conjugated dienes.[5]Adopt a base-catalyzed protocol. Base-catalyzed methods have been shown to prevent the loss of conjugated dienes that occurs with acid catalysts.[5]
The sample may have been exposed to oxygen during preparation or storage.Use an inert atmosphere. Purge vials with nitrogen or argon before sealing and during sample preparation steps to prevent oxidation.[9]
Reagents (especially methanol or solvents) may be old or contain water.[7]Use fresh, anhydrous reagents. Ensure all solvents and reagents are dry, as water can interfere with the reaction and promote degradation.[4][7]

Data Summary: Impact of Catalyst on Isomerization

The choice of catalyst during the methylation step has a profound impact on the integrity of conjugated dienes. The following table summarizes findings from a study comparing acid and base catalysts on milk fatty acids, which include the structurally similar cis-9,trans-11 CLA isomer.

Catalyst TypeEffect on cis,trans Isomer (Δ9c,11t-18:2)Effect on trans,trans Isomer (Δ9t,11t-18:2)Overall Loss of Conjugated DienesReference
Acid-Catalyzed (HCl, BF₃, etc.)42% recoveryFourfold increase~12%[5]
Base-Catalyzed (NaOCH₃)No isomerization observedNo increase observedNone[5]

Experimental Protocols

Protocol 1: Recommended Base-Catalyzed Transesterification

This method is ideal for esterified lipids and is recommended to prevent isomerization of this compound.[4]

Materials:

  • Lipid sample (up to 50 mg)

  • Dry toluene

  • 0.5 M Sodium methoxide (NaOCH₃) in anhydrous methanol

  • Glacial acetic acid

  • Hexane

  • Deionized water

Procedure:

  • Dissolve the lipid sample (up to 50 mg) in 1 mL of dry toluene in a screw-cap test tube.

  • Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

  • Tightly cap the tube and heat at 50°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 0.1 mL of glacial acetic acid to neutralize the catalyst.

  • Add 5 mL of deionized water and vortex briefly.

  • Extract the FAMEs by adding 5 mL of hexane and mixing thoroughly.

  • Allow the layers to separate (centrifugation can be used to speed this up).

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.

  • Repeat the extraction (step 7-9) with another 5 mL of hexane and combine the extracts.

  • Evaporate the hexane under a gentle stream of nitrogen before reconstituting in a suitable solvent for analysis (e.g., by GC-MS).

Protocol 2: Optimized Low-Temperature Acid-Catalyzed Methylation

This method should only be used if base-catalysis is not suitable (e.g., for samples containing a high proportion of free fatty acids where a base catalyst would be ineffective).[13] Lowering the temperature is crucial to minimize isomerization.[10]

Materials:

  • Lipid sample

  • Acetyl-chloride

  • Anhydrous methanol

  • Hexane

Procedure:

  • Place the lipid sample in a screw-cap test tube.

  • Prepare the methylation reagent by carefully adding acetyl-chloride to anhydrous methanol (e.g., a 1:10 v/v ratio). Caution: This reaction is exothermic and should be done slowly in an ice bath.

  • Add the cooled acetyl-chloride/methanol reagent to the sample.

  • Tightly cap the tube and allow the reaction to proceed at room temperature for 1-2 hours. Do not heat.

  • Stop the reaction by adding a suitable quenching agent (e.g., a small amount of water or a mild base solution).

  • Extract the FAMEs with hexane as described in Protocol 1 (steps 7-11).

Visualized Workflows and Relationships

The following diagrams illustrate the recommended experimental workflow and the factors contributing to isomerization.

G cluster_good Recommended Workflow cluster_bad Problematic Workflow start_g Lipid Sample meth_g Base-Catalyzed Methylation (NaOCH3, 50°C, 10 min) start_g->meth_g Anhydrous Solvents extract_g Hexane Extraction meth_g->extract_g end_g Analysis (GC-MS) Minimal Isomerization extract_g->end_g start_b Lipid Sample meth_b Acid-Catalyzed Methylation (BF3, >60°C) start_b->meth_b Potentially wet solvents extract_b Hexane Extraction meth_b->extract_b end_b Analysis (GC-MS) Significant Isomerization extract_b->end_b

Caption: Comparison of recommended vs. problematic sample preparation workflows.

G isomerization Isomerization of This compound base_cat Use Base Catalyst (NaOCH3) isomerization->base_cat Prevents low_temp Use Mild Temperature (<50°C) isomerization->low_temp Prevents inert Use Inert Atmosphere (N2, Ar) isomerization->inert Prevents dark Work in Dark / Amber Vials isomerization->dark Prevents anhydrous Use Anhydrous Reagents isomerization->anhydrous Prevents acid Acid Catalysis (BF3, HCl) acid->isomerization temp High Temperature (>60°C) temp->isomerization oxygen Oxygen Exposure oxygen->isomerization light Light Exposure light->isomerization water Water Contamination water->isomerization

Caption: Key factors causing isomerization and their corresponding preventative measures.

References

Technical Support Center: Analysis of Long-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of long-chain fatty acid methyl esters (FAMEs), with a focus on challenges related to calibration curve generation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the gas chromatography (GC) analysis of long-chain FAMEs.

1. Poor Calibration Curve Linearity (R² < 0.99)

  • Question: Why is my calibration curve for long-chain FAMEs not linear?

    Answer: Non-linearity in your calibration curve can stem from several sources. At high concentrations, detector saturation (especially with flame ionization detectors - FID) can occur. Conversely, at very low concentrations, you may be operating near the limit of detection (LOD) or limit of quantitation (LOQ), where the signal-to-noise ratio is low, leading to greater variability.[1] Another common cause is incomplete derivatization of your standards, leading to inconsistent FAME concentrations. Issues with the GC system, such as a contaminated injector liner or a degraded column, can also contribute to poor linearity. It is crucial to ensure that the calibration standards span the expected concentration range of your unknown samples.[2]

2. Inaccurate Quantification and Poor Recovery

  • Question: My sample recovery is low and inconsistent. What are the likely causes?

    Answer: Low and variable recovery of long-chain FAMEs is often traced back to the sample preparation and extraction steps. The choice of derivatization reagent and reaction conditions (temperature and time) is critical for complete conversion of fatty acids to FAMEs.[1][3] For instance, acid-catalyzed methylation with reagents like BF3-methanol or HCl-methanol requires specific heating times and temperatures for optimal conversion; incomplete reactions will naturally lead to low recovery.[4] The extraction of FAMEs into an organic solvent (e.g., hexane or heptane) after derivatization is another critical step where sample loss can occur.[5][6] Furthermore, the selection of an appropriate internal standard is crucial to correct for sample loss during preparation and injection.[7][8] Using an internal standard that is structurally dissimilar to the analytes can introduce bias and affect the accuracy of quantification.[7][8]

3. Chromatographic Issues: Ghost Peaks and Peak Tailing

  • Question: I am observing "ghost peaks" in my chromatograms, especially during blank runs. What are they and how can I eliminate them?

    Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and are often more noticeable in blank solvent injections following a sample run. They are typically caused by the elution of less volatile or higher molecular weight compounds from previous injections that have remained on the column or in the injector.[9] To mitigate this, extend the GC run time at a high temperature to ensure all components from the sample matrix have eluted.[9] Regularly cleaning and replacing the injector liner and septum is also essential, as these can be sources of contamination.[9] Baking out the column at a high temperature (while maintaining carrier gas flow) can help remove contaminants.[9]

  • Question: My peaks for long-chain FAMEs are tailing or broadening. What could be the problem?

    Answer: Peak tailing or broadening can be caused by several factors. Active sites in the GC inlet or on the column can interact with the FAMEs, causing them to elute unevenly. This can be addressed by using a deactivated injector liner with glass wool.[9] Column degradation, where the stationary phase is damaged, can also lead to poor peak shape. Trimming a small portion (e.g., 6-12 inches) from the front of the column can sometimes resolve this issue.[9] Additionally, incomplete derivatization can leave behind free fatty acids, which are more polar and prone to tailing.[10]

Frequently Asked Questions (FAQs)

  • Question: Which internal standard is best for the quantification of long-chain FAMEs?

    Answer: The ideal internal standard is an isotopically labeled version of the analyte.[7][8] However, these can be expensive and are not always available for every FAME. A practical and widely accepted alternative is to use an odd-chain fatty acid that is not naturally present in the samples, such as heptadecanoic acid (C17:0), nonadecanoic acid (C19:0), or tricosanoic acid (C23:0).[2][5] It is important to avoid internal standards that may co-elute with analytes in your samples; for example, C19:0 can sometimes overlap with gamma-linolenic acid (18:3n-6) on certain GC columns.[2]

  • Question: What are the recommended concentration ranges for my calibration standards?

    Answer: The concentration range of your calibration standards should encompass the expected concentration of the FAMEs in your samples.[2] A typical range might be from 1 to 500 ppm, but this can vary depending on the sensitivity of your instrument and the nature of your samples.[10][11] It is good practice to prepare a series of at least five calibration standards to establish a robust calibration curve.[2]

  • Question: Can I use a single calibration curve for all long-chain FAMEs?

    Answer: While it may be tempting for screening purposes, for accurate quantification, it is best to generate a calibration curve for each FAME being analyzed. Different FAMEs can have different response factors in the detector (e.g., FID), meaning the signal generated for a given concentration can vary between compounds.[2] If individual standards are not available, a certified FAME mixture with known concentrations of each component can be used for calibration.[1][2]

Quantitative Data Summary

Table 1: Typical Calibration Curve Parameters for FAME Analysis

ParameterRecommended ValueSource(s)
Correlation Coefficient (R²)> 0.99[1][12]
Linearity RequirementR² > 0.985[13]
Number of Calibration PointsMinimum of 5[2]
Calibration Range1 - 500 ppm (typical)[10][11]

Table 2: Common Internal Standards for Long-Chain FAME Analysis

Internal StandardCommon AbbreviationNotesSource(s)
Heptadecanoic acid methyl esterC17:0Odd-chain saturated FAME, not typically found in biological samples.[2]
Nonadecanoic acid methyl esterC19:0Another common odd-chain saturated FAME. Can co-elute with some analytes.[2][5]
Undecanoic acid methyl esterC11:0Used in some official methods.[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs

This protocol is a general guideline for the preparation of FAMEs from lipid samples using an acid catalyst.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid sample into a glass reaction tube with a PTFE-lined cap.[4]

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., C17:0) to the sample.

  • Reagent Addition: Add 1-2 mL of a freshly prepared methylation reagent. Common reagents include 14% Boron Trifluoride (BF3) in methanol or 1-2% sulfuric acid in methanol.[4][5]

  • Reaction: Securely cap the tube and heat at 100°C for 10-15 minutes or at a lower temperature (e.g., 45°C) for a longer duration (e.g., overnight) for heat-sensitive fatty acids.[4][6]

  • Cooling: Allow the reaction tube to cool to room temperature.

  • Extraction: Add 1-2 mL of hexane or heptane and 1-2 mL of a saturated sodium chloride (NaCl) solution.[4][5]

  • Phase Separation: Vortex the tube vigorously to mix the contents and then allow the layers to separate.

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean GC vial for analysis.[5]

Visualizations

G cluster_start Start: Calibration Curve Problem cluster_investigate Investigation Steps cluster_actions Corrective Actions cluster_end Resolution start Poor Linearity (R² < 0.99) or Inaccurate Quantification check_standards 1. Check Calibration Standards - Concentration Range? - Age/Degradation? - Accurate Preparation? start->check_standards Is the issue with the standards? check_prep 2. Review Sample Preparation - Incomplete Derivatization? - Appropriate IS? - Extraction Efficiency? start->check_prep Could it be sample prep? check_gc 3. Inspect GC System - Contaminated Liner/Septum? - Column Degradation? - Leaks? start->check_gc Is the GC system suspect? check_standards->check_prep remake_standards Remake Standards check_standards->remake_standards Yes check_prep->check_gc optimize_prep Optimize Derivatization (Time, Temp, Reagent) check_prep->optimize_prep Yes maintain_gc Perform GC Maintenance (Replace Liner, Trim Column) check_gc->maintain_gc Yes end Re-run Calibration Curve Problem Resolved remake_standards->end optimize_prep->end maintain_gc->end

Caption: Troubleshooting workflow for FAME calibration curve issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of (9Z,12E)-Octadecadienoate and (9Z,12Z)-Octadecadienoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at Two Isomers of Linoleic Acid and Their Divergent Biological Activities

(9Z,12Z)-Octadecadienoate, commonly known as linoleic acid (LA), is an essential omega-6 fatty acid integral to human health, playing a crucial role in cell membrane structure, signaling pathways, and the synthesis of various bioactive molecules. Its geometric isomer, (9Z,12E)-octadecadienoate, a form of conjugated linoleic acid (CLA), has garnered significant attention for its distinct and often contrasting biological effects. This guide provides a comprehensive comparison of these two fatty acid isomers, summarizing key quantitative data, detailing experimental methodologies, and visualizing their impact on cellular signaling pathways.

Quantitative Comparison of Biological Activities

The biological effects of (9Z,12E)-octadecadienoate and (9Z,12Z)-octadecadienoate can vary significantly, particularly in their modulation of inflammatory responses and activation of nuclear receptors. While direct comparative studies are limited, the following table summarizes findings from various studies on the individual isomers or closely related compounds.

Biological Activity(9Z,12E)-Octadecadienoate (or related CLA isomers)(9Z,12Z)-Octadecadienoate (Linoleic Acid)References
Effect on Pro-inflammatory Cytokines
TNF-α Secretion↓ (Inhibited by (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid)↓ (Decreased in endothelial cells)[1][2]
IL-6 Secretion↓ (Decreased with CLA supplementation)↓ (Decreased in endothelial cells)[2][3]
IL-1β Secretion↓ (Inhibited by (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid)Data not readily available for direct comparison[1]
Effect on Nuclear Receptor Activation
PPARα Activation↑ (Potent activation by 9-oxo-10(E),12(E)-octadecadienoate)Data not readily available for direct comparison[4]
PPARγ Activation↑ (Activated by various CLA isomers)↑ (Upregulates PPARγ expression)[5]
Effect on NF-κB Signaling ↓ (Suppressed by c9, t11-CLA)Modulatory effects reported[6]

Note: Data for (9Z,12E)-octadecadienoate is often inferred from studies on mixtures of CLA isomers or on derivatives with similar structures, as data on the pure (9Z,12E) isomer is limited.

Experimental Protocols

To assess the differential biological effects of (9Z,12E)-octadecadienoate and (9Z,12Z)-octadecadienoate, researchers typically employ a variety of in vitro and in vivo models. Below are detailed methodologies for key experiments.

Cell Culture and Fatty Acid Treatment
  • Cell Lines: Macrophage cell lines (e.g., RAW 264.7), endothelial cells (e.g., HUVECs), or other relevant cell types are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Fatty Acid Preparation: Stock solutions of (9Z,12E)-octadecadienoate and (9Z,12Z)-octadecadienoate are prepared by dissolving them in an appropriate solvent, such as ethanol or DMSO.

  • Complexing with Bovine Serum Albumin (BSA): The fatty acid stock solutions are then complexed with fatty acid-free BSA to facilitate their delivery in aqueous cell culture media and mimic physiological conditions. The molar ratio of fatty acid to BSA is a critical parameter and is typically optimized for each cell type.

  • Cell Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with medium containing the desired concentrations of the fatty acid-BSA complexes. Control cells receive BSA vehicle alone.

Cytokine Measurement by ELISA
  • Sample Collection: After the desired incubation period with the fatty acids, the cell culture supernatant is collected.

  • ELISA Procedure: The concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations. The absorbance values of the samples are then used to determine the cytokine concentrations.

Gene Expression Analysis by Real-Time RT-PCR
  • RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for target genes (e.g., TNF-α, IL-6, PPARα, PPARγ) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay
  • Transfection: Cells are transiently transfected with a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase) and an expression vector for the PPAR of interest (e.g., PPARα or PPARγ).

  • Cell Treatment: Transfected cells are treated with the fatty acids or a known PPAR agonist as a positive control.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the level of PPAR activation.

Signaling Pathways

The distinct biological effects of (9Z,12E)-octadecadienoate and (9Z,12Z)-octadecadienoate can be attributed to their differential modulation of key signaling pathways, primarily the NF-κB and PPAR pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. (9Z,12Z)-Octadecadienoate's effect on this pathway is complex, while some conjugated linoleic acid isomers, including those structurally similar to (9Z,12E)-octadecadienoate, have been shown to inhibit NF-κB activation. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activates IkB-NF-kB IkB-NF-kB Complex IKK->IkB-NF-kB Phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB->NF-kB Releases (9Z,12E)-Octadecadienoate (9Z,12E)-Octadecadienoate (9Z,12E)-Octadecadienoate->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory effect of (9Z,12E)-octadecadienoate.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play critical roles in lipid and glucose metabolism. Both (9Z,12Z)-octadecadienoate and various CLA isomers can act as ligands for PPARs, particularly PPARγ and PPARα. Activation of these receptors leads to the transcription of genes involved in fatty acid oxidation and the regulation of inflammatory responses.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (9Z,12E)-Octadecadienoate (9Z,12E)-Octadecadienoate PPAR PPAR (9Z,12E)-Octadecadienoate->PPAR Activates (9Z,12Z)-Octadecadienoate (9Z,12Z)-Octadecadienoate (9Z,12Z)-Octadecadienoate->PPAR Activates RXR RXR PPAR-RXR PPAR-RXR Heterodimer PPAR-RXR_n PPAR-RXR PPAR-RXR->PPAR-RXR_n Translocates PPRE PPRE PPAR-RXR_n->PPRE Binds Target Genes Target Genes PPRE->Target Genes Transcription of genes for lipid metabolism and inflammation control PPARRXR PPARRXR PPARRXR->PPAR-RXR

Caption: PPAR signaling pathway activated by both octadecadienoate isomers.

References

"cytotoxicity of Methyl (9Z,12E)-octadeca-9,12-dienoate versus other CLA isomers"

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the cytotoxic effects of various conjugated linoleic acid (CLA) isomers reveals significant differences in their anti-cancer properties. While extensive research has focused on the prominent isomers, cis-9, trans-11 (c9, t11) and trans-10, cis-12 (t10, c12)-CLA, data on the cytotoxicity of other isomers, such as Methyl (9Z,12E)-octadeca-9,12-dienoate, remains limited. This guide provides a comprehensive comparison based on available experimental data, detailing the cytotoxic potential of different CLA isomers, the experimental protocols used for their evaluation, and the underlying signaling pathways.

Comparative Cytotoxicity of CLA Isomers

Current research strongly indicates that the cytotoxic effects of CLA isomers are isomer- and cell-type specific. The t10, c12-CLA isomer has consistently demonstrated greater potency in inhibiting the growth of various cancer cell lines compared to the c9, t11-CLA isomer. Several minor isomers have also been shown to be more effective than the two major isomers in inhibiting cell growth in vitro.[1]

Unfortunately, a direct quantitative comparison of the cytotoxicity of this compound with other CLA isomers is not possible due to the lack of specific studies investigating its effects on cancer cell lines. The available data primarily focuses on the free fatty acid forms of the more common CLA isomers.

Below is a summary of the available quantitative data for the most studied CLA isomers on various cancer cell lines.

CLA IsomerCell LineAssayIC50 / EffectReference
t10, c12-CLAMCF-7 (Breast Cancer)MTTSignificantly more potent than c9, t11-CLAThis study was conducted to assess and compare the cytotoxic effects, induction of apoptosis and cell cycle arrest by CLA isomers on human breast cancer cells (MCF7). The viability of MCF7 cancer cells was reduced significantly (P<0.05) by all CLA isomers used in a dose-dependent manner. The median inhibitory concentration (IC50) value varies with type of CLA isomer. t10, c12 was significantly 50 (P<0.05) more potent than c9, t11 CLA isomer.
c9, t11-CLAMCF-7 (Breast Cancer)MTTLess potent than t10, c12-CLAThis study was conducted to assess and compare the cytotoxic effects, induction of apoptosis and cell cycle arrest by CLA isomers on human breast cancer cells (MCF7). The viability of MCF7 cancer cells was reduced significantly (P<0.05) by all CLA isomers used in a dose-dependent manner. The median inhibitory concentration (IC50) value varies with type of CLA isomer. t10, c12 was significantly 50 (P<0.05) more potent than c9, t11 CLA isomer.
t10, c12-CLAHT-29 (Colon Cancer)Not specifiedMore pronounced cytotoxic effect than c9, t11-CLAIn colon cancer cells, t10,c12 CLA triggers a more pronounced cytotoxic effect than c9,t11 CLA but the molecular mechanisms are not completely understood.
c9, t11-CLAHT-29 (Colon Cancer)Not specifiedLess potent than t10, c12-CLAIn colon cancer cells, t10,c12 CLA triggers a more pronounced cytotoxic effect than c9,t11 CLA but the molecular mechanisms are not completely understood.
t10, c12-CLAPC-3 (Prostate Cancer)MTTMost effective isomer (55% inhibition at 150 µM)Our results indicate a significant decrease in PC-3 proliferation elicited by CLA, although with high variability between isomers. The trans-10, cis-12 CLA was the most effective isomer (55% inhibition).
c9, t11-CLAPC-3 (Prostate Cancer)MTTLess effective than t10, c12-CLAOur results indicate a significant decrease in PC-3 proliferation elicited by CLA, although with high variability between isomers.
t10, c12-CLAdRLh-84 (Rat Hepatoma)Not specifiedHigher apoptotic effect than c9, t11-CLAThe apoptotic effect supported by sub-G1 population accompanied with a time-dependent cleavage of poly (ADP-ribose) polymerase was higher in dRLh-84 cells treated with t10, c12-CLA. The data also indicated that t10, c12-CLA could induce DNA fragmentation.

Experimental Protocols

The evaluation of the cytotoxic effects of CLA isomers typically involves a series of standardized in vitro assays. The following is a generalized protocol for assessing cytotoxicity using the MTT assay, a common colorimetric method.

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the CLA methyl esters to be tested. Control wells receive the vehicle (e.g., ethanol or DMSO) at the same concentration used to dissolve the CLA isomers.

2. Cytotoxicity Assay (MTT Assay):

  • After the desired incubation period (e.g., 24, 48, or 72 hours), 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan product.

  • The medium is then removed, and 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

3. Data Analysis:

  • Cell viability is calculated as a percentage of the control (untreated cells).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the concentration of the CLA isomer.

Caption: A typical experimental workflow for assessing the cytotoxicity of CLA isomers using the MTT assay.

Signaling Pathways in CLA-Induced Cytotoxicity

The cytotoxic effects of CLA isomers, particularly their ability to induce apoptosis (programmed cell death), are mediated by complex signaling pathways. While the specific pathways activated by this compound are yet to be elucidated, studies on other CLA isomers, primarily t10,c12-CLA, have shed light on the potential mechanisms.

One of the key mechanisms involves the induction of endoplasmic reticulum (ER) stress.[2] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which can ultimately lead to apoptosis if the stress is prolonged or severe.

Another well-documented pathway is the mitochondrial or intrinsic pathway of apoptosis. Pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis. The anti-apoptotic protein Bcl-2 is often downregulated by cytotoxic CLA isomers.

G cluster_0 CLA Isomer Treatment cluster_1 Cellular Stress Responses cluster_2 Apoptotic Signaling Cascades cluster_3 Cellular Outcome CLA Cytotoxic CLA Isomer (e.g., t10,c12-CLA) ER_Stress ER Stress CLA->ER_Stress Mitochondrial_Stress Mitochondrial Stress CLA->Mitochondrial_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Bax_Bak Bax/Bak Activation Mitochondrial_Stress->Bax_Bak Caspase_Cascade Caspase Activation UPR->Caspase_Cascade Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

A Comparative Guide to Analytical Methods for Methyl (9Z,12E)-octadeca-9,12-dienoate Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise detection of Methyl (9Z,12E)-octadeca-9,12-dienoate, a specific isomer of linoleic acid methyl ester, is crucial for various applications, including lipidomics, food science, and pharmaceutical analysis. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of the most common and effective techniques for the detection and quantification of this compound, with a focus on gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Method Comparison: GC-FID vs. HPLC-UV

Gas chromatography coupled with a flame ionization detector (GC-FID) is the most widely used and generally superior method for the analysis of fatty acid methyl esters (FAMEs), including their geometric and positional isomers.[1][2] High-performance liquid chromatography with UV detection (HPLC-UV) presents a viable alternative, particularly for samples that are sensitive to the high temperatures used in GC.

The key to successfully separating complex mixtures of FAME isomers, such as distinguishing this compound from its cis- and trans- counterparts, lies in the use of highly polar stationary phases in GC columns.[2][3] Cyanopropyl-based columns have demonstrated excellent resolution for these challenging separations.[1][2]

Below is a table summarizing the performance characteristics of a typical validated GC-FID method suitable for the analysis of this compound, based on data reported for similar FAME analyses.[4][5][6]

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)
Linearity (r²) > 0.99[5]> 0.99[7]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[4]Typically in the low µg/mL range
Limit of Quantitation (LOQ) 0.63 - 1.63 µg/mL[4]Typically in the low to mid µg/mL range
Precision (RSD%) < 10% (for low abundance FAs)[1]< 3%[7]
Accuracy Method comparison shows good agreement with reference methods[8]Good recovery rates reported
Isomer Separation Excellent with highly polar columns[2]Can be challenging for complex isomer mixtures

Experimental Protocols

A critical step in the analysis of this compound is the derivatization of the parent fatty acid to its methyl ester. This process, known as esterification or transesterification, enhances the volatility of the analyte for GC analysis.

Sample Preparation: Transesterification

A common and effective method for preparing FAMEs is through base-catalyzed transesterification with sodium methoxide.

Protocol:

  • Dissolve the lipid sample (up to 50 mg) in 1 mL of dry toluene in a test tube.

  • Add 2 mL of 0.5 M sodium methoxide in anhydrous methanol.

  • Maintain the solution at 50°C for 10 minutes.

  • Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

  • Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane.

  • Dry the combined hexane layers over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Redissolve the sample in hexane for GC analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID)

The following protocol outlines a typical GC-FID method for the analysis of FAMEs, optimized for the separation of C18:2 isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.[9]

  • Column: Highly polar cyanopropyl capillary column (e.g., SP-2560, CP-Sil 88) 100 m x 0.25 mm ID, 0.20 µm film thickness.[10]

  • Carrier Gas: Helium at a constant pressure of 18.5 psi.[9]

  • Injector Temperature: 250°C.[11]

  • Detector Temperature (FID): 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 120°C.[9]

    • Ramp 1: Increase to 177°C at 70°C/min.[9]

    • Ramp 2: Increase to 236°C at 5°C/min.[9]

  • Injection Volume: 1 µL.[4]

  • Split Ratio: 20:1.[4]

Visualizing the Workflow

To ensure the reliability and accuracy of an analytical method, a thorough validation process is essential. The following diagrams illustrate the typical workflow for analytical method validation and a simplified representation of the GC-FID analytical process.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance linearity Linearity & Range set_acceptance->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity/Selectivity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Statistical Analysis of Data robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report GC_FID_Analysis_Workflow sample_prep Sample Preparation (Transesterification) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation detection Detection (FID) separation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition

References

A Comparative Guide to the Cross-Reactivity of Antibodies with Conjugated Linoleic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of antibodies with different conjugated linoleic acid (CLA) isomers. Direct quantitative data on the cross-reactivity of antibodies against specific CLA isomers is notably scarce in publicly available literature. This scarcity underscores the challenges in developing highly specific immunoassays for these small lipid molecules that differ only in the position and geometry of their double bonds.

This guide, therefore, focuses on the foundational principles, experimental protocols, and expected challenges in the development and characterization of CLA isomer-specific antibodies. We will delve into the methodologies for creating immunogens for these haptens, the principles of immunoassay development, and a comparison of the distinct biological effects of the major CLA isomers, which highlights the need for isomer-specific analytical tools.

Comparison of Biological Activity of Major CLA Isomers

While direct antibody cross-reactivity data is limited, the distinct biological activities of the cis-9,trans-11 (c9,t11) and trans-10,cis-12 (t10,c12) CLA isomers are well-documented. These differences underscore the necessity for developing antibodies with minimal cross-reactivity to accurately study their individual effects.

Featurecis-9,trans-11 CLAtrans-10,cis-12 CLA
Primary Source Predominantly from ruminant animals (milk, meat).Minor component in natural sources, major component in synthetic CLA supplements.
Effect on Adiposity Generally considered to have neutral or slightly adipogenic effects.Reduces body fat mass by decreasing lipid uptake and adipocyte differentiation.[1][2][3]
Insulin Sensitivity May improve or have no effect on insulin sensitivity.Associated with inducing insulin resistance in some studies.
Anti-inflammatory Exhibits anti-inflammatory properties.Can have pro-inflammatory effects in certain contexts.[4]
Anti-carcinogenic Shown to have anti-carcinogenic effects in various cancer models.[5][6]Also demonstrates anti-proliferative effects on cancer cells, but mechanisms may differ.[5][6]

Experimental Protocols

The generation of antibodies with high specificity for a particular CLA isomer is a multi-step process that involves careful hapten design, synthesis of an immunogen, immunization, and thorough validation of the resulting antibodies.

Hapten Synthesis and Immunogen Preparation

Since CLA isomers are small molecules (haptens), they are not immunogenic on their own. To elicit an immune response, they must be covalently linked to a larger carrier protein.

Objective: To conjugate a single CLA isomer to a carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) to create an immunogen.

Protocol:

  • Hapten Derivatization: Introduce a reactive functional group onto the CLA isomer. This is typically done at the carboxyl group, which is distal to the conjugated double bonds that define the isomeric structure. A common method is to create an active ester, such as an N-hydroxysuccinimide (NHS) ester of the CLA isomer.

  • Protein Conjugation: React the activated CLA hapten with the carrier protein. The NHS ester of the CLA will react with primary amines (e.g., on lysine residues) on the surface of the carrier protein to form a stable amide bond.

  • Purification and Characterization: The resulting CLA-protein conjugate (immunogen) must be purified from unreacted hapten and by-products, typically by dialysis or size-exclusion chromatography. The hapten-to-protein ratio of the conjugate should be determined using techniques like MALDI-TOF mass spectrometry or spectrophotometric methods. A hapten density of around 15 molecules per carrier protein is often targeted for a good immune response.

Antibody Production and Screening

Polyclonal or monoclonal antibodies can be generated against the CLA-protein immunogen.

Protocol:

  • Immunization: Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal) with the purified immunogen according to a standard immunization schedule.

  • Titer Determination: Periodically collect serum and determine the antibody titer using an enzyme-linked immunosorbent assay (ELISA) against the CLA isomer conjugated to a different carrier protein than the one used for immunization (to avoid antibodies against the carrier protein).

  • Hybridoma Technology (for Monoclonal Antibodies): If monoclonal antibodies are desired, spleen cells from an immunized mouse are fused with myeloma cells to create hybridomas. These are then screened for the production of the desired antibody.

Competitive ELISA for Specificity and Cross-Reactivity Testing

A competitive ELISA is the most common format for quantifying small molecules like CLA and for assessing the cross-reactivity of the generated antibodies.

Protocol:

  • Plate Coating: Coat a microtiter plate with a conjugate of the target CLA isomer and a protein (this can be the immunogen or a different conjugate).

  • Competitive Reaction: In a separate tube, pre-incubate the anti-CLA antibody with either a standard solution of the target CLA isomer or a sample containing the isomer.

  • Incubation: Add the antibody-antigen mixture to the coated plate. The free CLA in the standard/sample will compete with the CLA on the plate for binding to the limited number of antibody binding sites.

  • Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colored product.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of the free CLA isomer in the standard/sample. A standard curve is generated, and the concentrations in unknown samples are determined.

  • Cross-Reactivity Assessment: To determine cross-reactivity, the same competitive ELISA is performed using other CLA isomers and structurally related fatty acids as the competitors. The concentration of each competitor required to cause 50% inhibition of binding is determined and compared to that of the target analyte. Cross-reactivity is typically expressed as a percentage relative to the target analyte.

Visualizations

Experimental Workflow for CLA Isomer-Specific Antibody Development cluster_immunogen Immunogen Synthesis cluster_antibody Antibody Production cluster_validation Validation CLA_Isomer Pure CLA Isomer (e.g., c9,t11-CLA) Activation Carboxyl Group Activation (e.g., NHS ester) CLA_Isomer->Activation Conjugation Conjugation Activation->Conjugation Carrier Carrier Protein (BSA or KLH) Carrier->Conjugation Immunogen Purified CLA-Protein Immunogen Conjugation->Immunogen Immunization Animal Immunization Immunogen->Immunization Screening Screening & Selection (Polyclonal or Monoclonal) Immunization->Screening Antibody Purified Anti-CLA Antibody Screening->Antibody ELISA Competitive ELISA Development Antibody->ELISA CrossReactivity Cross-Reactivity Testing with other Isomers ELISA->CrossReactivity Validated_Assay Validated Isomer-Specific Immunoassay CrossReactivity->Validated_Assay

Caption: Workflow for developing isomer-specific antibodies against CLA.

Divergent Signaling Pathways of c9,t11-CLA and t10,c12-CLA cluster_c9t11 c9,t11-CLA Pathway cluster_t10c12 t10,c12-CLA Pathway c9t11 c9,t11-CLA PPAR_alpha PPARα Activation c9t11->PPAR_alpha Anti_Carcinogenic Anti-carcinogenic Effects c9t11->Anti_Carcinogenic Anti_Inflammatory Anti-inflammatory Effects (e.g., ↓ NF-κB) PPAR_alpha->Anti_Inflammatory t10c12 t10,c12-CLA SREBP1 ↓ SREBP-1c t10c12->SREBP1 PPAR_gamma ↓ PPARγ Expression t10c12->PPAR_gamma Apoptosis ↑ Adipocyte Apoptosis t10c12->Apoptosis Adipogenesis ↓ Adipogenesis & Lipid Storage SREBP1->Adipogenesis PPAR_gamma->Adipogenesis Fat_Reduction Body Fat Reduction Adipogenesis->Fat_Reduction Apoptosis->Fat_Reduction

Caption: Simplified signaling pathways of major CLA isomers.

References

A Researcher's Guide to Selecting Methyl (9Z,12E)-octadeca-9,12-dienoate: A Comparative Analysis of Commercial Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and purity of chemical reagents are paramount to achieving reliable and reproducible experimental outcomes. Methyl (9Z,12E)-octadeca-9,12-dienoate, a conjugated linoleic acid (CLA) methyl ester, is a valuable compound in various research applications, including lipidomics, nutritional science, and as a standard in analytical chemistry. However, the quality of this compound can vary significantly between commercial suppliers. This guide provides a framework for a comparative analysis of this compound from different vendors, focusing on key quality attributes and the experimental protocols to assess them.

Key Comparative Parameters

A thorough evaluation of this compound from various suppliers should focus on the following critical parameters:

  • Purity and Impurity Profile: The percentage of the desired compound and the nature and quantity of any impurities.

  • Isomeric Purity: The ratio of the (9Z,12E) isomer to other geometric isomers of octadecadienoate.

  • Lot-to-Lot Consistency: The variability in purity and impurity profiles between different batches from the same supplier.

  • Oxidative Stability: The susceptibility of the compound to degradation under storage and experimental conditions.

  • Documentation and Certification: The availability and completeness of certificates of analysis (CoA), and other quality control documents.

  • Cost-Effectiveness: The price per unit of verified pure compound.

Data Presentation

To facilitate a clear comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Analysis of this compound from Different Suppliers

Parameter Supplier A Supplier B Supplier C
Advertised Purity (%) >98%95%>99%
Experimentally Determined Purity (GC-FID, %)
Isomeric Purity (GC-MS, % of 9Z,12E)
Major Impurities (Identity and %)
Oxidation Stability (Induction Period, hours)
Cost per mg ($)
Certificate of Analysis Provided Yes/NoYes/NoYes/No

Experimental Protocols

To obtain the data for the comparative table, the following experimental protocols are recommended.

Purity and Impurity Profiling by Gas Chromatography (GC)

Objective: To determine the percentage purity of this compound and to identify and quantify any impurities.

Methodology:

  • Sample Preparation: Dissolve a known amount of the compound from each supplier in a suitable solvent (e.g., hexane or isooctane) to a final concentration of 1 mg/mL.

  • GC-FID Analysis:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

    • Column: A polar capillary column suitable for FAME analysis (e.g., BPX70 or SP-2560).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: A temperature gradient program to ensure separation of all components. For example, start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.

    • Injector and Detector Temperature: 250°C and 260°C, respectively.

  • Data Analysis: Calculate the area percentage of the main peak corresponding to this compound. Identify impurity peaks by comparing their retention times with known standards.

Isomeric Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of the main peak and to determine the isomeric purity.

Methodology:

  • Sample Preparation: Use the same samples prepared for GC-FID analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • GC Conditions: Use the same column and temperature program as in the GC-FID method.

    • MS Conditions: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-400.

  • Data Analysis: Confirm the identity of the this compound peak by its mass spectrum. Analyze the chromatogram to identify and quantify other isomers of methyl octadecadienoate.

Oxidative Stability Assessment

Objective: To evaluate the stability of the compound against oxidation.

Methodology:

  • Accelerated Oxidation Test (Rancimat method): This is a standard method for determining the oxidation stability of fats and oils.[1]

    • Instrument: Rancimat apparatus.

    • Procedure: A stream of purified air is passed through the sample, which is held at a constant high temperature (e.g., 110°C). The volatile oxidation products are collected in deionized water, and the change in conductivity is measured. The time until the rapid increase in conductivity occurs is the induction period.

  • Storage Stability Test: The stability of unsaturated fatty acid methyl esters can be influenced by the storage conditions and the surface they are in contact with.[2][3]

    • Procedure: Store aliquots of the compound from each supplier under controlled conditions (e.g., at 4°C in the dark) for a defined period. Analyze the purity by GC-FID at regular intervals to monitor for degradation.

Visualizing the Experimental Workflow

The logical flow of the comparative analysis can be visualized to provide a clear overview of the process.

Experimental_Workflow cluster_sourcing Sourcing cluster_analysis Analytical Characterization cluster_evaluation Comparative Evaluation S1 Supplier A GCFID Purity & Impurity Profile (GC-FID) S1->GCFID OxStab Oxidative Stability (Rancimat) S1->OxStab S2 Supplier B S2->GCFID S2->OxStab S3 Supplier C S3->GCFID S3->OxStab GCMS Isomeric Purity (GC-MS) GCFID->GCMS DataTable Data Tabulation & Comparison GCFID->DataTable GCMS->DataTable OxStab->DataTable Report Final Report & Supplier Selection DataTable->Report

Caption: Workflow for the comparative analysis of this compound.

Biological Context: Signaling Pathways

This compound, as a conjugated linoleic acid, can influence various cellular signaling pathways. One such pathway involves the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Signaling_Pathway CLA Methyl (9Z,12E)- octadeca-9,12-dienoate (CLA-Me) PPAR PPARα/γ Activation CLA->PPAR Ligand Binding PPRE PPRE Binding PPAR->PPRE Inflammation Anti-inflammatory Effects PPAR->Inflammation GeneExp Target Gene Expression (e.g., CPT1, ACO) PPRE->GeneExp Metabolism Increased Fatty Acid Oxidation GeneExp->Metabolism

References

A Comparative Guide to the Biological Efficacy of Synthetic vs. Naturally Sourced Methyl (9Z,12E)-octadeca-9,12-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The biological activity of a pure chemical compound is theoretically identical regardless of its origin, provided it is of the same isomeric form and purity. Therefore, the primary differences between synthetic and naturally sourced Methyl (9Z,12E)-octadeca-9,12-dienoate lie in the production process, potential impurities, and yield.

Table 1: Source Comparison of this compound

FeatureSyntheticNaturally Sourced
Purity High purity achievable through controlled reactions and purification steps.Purity can vary depending on the source and extraction/purification methods. May contain other fatty acid esters and plant metabolites.
Isomeric Control Stereospecific synthesis can yield the desired (9Z,12E) isomer with high selectivity.Isomeric composition can vary. Natural sources often contain a mixture of isomers (e.g., (9Z,12Z), (9E,12E)).
Potential Impurities Reagents, catalysts, and by-products from the chemical synthesis process.Other lipids, pigments, sterols, and secondary metabolites from the biological source.
Scalability Highly scalable for large-scale production.Limited by the availability and lipid content of the natural source.
Cost-Effectiveness Can be more cost-effective for large-scale, high-purity production.Can be cost-effective for smaller scales or if the crude extract is sufficient.

Table 2: Reported Biological Activities of Methyl octadeca-9,12-dienoate Isomers

Biological ActivityIsomer(s) ImplicatedReported Effect
Antimicrobial (9Z,12Z) and other isomersInhibition of various Gram-positive and Gram-negative bacteria, as well as fungi.
Anti-inflammatory (9Z,12E) and related compoundsSuppression of pro-inflammatory markers such as nitric oxide (NO), TNF-α, and IL-1β in macrophage cell lines.[1]
Antioxidant (9Z,12Z) and other isomersRadical scavenging activity demonstrated in assays such as the DPPH assay.
Anticancer (9Z,12Z)Cytotoxic effects against certain cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological efficacy. Below are protocols for key experiments.

Synthesis of this compound (Conceptual)

While a specific protocol for the (9Z,12E) isomer is not detailed in the available literature, a general approach can be adapted from methods for synthesizing related conjugated linoleic acid esters. One such method involves the alkali-isomerization of methyl linoleate.[2]

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow start Start with Methyl Linoleate (predominantly 9Z,12Z) step1 Alkali Isomerization (e.g., using KOH in ethylene glycol) start->step1 step2 Formation of a mixture of conjugated linoleic acid methyl esters step1->step2 step3 Purification of Isomers (e.g., Low-temperature crystallization, preparative HPLC) step2->step3 end Isolated Methyl (9Z,12E)- octadeca-9,12-dienoate step3->end

Caption: A conceptual workflow for the synthesis of this compound.

Extraction and Purification from Natural Sources

This compound can be found in various plant oils and microalgae.[3] The general protocol for its extraction involves lipid extraction followed by transesterification and purification.

Experimental Workflow for Extraction

cluster_extraction Extraction Workflow start Start with Natural Source (e.g., Plant seeds, Microalgae) step1 Lipid Extraction (e.g., Soxhlet extraction with hexane) start->step1 step2 Transesterification (Conversion of triglycerides to FAMEs using methanolic HCl or NaOH) step1->step2 step3 Purification of FAMEs (e.g., Column chromatography, HPLC) step2->step3 end Purified Methyl (9Z,12E)- octadeca-9,12-dienoate step3->end

Caption: A general workflow for the extraction and purification of this compound from natural sources.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[4]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (synthetic or natural) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay (RAW 264.7 Macrophage Model)

This assay assesses the ability of the compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][5]

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: After a further incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of nitric oxide (using the Griess reagent) and cytokines like TNF-α and IL-1β (using ELISA kits).

  • Data Analysis: The percentage inhibition of the inflammatory mediators is calculated relative to the LPS-treated control.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of the compound.[6][7]

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

Signaling Pathways

The anti-inflammatory effects of linoleic acid and its derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways. While the specific pathway for this compound is not fully elucidated, it is hypothesized to be similar to that of its parent compound, linoleic acid, which involves the inhibition of the NF-κB and MAPK signaling pathways.[8][9]

cluster_pathway Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK MOD Methyl (9Z,12E)- octadeca-9,12-dienoate MOD->MAPK Inhibition MOD->IKK Inhibition NFkB NF-κB MAPK->NFkB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) Nucleus->Inflammation Transcription

References

A Researcher's Guide to Mass Spectral Library Comparison for C18:2 Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of C18:2 methyl ester isomers is a critical yet challenging task. Standard electron ionization mass spectrometry often yields highly similar fragmentation patterns for these isomers, making confident identification reliant on a multi-faceted approach that leverages high-performance chromatography, robust experimental protocols, and the nuanced use of mass spectral libraries.

This guide provides an objective comparison of mass spectral library performance for the identification of C18:2 methyl ester isomers, supported by experimental data and detailed methodologies. We will explore the challenges of isomer differentiation and present a comprehensive workflow for their analysis.

The Challenge of Isomeric Similarity

The primary obstacle in the mass spectral identification of C18:2 methyl ester isomers, such as linoleic acid and its conjugated linoleic acid (CLA) counterparts, is the similarity of their electron ionization (EI) mass spectra. The fragmentation is largely dictated by the C18 fatty acid methyl ester (FAME) backbone, leading to common fragment ions and making it difficult to pinpoint the location and geometry of the double bonds. Consequently, a simple library search against commercial databases like NIST or Wiley may result in multiple high-scoring matches, making unambiguous identification challenging.

Enhancing Identification Confidence: A Multi-pronged Approach

To overcome the limitations of relying solely on mass spectral matching, a more comprehensive analytical strategy is required. This involves a combination of high-resolution gas chromatography, the use of retention indices, and, where necessary, chemical derivatization to produce more diagnostic fragment ions.

Gas Chromatography: The First Line of Separation

The chromatographic separation of C18:2 methyl ester isomers is paramount. The use of highly polar capillary columns is recommended to achieve the best possible resolution.

Table 1: Recommended GC Columns for C18:2 Methyl Ester Isomer Separation

Column TypeStationary PhaseTypical DimensionsKey Advantages
Highly Polar Biscyanopropyl Polysiloxane (e.g., HP-88, SP-2560)100 m x 0.25 mm, 0.20 µmExcellent resolution of geometric and positional FAME isomers.
Ionic Liquid e.g., SLB-IL11130 m x 0.25 mm, 0.20 µmProvides unique selectivity for cis/trans isomers.[1]
The Power of Retention Indices

Retention indices (RI), such as the Kovats Retention Index, provide an additional layer of confirmation that is orthogonal to mass spectral data. By comparing the experimental RI of an unknown peak to the RI values stored in a library, the confidence in identification can be significantly increased. Specialized FAME libraries, such as the one offered by Wiley, often include retention index data, which is a significant advantage over general-purpose libraries.[2][3][4][5][6]

Mass Spectral Library Performance: A Comparative Overview

Table 2: Qualitative Comparison of Mass Spectral Libraries for C18:2 Methyl Ester Isomer Identification

LibraryStrengthsWeaknessesBest For
NIST/EPA/NIH Mass Spectral Library Largest collection of EI mass spectra, widely used.May lack specialized data like retention indices for all FAME isomers. Isomer spectra can be very similar.General unknown identification, initial screening.
Wiley Registry of Mass Spectral Data Comprehensive library, often bundled with NIST. Includes specialized libraries.Similar to NIST, standard EI spectra may not differentiate isomers effectively without additional data.Broad screening and access to specialized collections.
Wiley FAMEs Mass Spectral Database Specifically curated for fatty acid methyl esters. Includes retention indices.[2][3][4][5][6]Smaller library size compared to NIST/Wiley main libraries.Confident identification of FAMEs, including isomers, when used with RI matching.
In-house/Custom Libraries Highly specific to the user's instrumentation and analytical conditions. Can include custom derivatized compounds.Requires significant effort to build and validate.Targeted analysis and routine screening of known isomers.

It is crucial to note that high match scores (e.g., >800) from any library should be treated with caution when dealing with C18:2 isomers. Corroboration with retention time and retention index data is essential for reliable identification.

Experimental Protocols

To ensure reproducible and high-quality data for library matching, adherence to standardized experimental protocols is critical.

Fatty Acid Methylation (FAMEs Preparation)

A common and effective method for the derivatization of fatty acids to their methyl esters is the use of boron trifluoride (BF3) in methanol.

Protocol: BF3-Methanol Derivatization

  • To approximately 10-20 mg of the lipid sample in a screw-cap test tube, add 2 mL of 0.5 M methanolic NaOH.

  • Heat the mixture at 100°C for 5 minutes.

  • Add 2 mL of 14% BF3-methanol solution and heat at 100°C for another 5 minutes.

  • Cool the tube and add 2 mL of n-heptane and 2 mL of saturated NaCl solution.

  • Shake vigorously and centrifuge to separate the layers.

  • Carefully transfer the upper heptane layer containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Analysis

The following parameters provide a robust starting point for the analysis of C18:2 methyl ester isomers.

Table 3: Recommended GC-MS Parameters

ParameterValue
Injection Volume 1 µL
Inlet Temperature 250°C
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min
MS Transfer Line 240°C
Ion Source Temp 230°C
Ionization Energy 70 eV
Mass Range 50-400 amu

Visualization of the Analytical Workflow

To illustrate the logical flow of identifying C18:2 methyl ester isomers, the following diagram outlines the key steps from sample preparation to confident identification.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_identification Identification Workflow start Lipid Sample methylation Fatty Acid Methylation (FAMEs) start->methylation gc_separation High-Resolution GC Separation methylation->gc_separation ms_detection Mass Spectral Detection (EI) gc_separation->ms_detection ri_comparison Retention Index Comparison gc_separation->ri_comparison library_search Mass Spectral Library Search (NIST, Wiley, FAMEs DB) ms_detection->library_search confident_id Confident Isomer Identification library_search->confident_id ri_comparison->confident_id

Caption: Workflow for C18:2 Isomer Identification.

This workflow emphasizes the parallel importance of both mass spectral library searching and retention index comparison, which together lead to a confident identification.

Conclusion

The identification of C18:2 methyl ester isomers by mass spectrometry is a non-trivial task that cannot be reliably accomplished by mass spectral library matching alone. While comprehensive libraries like NIST and Wiley are invaluable tools, their effective use for this application depends on their integration into a broader analytical strategy. By employing high-resolution gas chromatography, meticulous experimental protocols, and the critical cross-verification with retention indices, researchers can significantly enhance the confidence and accuracy of their isomer identifications. Specialized FAMEs libraries that include retention index data offer a distinct advantage and should be considered for any laboratory routinely analyzing fatty acid profiles.

References

A Comparative Guide to the Inter-Laboratory Quantification of Methyl (9Z,12E)-octadeca-9,12-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the precise quantification of Methyl (9Z,12E)-octadeca-9,12-dienoate, a methyl ester of linoleic acid. The data presented is a synthesis of typical performance characteristics observed in inter-laboratory validation studies for fatty acid methyl esters (FAMEs), offering researchers, scientists, and drug development professionals a baseline for methodological evaluation and selection. The primary techniques compared are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS for the quantification of this compound, based on data from inter-laboratory studies on similar FAMEs.

Table 1: Comparison of Validation Parameters for GC-MS and LC-MS/MS Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 98.5% - 102.3%99.1% - 101.5%
Precision (RSD%) < 5%< 3%
Limit of Detection (LOD) ~10 pg on columnLow femtomole range
Limit of Quantification (LOQ) ~30 pg on columnMid femtomole range
Throughput LowerHigher
Derivatization Required (Esterification)Often not required, but can enhance sensitivity

Table 2: Summary of Typical Inter-Laboratory Performance

LaboratoryMethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab A GC-MS48.22.14.4
Lab B GC-MS49.52.55.1
Lab C LC-MS/MS50.11.22.4
Lab D LC-MS/MS49.81.53.0

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

a) Sample Preparation and Derivatization:

  • Lipid Extraction: Lipids are extracted from the sample matrix using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs). A common method involves heating the lipid extract with 2% methanolic sulfuric acid at 60°C for 1 hour.

  • Extraction of FAMEs: After cooling, FAMEs are extracted with n-hexane. The hexane layer is then washed with distilled water and dried over anhydrous sodium sulfate.

  • Sample Concentration: The hexane extract is concentrated under a stream of nitrogen to the desired final volume. An internal standard (e.g., methyl heptadecanoate) is added prior to injection.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target ion(s) for this compound (e.g., m/z 294, 67, 81).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

a) Sample Preparation:

  • Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted using a suitable solvent system like chloroform:methanol.

  • Saponification (Optional): To analyze total fatty acid content, a saponification step using KOH in methanol can be performed to release fatty acids from their esterified forms.

  • Extraction of Free Fatty Acids: The sample is acidified, and the free fatty acids are extracted with a nonpolar solvent like hexane or ethyl acetate.

  • Reconstitution: The solvent is evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile). An internal standard (e.g., a deuterated analog of the analyte) is added.

b) LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound (as the carboxylate anion after in-source fragmentation or analysis of the free acid) and its characteristic product ions are monitored.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of this compound in a typical inter-laboratory setting.

experimental_workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method cluster_post_analysis Post-Analytical Phase sample_receipt Sample Receipt & Homogenization aliquoting Aliquoting for Different Labs/Methods sample_receipt->aliquoting gc_extraction Lipid Extraction aliquoting->gc_extraction lc_extraction Lipid Extraction aliquoting->lc_extraction derivatization Derivatization to FAME gc_extraction->derivatization gc_analysis GC-MS Analysis derivatization->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing lc_analysis LC-MS/MS Analysis lc_extraction->lc_analysis lc_analysis->data_processing stat_analysis Statistical Analysis & Comparison data_processing->stat_analysis report Final Report stat_analysis->report

Caption: General workflow for inter-laboratory quantification of this compound.

Logical Relationship of Validation Parameters

This diagram illustrates the relationship between key validation parameters in an analytical method validation process.

validation_parameters method_validation Method Validation specificity Specificity/ Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness linearity->accuracy linearity->precision linearity->loq precision->accuracy loq->lod

Caption: Interrelationship of key analytical method validation parameters.

A Comparative Guide to Assessing the Purity of Methyl (9Z,12E)-octadeca-9,12-dienoate Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available Methyl (9Z,12E)-octadeca-9,12-dienoate standards. Ensuring the purity of this standard is critical for accurate experimental results, particularly in research and drug development where it may be used as a reference material. This document outlines key experimental protocols, presents a comparison of available commercial standards, and discusses potential impurities.

Comparison of Commercial Standards

The purity of this compound standards can vary between suppliers. The following table summarizes the stated purity of this compound from several vendors. It is important to note that this information is based on the data provided by the suppliers and independent verification is recommended.

SupplierProduct NumberStated Purity
Larodan20-1852>98%
MedchemExpressHY-W05351699.66%
BenchChem-~95%

Note: The purity values are as stated by the respective suppliers and may be determined by different analytical methods. Researchers should always refer to the certificate of analysis for specific batch information.

Potential Impurities

The most common impurities in this compound are other geometric isomers of methyl octadecadienoate. These isomers share the same molecular formula and weight, making their separation and identification challenging. Potential isomeric impurities include:

  • Methyl (9Z,12Z)-octadeca-9,12-dienoate (Methyl Linoleate)

  • Methyl (9E,12E)-octadeca-9,12-dienoate (Methyl Linolelaidate)

  • Methyl (9E,12Z)-octadeca-9,12-dienoate

Additionally, oxidation of the double bonds can lead to the formation of hydroperoxides, aldehydes, and other degradation products, especially if the standard is not stored properly. It is recommended to store this compound at low temperatures (freezer or below) and under an inert atmosphere to minimize degradation.

Experimental Protocols for Purity Assessment

The purity of this compound standards is primarily assessed using chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture, making it ideal for the analysis of fatty acid methyl esters (FAMEs).[1][2][3]

a) GC with Flame Ionization Detection (GC-FID)

  • Principle: GC-FID is a widely used method for quantitative analysis of FAMEs.[4] The sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. The FID detects the organic molecules as they elute from the column, producing a signal proportional to the amount of substance.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., HP-88, SP-2560, or equivalent), is recommended for the separation of FAME isomers.

    • Carrier Gas: Helium or Hydrogen.

    • Injector: Split/splitless injector.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., hexane or isooctane). An internal standard (e.g., methyl heptadecanoate) can be added for more accurate quantification.

    • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

    • Separation: Employ a suitable temperature program to achieve optimal separation of the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.

    • Detection: The FID will detect the eluting compounds.

    • Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

b) GC with Mass Spectrometry (GC-MS)

  • Principle: GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is particularly useful for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns.[4]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer.

    • The column and carrier gas are similar to those used in GC-FID.

  • Procedure: The procedure is similar to GC-FID, but instead of an FID, the eluting components are directed into the mass spectrometer.

  • Analysis: The mass spectra of the separated components can be compared to spectral libraries (such as the NIST library) for identification.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable tool for both qualitative and quantitative analysis of FAMEs.[7] It can provide information about the structure of the molecule and the relative amounts of different components in a mixture.

  • Principle: ¹H NMR exploits the magnetic properties of hydrogen nuclei. The chemical shift of a proton is dependent on its chemical environment, allowing for the identification of different functional groups. The integral of a signal is directly proportional to the number of protons giving rise to that signal.

  • Instrumentation:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in a deuterated solvent (e.g., CDCl₃). An internal standard with a known concentration and a distinct NMR signal (e.g., tetramethylsilane - TMS) can be added for quantification.

    • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis:

    • Qualitative: The chemical shifts and coupling constants of the signals can confirm the structure of this compound.

    • Quantitative: The purity can be determined by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described above.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Methyl (9Z,12E)-octadeca- 9,12-dienoate Standard Dilution Dilution Standard->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution InternalStd Internal Standard (optional) InternalStd->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification

GC Analysis Workflow for Purity Assessment

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing Standard_NMR Methyl (9Z,12E)-octadeca- 9,12-dienoate Standard Dissolution Dissolution Standard_NMR->Dissolution Solvent_NMR Deuterated Solvent (e.g., CDCl3) Solvent_NMR->Dissolution InternalStd_NMR Internal Standard (e.g., TMS) InternalStd_NMR->Dissolution Acquisition Spectrum Acquisition Dissolution->Acquisition Processing Spectral Processing Acquisition->Processing Integration_NMR Signal Integration Processing->Integration_NMR Analysis_NMR Structural Confirmation & Purity Calculation Integration_NMR->Analysis_NMR

NMR Analysis Workflow for Purity Assessment

References

Differential Gene Expression in Response to Various Octadecadienoate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various octadecadienoate isomers in modulating gene expression, supported by experimental data. The information is intended to assist researchers in understanding the nuanced biological effects of these fatty acid isomers and to guide future research and drug development efforts.

Comparative Analysis of Gene Expression

The differential regulation of gene expression by various octadecadienoate isomers, particularly conjugated linoleic acid (CLA) isomers, has been a subject of intense research. These isomers exhibit distinct effects on genes involved in lipid metabolism, inflammation, and cell proliferation. The following tables summarize the quantitative data from key studies, providing a comparative overview of their impact on gene expression.

Hepatic Gene Expression in ApoE-deficient Mice

A study by Guillén et al. (2009) investigated the impact of dietary cis-9, trans-11-CLA (c9,t11-CLA) and trans-10, cis-12-CLA (t10,c12-CLA) on hepatic gene expression in apolipoprotein E (apoE)-deficient mice, a model for atherosclerosis. The data revealed significant isomer-specific changes in the expression of genes related to lipid metabolism and inflammation.

Gene SymbolGene Namec9,t11-CLA vs. Control (Fold Change)t10,c12-CLA vs. Control (Fold Change)Key Function
Lipid Metabolism
AcacaAcetyl-CoA carboxylase alpha↓↓Fatty acid synthesis
Scd1Stearoyl-CoA desaturase 1↓↓↓Fatty acid synthesis
FasnFatty acid synthase↓↓Fatty acid synthesis
Cpt1aCarnitine palmitoyltransferase 1AFatty acid oxidation
Acox1Acyl-CoA oxidase 1Fatty acid oxidation
Cd36CD36 molecule (thrombospondin receptor)↑↑Fatty acid uptake
Inflammation
TnfTumor necrosis factorPro-inflammatory cytokine
Il6Interleukin 6Pro-inflammatory cytokine
Mcp-1 (Ccl2)Chemokine (C-C motif) ligand 2Chemokine
Vcam1Vascular cell adhesion molecule 1Adhesion molecule

Data is synthesized from the findings of Guillén et al. (2009). Arrows indicate the direction of regulation (↑ for upregulation, ↓ for downregulation), with the number of arrows representing the relative magnitude of the change.

Gene Expression in RAW 264.7 Macrophages

Lee et al. (2009) performed a comprehensive microarray analysis to compare the effects of five different CLA isomers on gene expression in the RAW 264.7 macrophage cell line. This study highlighted the unique immunomodulatory properties of each isomer.

Gene SymbolGene Name9E,11E-CLA9Z,11E-CLA9Z,11Z-CLA10E,12Z-CLA11Z,13E-CLAKey Function
Pro-inflammatory Cytokines
TnfTumor necrosis factorPro-inflammatory cytokine
Il1bInterleukin 1 betaPro-inflammatory cytokine
Il6Interleukin 6Pro-inflammatory cytokine
Anti-inflammatory Cytokines
Il10Interleukin 10No changeAnti-inflammatory cytokine
Chemokines
Ccl2 (MCP-1)Chemokine (C-C motif) ligand 2Chemokine
Ccl5 (RANTES)Chemokine (C-C motif) ligand 5Chemokine
Other Key Genes
Ptgs2 (Cox-2)Prostaglandin-endoperoxide synthase 2Inflammation, pain
Nos2 (iNOS)Nitric oxide synthase 2, inducibleInflammation, vasodilation

Data is synthesized from the findings of Lee et al. (2009). Arrows indicate the direction of regulation (↑ for upregulation, ↓ for downregulation).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.

Cell Culture and Fatty Acid Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Fatty Acid Preparation: Octadecadienoate isomers are complexed to bovine serum albumin (BSA) to facilitate their dissolution in culture medium and delivery to cells. A stock solution is typically prepared by dissolving the fatty acid in ethanol, followed by dilution in a BSA-containing medium.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with medium containing the desired concentration of the octadecadienoate isomer-BSA complex (typically in the range of 10-100 µM) for a specified duration (e.g., 24-48 hours). Control cells are treated with BSA vehicle alone.

Animal Studies and Diets
  • Animal Model: ApoE-deficient mice on a C57BL/6 background are commonly used as a model for atherosclerosis.

  • Housing and Acclimatization: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. They are acclimatized for at least one week before the start of the experiment.

  • Diets: A high-fat diet (e.g., Western-type diet) is often used to induce hyperlipidemia and atherosclerosis. The experimental diets are supplemented with specific octadecadienoate isomers (e.g., 0.5-1% w/w of c9,t11-CLA or t10,c12-CLA). The control diet contains a similar fatty acid profile but without the specific isomer of interest.

  • Treatment Duration: The dietary intervention typically lasts for several weeks (e.g., 8-16 weeks) to allow for the development of atherosclerotic plaques and observable changes in gene expression.

  • Tissue Collection: At the end of the study, mice are euthanized, and tissues of interest (e.g., liver, aorta) are collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from cultured cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • cRNA Synthesis and Labeling: Double-stranded cDNA is synthesized from the total RNA, followed by in vitro transcription to generate biotin-labeled cRNA using a commercial kit (e.g., Affymetrix GeneChip 3' IVT Express Kit).

  • Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip Murine Genome U74A v2 Array) for a specified period (e.g., 16 hours) at a controlled temperature (e.g., 45°C) in a hybridization oven.[1][2]

  • Washing and Staining: After hybridization, the arrays are washed and stained with a streptavidin-phycoerythrin conjugate using an automated fluidics station.

  • Scanning and Data Analysis: The arrays are scanned using a high-resolution scanner. The resulting image data is processed using microarray analysis software (e.g., Affymetrix GeneChip Operating Software) to generate gene expression values. Data is typically normalized using methods like RMA (Robust Multi-array Average) or MAS5 (Microarray Suite 5.0). Differentially expressed genes are identified based on fold-change and statistical significance (e.g., p-value < 0.05).

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Primer Design: Gene-specific primers are designed using software such as Primer-BLAST to amplify a specific region of the target gene. Primers for mouse inflammatory genes like Tnf, Il6, and Il1b are widely available in the literature and from commercial suppliers.[3][4][5][6]

  • qPCR Reaction: The qPCR reaction is typically performed in a 10-20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan-based master mix.

  • Thermal Cycling: The reaction is carried out in a real-time PCR cycler with a typical program consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., Gapdh, Actb) used for normalization.

Signaling Pathways and Experimental Workflows

The biological effects of octadecadienoate isomers are mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

Signaling_Pathway_PPAR PPARα/γ Signaling Pathway CLA c9,t11-CLA / t10,c12-CLA PPAR PPARα / PPARγ CLA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., CPT1A, ACOX1, CD36) PPRE->Gene_Expression Regulates Lipid_Metabolism Altered Lipid Metabolism (↑ Fatty Acid Oxidation ↑ Fatty Acid Uptake) Gene_Expression->Lipid_Metabolism Signaling_Pathway_NFkB NF-κB Signaling Pathway Modulation cluster_nucleus NF-κB Signaling Pathway Modulation LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces c9t11_CLA c9,t11-CLA c9t11_CLA->IKK Inhibits t10c12_CLA t10,c12-CLA t10c12_CLA->IKK May Potentiate (context-dependent) Experimental_Workflow Experimental Workflow for Gene Expression Analysis start Start: Cell Culture or Animal Model treatment Treatment with Octadecadienoate Isomers start->treatment harvest Harvest Cells/Tissues treatment->harvest rna_extraction RNA Extraction & QC harvest->rna_extraction microarray Microarray Analysis rna_extraction->microarray qpcr qRT-PCR Validation rna_extraction->qpcr data_analysis Data Analysis: - Normalization - Fold Change - Statistical Tests microarray->data_analysis qpcr->data_analysis results Results: Differentially Expressed Genes data_analysis->results

References

Safety Operating Guide

Proper Disposal of Methyl (9Z,12E)-octadeca-9,12-dienoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Methyl (9Z,12E)-octadeca-9,12-dienoate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

General Handling Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Prevent the chemical from entering drains or waterways.

Disposal Procedures: A Decision-Making Workflow

The appropriate disposal method for this compound depends on its classification as hazardous or non-hazardous, which must be confirmed with a substance-specific SDS and local regulations. The following is a general workflow for determining the correct disposal path.

Step 1: Waste Identification and Classification The first and most crucial step is to determine if the waste is hazardous. A hazardous waste is defined as a substance that exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. If the SDS for this compound classifies it as non-hazardous, and it does not meet any of the criteria for hazardous waste, it may be eligible for more straightforward disposal methods.

Step 2: Non-Hazardous Waste Disposal If the chemical is confirmed to be non-hazardous, the following options may be available, subject to local regulations and institutional policies:

  • Trash Disposal: To be disposed of in the regular trash, a chemical must be non-radioactive, not a biological hazard, and not classified as flammable, reactive, corrosive, or toxic. The chemical should be in a tightly sealed container.

  • Drain Disposal: Some non-hazardous chemicals can be disposed of down the drain with copious amounts of water. Generally, only small quantities (a few hundred grams or milliliters per day) of water-soluble and non-environmentally harmful substances are suitable for drain disposal. The pH of the solution should typically be between 5.5 and 10.5.

Step 3: Hazardous Waste Disposal If this compound is classified as hazardous, or if there is any uncertainty, it must be disposed of as hazardous waste.

  • Containerization: Collect the waste in a compatible, leak-proof container with a secure screw-top lid. Do not overfill the container, leaving at least one inch of headspace for expansion.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure that incompatible wastes are segregated to prevent dangerous reactions.

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for various in-lab disposal methods. Note that these are general guidelines and may be superseded by local regulations or institutional policies.

Disposal MethodQuantitative LimitspH RangeSource(s)
In-Lab Neutralization Up to 25 mL for strong, concentrated acids or bases (must be diluted 10:1 before neutralizing).5.0 - 9.0
Sewer Disposal Limited to 5 gallons of liquid or 1 kilogram of solid per discharge.5.5 - 10.5
Satellite Accumulation A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic "P-list" chemical waste may be stored.Not Applicable

Experimental Protocols

Protocol for In-Lab Neutralization of Non-Hazardous Acidic or Basic Waste: Caution: This procedure generates heat and potential vapors. Perform in a fume hood.

  • If the waste is a concentrated acid or base (and under the 25 mL limit), dilute it by a factor of 10 with water.

  • Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases) while stirring.

  • Allow the reaction to proceed for at least 15 minutes to dissipate any heat.

  • Test the pH of the solution to ensure it is within the acceptable range for sewer disposal (typically 5.0 to 9.0).

  • If the pH is within range, flush the neutralized solution down the sanitary sewer with at least 20 parts water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals.

start Begin Chemical Disposal Process sds Consult Safety Data Sheet (SDS) for the Specific Chemical start->sds is_hazardous Is the Chemical Classified as Hazardous? sds->is_hazardous non_hazardous_options Evaluate for Non-Hazardous Disposal Options is_hazardous->non_hazardous_options No hazardous_waste Collect as Hazardous Waste is_hazardous->hazardous_waste Yes / Uncertain trash Trash Disposal (If Permitted) non_hazardous_options->trash Meets Trash Criteria drain Drain Disposal (If Permitted) non_hazardous_options->drain Meets Drain Criteria non_hazardous_options->hazardous_waste Does Not Meet Criteria end End of Disposal Process trash->end drain->end containerize Use Compatible, Labeled Container hazardous_waste->containerize store Store in Satellite Accumulation Area (SAA) containerize->store pickup Arrange for EHS Waste Pickup store->pickup pickup->end

Personal protective equipment for handling Methyl (9Z,12E)-octadeca-9,12-dienoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl (9Z,12E)-octadeca-9,12-dienoate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 20221-26-5). The following procedures are based on available safety data for similar compounds and general laboratory best practices.

While specific safety data sheets for this compound were not found, information for closely related isomers, such as Methyl cis,cis-9,12-octadecadienoate, indicates that the substance is not classified as a hazardous mixture.[1] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

Based on the safety profiles of similar compounds, standard laboratory PPE is recommended to minimize exposure and ensure safe handling.

Protection Type Recommended Equipment Justification & Notes
Eye/Face Protection Safety glasses or gogglesRecommended to prevent eye contact from splashes or aerosols.
Skin Protection
   Hand ProtectionNitrile glovesWhile not always required for normal use of similar non-hazardous compounds, gloves provide a barrier against potential skin contact and contamination.[2]
   Body ProtectionLaboratory coatStandard practice to protect skin and personal clothing from accidental spills.
Respiratory Protection Not generally requiredRespiratory protection is typically not necessary under normal handling conditions with adequate ventilation.[1][2] It may be warranted if aerosols are generated or in enclosed spaces with poor ventilation.[1]
Operational Plan for Safe Handling

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Confirm that all necessary PPE is available and in good condition.

  • Review the experimental protocol and be familiar with the quantities of the substance to be used.

2. Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially if there is a potential for aerosol generation.

  • Avoid direct contact with skin and eyes.

  • Use appropriate tools and equipment to handle the substance, minimizing the risk of spills.

  • Keep containers tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition.

  • Follow any specific storage temperature recommendations provided by the supplier.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal:

  • Dispose of unwanted this compound and any solutions containing it as chemical waste.

  • Collect the waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for the disposal of non-hazardous chemical waste. Do not pour down the drain unless permitted by local ordinances.[1]

Contaminated PPE Disposal:

  • Dispose of used gloves and other contaminated disposable materials in a designated laboratory waste container.

  • Non-disposable contaminated items, such as glassware, should be thoroughly cleaned and rinsed before reuse.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Clean & Prepare Work Area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_review Review Protocol prep_ppe->prep_review handle_vent Work in Ventilated Area prep_review->handle_vent handle_substance Handle Substance Carefully handle_vent->handle_substance handle_store Store Properly handle_substance->handle_store disp_chem Dispose of Chemical Waste handle_substance->disp_chem disp_ppe Dispose of Contaminated PPE handle_substance->disp_ppe disp_cleanup Clean Work Area disp_chem->disp_cleanup disp_ppe->disp_cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.